H-L-Tyr(2-azidoethyl)-OH
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14N4O3/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13/h1-4,10H,5-7,12H2,(H,16,17)/t10-/m0/s1 |
InChI Key |
AFRGRMSRGXONSC-JTQLQIEISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Tyr(2-azidoethyl)-OH, also known as O-(2-azidoethyl)-L-tyrosine, is a non-canonical amino acid that has become an invaluable tool in chemical biology, proteomics, and drug development. Its structure incorporates a bioorthogonal azido (B1232118) group, which allows for highly specific chemical modifications of peptides and proteins through "click chemistry." This enables a wide range of applications, from the site-specific labeling of proteins for imaging and interaction studies to the construction of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Chemical Properties
This compound is a derivative of the natural amino acid L-tyrosine, featuring an azidoethyl ether linkage at the phenolic hydroxyl group. This modification is key to its utility, as the azide (B81097) group is chemically inert in biological systems but can undergo highly efficient and specific bioorthogonal reactions.
Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₄O₃ | [1] |
| Molecular Weight | 250.26 g/mol | [1] |
| CAS Number | 1570523-47-5 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | >98% (typically available) | [1] |
| Isomeric Purity | >99.9% (L-isomer) | [1] |
Solubility
Detailed solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on the properties of its parent amino acid, L-tyrosine, and its hydrochloride salt, the following can be inferred:
| Solvent | Solubility | Notes |
| Water | The hydrochloride salt is soluble at 11.67 mg/mL with sonication and warming to 60°C.[2] The free amino acid is expected to have lower but significant aqueous solubility. | L-Tyrosine has a water solubility of 0.453 g/L at 25°C.[2] |
| DMSO | Expected to be soluble. | L-Tyrosine is soluble in DMSO.[3] |
| DMF | Expected to be soluble. | Fmoc-protected version is soluble in DMF.[4] |
| Methanol, Ethanol | Expected to have low to moderate solubility. | L-Tyrosine has low solubility in alcohols.[3] |
Stability and Storage
The azido group is remarkably stable under a variety of conditions, including those used in solid-phase peptide synthesis (SPPS), such as treatment with trifluoroacetic acid (TFA) and piperidine (B6355638).[5] General stability information for azido-functionalized amino acids suggests they are stable under both acidic and basic conditions.[5][6]
For long-term storage, the solid compound should be kept at +2 to +8 °C.[1] Stock solutions of the hydrochloride salt are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, under a nitrogen atmosphere and away from moisture.[7] Based on studies of similar compounds, solutions are most stable at a neutral to slightly acidic pH.[8]
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tyrosine ring (two doublets), the α-proton, the β-protons, and two new triplets corresponding to the methylene (B1212753) protons of the azidoethyl group.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, the α- and β-carbons, and two new signals for the carbons of the azidoethyl group.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band around 2100 cm⁻¹, which is indicative of the azide (N₃) stretching vibration. Other key absorptions will include those for the amine N-H bonds, the carboxylic acid O-H and C=O bonds, and the aromatic C-H and C=C bonds.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent ion at m/z 251.11 [M+H]⁺. During tandem mass spectrometry (e.g., CID), a characteristic neutral loss of N₂ (28 Da) from the azido group may be observed.[4]
Experimental Protocols
Synthesis of Fmoc-L-Tyr(2-azidoethyl)-OH
A common precursor for the incorporation of O-(2-azidoethyl)-L-tyrosine into peptides is its N-terminally protected form, Fmoc-L-Tyr(2-azidoethyl)-OH.
Materials:
-
Fmoc-L-tyrosine
-
2-Azidoethyl tosylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica gel for flash column chromatography
Procedure:
-
Dissolve Fmoc-L-tyrosine in DMF.[4]
-
Add potassium carbonate to the solution and stir.[4]
-
Add 2-azidoethyl tosylate to the reaction mixture.[4]
-
Stir the reaction at room temperature overnight.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, quench the reaction with water.[4]
-
Extract the product with diethyl ether.[4]
-
Wash the organic layer with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[4]
-
Purify the crude product by flash column chromatography to yield Fmoc-O-(2-azidoethyl)-L-tyrosine.[4]
Synthesis of this compound: The unprotected amino acid can be obtained by the removal of the Fmoc group from Fmoc-L-Tyr(2-azidoethyl)-OH using a solution of piperidine in DMF. However, for most applications involving peptide synthesis, the Fmoc-protected version is used directly.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Tyr(2-azidoethyl)-OH can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-L-Tyr(2-azidoethyl)-OH
-
20% Piperidine in DMF (v/v)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, OxymaPure)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including Fmoc-L-Tyr(2-azidoethyl)-OH at the desired position), coupling reagents, and DIPEA in DMF. Add this solution to the resin and agitate to couple the amino acid to the growing peptide chain. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azido-Peptide
This protocol describes the conjugation of a peptide containing this compound with a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized peptide
-
DBCO-functionalized molecule (e.g., a fluorescent dye or biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if necessary to dissolve the DBCO-reagent)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by RP-HPLC or LC-MS.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials. Lyophilize the pure fractions.
Visualizations
Synthesis of Fmoc-L-Tyr(2-azidoethyl)-OH
Caption: Synthesis of Fmoc-L-Tyr(2-azidoethyl)-OH.
Workflow for Peptide Labeling using SPAAC
Caption: Workflow for peptide labeling using SPAAC.
Application in Signaling Pathway Analysis
This compound can be used to identify protein-protein interactions within a specific signaling pathway through metabolic labeling or by incorporating it into a bait protein.
Caption: Identifying protein interactions in a signaling pathway.
Conclusion
This compound is a powerful and versatile tool for chemical biologists, medicinal chemists, and drug development scientists. Its key feature, the bioorthogonal azido group, allows for the precise and efficient modification of peptides and proteins, enabling a broad array of applications. The stability of the azido group to standard peptide synthesis conditions and the high efficiency of click chemistry reactions make this compound an indispensable component in the modern molecular toolbox. As research in proteomics and targeted therapeutics continues to advance, the utility of this and similar non-canonical amino acids is poised to grow even further.
References
- 1. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of O-(2-azidoethyl)-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-azidoethyl)-L-tyrosine is a non-canonical amino acid that has emerged as a powerful tool in chemical biology and drug development. Its key feature is the presence of an azido (B1232118) group, which serves as a chemical handle for bioorthogonal "click chemistry" reactions. This allows for the site-specific conjugation of a wide variety of molecules, such as fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs, to peptides and proteins. The ability to introduce novel functionalities with high precision and efficiency makes O-(2-azidoethyl)-L-tyrosine a valuable building block for the creation of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and advanced therapeutic peptides.
This technical guide provides a comprehensive overview of the synthesis of O-(2-azidoethyl)-L-tyrosine, including detailed experimental protocols for the preparation of key intermediates and the final product. It also presents characterization data and illustrates the synthetic pathway and its application in a typical bioconjugation workflow.
Synthesis Pathway
The synthesis of O-(2-azidoethyl)-L-tyrosine is a multi-step process that begins with commercially available starting materials. The overall synthetic scheme involves the preparation of an azido-containing electrophile, which is then used to alkylate a protected L-tyrosine derivative. The protecting groups are subsequently removed to yield the final product.
Caption: Overall synthetic pathway for O-(2-azidoethyl)-L-tyrosine.
Experimental Protocols
Synthesis of 2-Azidoethanol
This protocol describes the synthesis of the key intermediate, 2-azidoethanol, from 2-bromoethanol.
Materials:
-
2-Bromoethanol
-
Sodium azide (B81097) (NaN₃)
-
Water (H₂O)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium azide (32.5 g, 500 mmol) in water (100 mL).
-
Add 2-bromoethanol (22 mL, 308 mmol) to the solution.
-
Heat the mixture to 80°C and reflux for 20 hours.[1]
-
After cooling to room temperature, extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-azidoethanol as an oil.
Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.
Synthesis of 2-Azidoethyl tosylate
This protocol details the tosylation of 2-azidoethanol to prepare the alkylating agent.
Materials:
-
2-Azidoethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-azidoethanol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.5 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azidoethyl tosylate.
Synthesis of Fmoc-O-(2-azidoethyl)-L-tyrosine
This protocol describes the alkylation of Fmoc-L-tyrosine with 2-azidoethyl tosylate.
Materials:
-
Fmoc-L-tyrosine
-
2-Azidoethyl tosylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Fmoc-L-tyrosine (1 equivalent) in DMF in a round-bottom flask.[2]
-
Add potassium carbonate (2 equivalents) to the solution and stir.[2]
-
Add 2-azidoethyl tosylate (1.2 equivalents) to the reaction mixture.[2]
-
Stir the reaction at room temperature overnight.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.[2]
-
Extract the product with diethyl ether.[2]
-
Wash the organic layer with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[2]
-
Purify the crude product by flash column chromatography to yield Fmoc-O-(2-azidoethyl)-L-tyrosine.[2]
Synthesis of O-(2-azidoethyl)-L-tyrosine (Fmoc Deprotection)
This protocol describes the final deprotection step to obtain the target amino acid.
Materials:
-
Fmoc-O-(2-azidoethyl)-L-tyrosine
-
20% (v/v) Piperidine in DMF
Procedure:
-
Dissolve Fmoc-O-(2-azidoethyl)-L-tyrosine in a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and piperidine under reduced pressure.
-
The crude product can be purified by an appropriate method, such as precipitation or chromatography, to yield O-(2-azidoethyl)-L-tyrosine.
Data Presentation
The following tables summarize the quantitative data for the key compounds in the synthesis of O-(2-azidoethyl)-L-tyrosine.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Azidoethanol | C₂H₅N₃O | 87.08 | Colorless to pale yellow oil |
| 2-Azidoethyl tosylate | C₉H₁₁N₃O₃S | 241.27 | Solid |
| Fmoc-O-(2-azidoethyl)-L-tyrosine | C₃₁H₂₈N₄O₅ | 552.59 | White solid |
| O-(2-azidoethyl)-L-tyrosine | C₁₁H₁₄N₄O₃ | 266.26 | Solid |
Table 2: Characterization Data
| Compound | Yield (%) | ¹H NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 2-Azidoethanol | 68[1] | (CDCl₃): 3.77 (t, 2H), 3.44 (t, 2H) | Expected: [M+H]⁺ 88.05 |
| 2-Azidoethyl tosylate | - | Expected: Aromatic protons (7.8, 7.4), -CH₂-O- (4.2), -CH₂-N₃ (3.6), -CH₃ (2.4) | Expected: [M+Na]⁺ 264.04 |
| Fmoc-O-(2-azidoethyl)-L-tyrosine | >90 (typical) | - | Expected: [M+H]⁺ 553.21 |
| O-(2-azidoethyl)-L-tyrosine | - | Expected: Aromatic protons (7.1, 6.9), -CH(NH₂)- (4.0), -CH₂-Ar (3.2, 3.1), -O-CH₂- (4.1), -CH₂-N₃ (3.6) | Expected: [M+H]⁺ 267.11 |
Application in Bioconjugation: Click Chemistry
O-(2-azidoethyl)-L-tyrosine is primarily used for bioconjugation via click chemistry. The azide group reacts specifically and efficiently with an alkyne-functionalized molecule in the presence of a copper(I) catalyst (CuAAC) to form a stable triazole linkage.
References
An In-depth Technical Guide to H-L-Tyr(2-azidoethyl)-OH: A Versatile Tool for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the non-canonical amino acid H-L-Tyr(2-azidoethyl)-OH, a valuable reagent in the field of bioconjugation and chemical biology. We delve into its physicochemical properties, synthesis, and its application in "click chemistry," a cornerstone of modern drug development and molecular biology research. This document offers detailed experimental protocols for its incorporation into peptides and subsequent modification through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Furthermore, we explore its use in the site-specific incorporation into proteins via amber codon suppression. This guide is intended to be a practical resource for researchers and professionals seeking to leverage the capabilities of this versatile amino acid in their work.
Introduction
This compound, also known as O-(2-azidoethyl)-L-tyrosine, is a synthetic derivative of the natural amino acid L-tyrosine. Its defining feature is the presence of an azidoethyl group attached to the phenolic hydroxyl group of the tyrosine side chain. This modification introduces a bioorthogonal handle—the azide (B81097) group—which is chemically inert to most biological functional groups but can undergo highly specific and efficient reactions with alkynes. This property makes this compound a powerful tool for "click chemistry," enabling the precise and stable conjugation of a wide array of molecules, such as fluorophores, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, to peptides and proteins.
The ability to site-specifically modify biomolecules is paramount in the development of targeted therapeutics, diagnostic agents, and research probes. This compound serves as a critical building block in this endeavor, offering a reliable method for introducing a reactive moiety at a predetermined position within a peptide or protein sequence.
Physicochemical Properties
The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 1570523-47-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₄N₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 250.26 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General observation |
| Purity | >98% | --INVALID-LINK-- |
| Isomeric Purity | >99.9% | --INVALID-LINK-- |
| Storage Temperature | +2 to +8 °C | --INVALID-LINK-- |
This compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 1567845-62-8 | --INVALID-LINK-- |
| Solubility | H₂O: 11.67 mg/mL (40.70 mM; with ultrasonic and warming to 60°C) | [1](--INVALID-LINK--) |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (under nitrogen, away from moisture) | [1](--INVALID-LINK--) |
Synthesis of Fmoc-O-(2-azidoethyl)-L-tyrosine
For incorporation into peptides using solid-phase peptide synthesis (SPPS), the N-terminus of this compound is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The following is a general protocol for the synthesis of Fmoc-O-(2-azidoethyl)-L-tyrosine.
Experimental Protocol: Synthesis of Fmoc-O-(2-azidoethyl)-L-tyrosine[2]
Materials:
-
Fmoc-L-tyrosine
-
Potassium carbonate (K₂CO₃)
-
2-azidoethyl tosylate
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-L-tyrosine in DMF.
-
Add potassium carbonate to the solution and stir.
-
Add 2-azidoethyl tosylate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield Fmoc-O-(2-azidoethyl)-L-tyrosine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected version of this compound can be readily incorporated into peptide chains using standard Fmoc-based SPPS protocols.
Experimental Protocol: Manual SPPS Incorporation[2]
This protocol describes the manual coupling of Fmoc-O-(2-azidoethyl)-L-tyrosine onto a resin-bound peptide chain.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-O-(2-azidoethyl)-L-tyrosine)
-
Coupling reagents (e.g., DIC/OxymaPure)
-
20% (v/v) piperidine (B6355638) in DMF
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (in this case, Fmoc-O-(2-azidoethyl)-L-tyrosine), DIC, and OxymaPure in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and dry.
dot
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Post-Synthetic Modification via Click Chemistry
Once the azide-containing peptide is synthesized, the azide group serves as a handle for conjugation to a variety of molecules containing a terminal alkyne or a strained cyclooctyne.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly robust and efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) source and a reducing agent.
Materials:
-
Azide-containing peptide-resin
-
Alkyne-modified molecule (e.g., alkyne-dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium L-ascorbate
-
DMF/water solvent mixture
-
Copper-chelating buffer (e.g., EDTA solution)
Procedure:
-
Resin Swelling: Swell the azide-containing peptide-resin in DMF.
-
Reaction Setup: Add the alkyne solution (5-10 equivalents) to the resin.
-
Add the copper(II) sulfate solution (1-2 equivalents).
-
Add the sodium L-ascorbate solution (5-10 equivalents) to initiate the reaction.
-
Incubation: Agitate the reaction mixture at room temperature, protected from light if necessary, for 12-24 hours.
-
Washing and Cleavage: Drain the reaction mixture and wash the resin extensively with a copper-chelating buffer, followed by water, DMF, and DCM. Cleave the modified peptide from the resin as described in the SPPS protocol.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it ideal for applications in living systems where copper toxicity is a concern. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without a catalyst.
Materials:
-
Purified azide-containing peptide
-
DBCO-functionalized molecule (e.g., DBCO-biotin)
-
Reaction buffer (e.g., PBS)
-
Water-miscible organic solvent (e.g., DMSO)
Procedure:
-
Peptide Dissolution: Dissolve the purified azide-containing peptide in the reaction buffer.
-
DBCO Reagent Preparation: Dissolve the DBCO-functionalized molecule in a minimal amount of a water-miscible organic solvent like DMSO, and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
-
Monitoring: The progress of the reaction can be monitored by RP-HPLC or LC-MS.
dot
Caption: The two major click chemistry pathways for modifying azide-containing peptides.
Incorporation into Proteins via Amber Codon Suppression
The site-specific incorporation of this compound into proteins in living cells can be achieved through amber codon suppression. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG stop codon (amber codon) and inserts the non-canonical amino acid at that position. The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) pair is known for its promiscuity and can be engineered to incorporate a wide variety of non-canonical amino acids, including this compound.[2][3]
General Workflow for Amber Codon Suppression in Mammalian Cells
-
Plasmid Construction:
-
A plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired modification site.
-
A second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (e.g., an evolved PylRS) and its cognate suppressor tRNA (tRNAPylCUA).
-
-
Cell Culture and Transfection:
-
Mammalian cells (e.g., HEK293) are cultured in a medium supplemented with this compound.
-
The cells are co-transfected with the two plasmids described above.
-
-
Protein Expression and Incorporation:
-
The expressed orthogonal synthetase charges the suppressor tRNA with this compound from the medium.
-
During translation of the target mRNA, the ribosome pauses at the amber codon.
-
The charged suppressor tRNA recognizes the amber codon and incorporates this compound into the growing polypeptide chain, allowing for the synthesis of the full-length, modified protein.
-
-
Downstream Applications:
-
The expressed protein containing the azide handle can then be purified and subjected to click chemistry reactions for labeling and other modifications.
-
dot
Caption: Workflow for site-specific incorporation of this compound into proteins.
Conclusion
This compound is a powerful and versatile tool for the site-specific modification of peptides and proteins. Its ability to be readily incorporated into biomolecules and subsequently undergo highly efficient and specific click chemistry reactions has made it an invaluable asset in drug development, diagnostics, and fundamental biological research. This technical guide provides the essential information and detailed protocols to enable researchers and scientists to effectively utilize this non-canonical amino acid in their work, paving the way for new discoveries and innovations.
References
Unnatural Tyrosine Derivatives for Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins, combined with the efficiency of bioorthogonal "click" chemistry, has emerged as a powerful strategy for the precise chemical modification of proteins. This technical guide provides a comprehensive overview of unnatural tyrosine derivatives designed for click chemistry, detailing their synthesis, incorporation into proteins, and applications in various fields, with a focus on quantitative data and experimental protocols.
The synergy between UAA incorporation and click chemistry offers a robust solution to the challenges of traditional protein modification methods, which often lead to heterogeneous products and can disrupt a protein's native structure and function.[1] This two-step process involves the site-specific incorporation of a tyrosine analog bearing a unique chemical handle (such as an azide (B81097), alkyne, or strained alkene) into a protein, followed by a highly specific and rapid click reaction to attach a molecule of interest, such as a fluorophore or a drug molecule.[1]
I. Synthesis of Unnatural Tyrosine Derivatives
A variety of unnatural tyrosine derivatives have been synthesized to contain bioorthogonal functional groups. These derivatives can be broadly categorized based on the type of click chemistry they are designed for.
One notable example involves the O-alkylation of tyrosine with a cyclic 5-membered alpha,beta-unsaturated ketone ring.[2][3] This derivative can participate in aqueous 1,3-dipolar cycloaddition reactions with in situ generated nitrones, providing a novel strategy for bioconjugation.[2][3] Another common approach is to introduce alkyne or azide functionalities. For instance, propargyl-L-tyrosine contains a terminal alkyne group suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
II. Genetic Incorporation of Unnatural Tyrosine Derivatives
The site-specific incorporation of these unnatural tyrosine derivatives into proteins is typically achieved by engineering the cell's translational machinery.[4][5] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the unnatural amino acid and does not cross-react with the host cell's endogenous components.[5][6] The most common method is amber suppression, where a nonsense codon (typically UAG, the amber stop codon) is repurposed to encode the UAA.[7]
Experimental Workflow for UAA Incorporation
The general workflow for incorporating an unnatural tyrosine derivative into a target protein in E. coli is as follows:
III. Click Chemistry Reactions
Once the unnatural tyrosine derivative is incorporated into the target protein, it can be selectively modified using a variety of click chemistry reactions. The choice of reaction depends on the functional group present on the UAA.
Common Click Reactions for Tyrosine Analogs:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction between an alkyne-functionalized tyrosine and an azide-containing molecule.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) derivative, making it suitable for use in living systems where copper toxicity is a concern.[8]
-
Inverse Electron Demand Diels-Alder (IEDDA): Dienophile-carrying tyrosine derivatives can react rapidly with tetrazine-functionalized molecules in this bioorthogonal reaction.[10]
-
Tyrosine-Click Reaction: A diazodicarboxyamide-based conjugation strategy that is specific for tyrosine residues.[11]
IV. Quantitative Data
The efficiency of click chemistry reactions involving unnatural tyrosine derivatives can be quantified by their reaction rates.
| Click Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| CuAAC | Azide + Terminal Alkyne | 10² - 10⁴ | Aqueous buffer, Cu(I), ligand | [1] |
| SPAAC | Azide + DBCO | ~1 | Physiological conditions | [1] |
| IEDDA | Tetrazine + s-TCO | 880 ± 10 | in vitro | [1] |
| IEDDA | Tetrazine + s-TCO | 330 ± 20 | in E. coli | [1] |
| IEDDA | Tetrazine + TCO | 2000 ± 400 | 9:1 Methanol/Water | [1] |
| IEDDA | Cyclooctene-based Tyrosine + Tetrazine | 0.6–2.9 × 10⁵ | N/A | [10] |
V. Experimental Protocols
A. Protocol for Site-Directed Mutagenesis to Introduce an Amber Codon
This protocol outlines the general steps for introducing a TAG codon at a specific site in a gene of interest using PCR-based site-directed mutagenesis.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic PCR primers containing the desired TAG codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design forward and reverse primers that are complementary to the target sequence and contain the TAG codon at the desired location. The melting temperature (Tm) of the primers should be ≥78°C.[4]
-
PCR Amplification: Perform PCR using the plasmid template and the mutagenic primers to generate the mutated plasmid.
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[4]
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.
-
Verification: Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.[4]
B. Protocol for Protein Expression and UAA Incorporation
This protocol provides a general method for expressing a protein containing an unnatural tyrosine derivative in E. coli.
Materials:
-
E. coli strain co-transformed with the target protein plasmid and the orthogonal aaRS/tRNA plasmid.
-
LB medium with appropriate antibiotics.
-
Unnatural tyrosine derivative.
-
Inducers (e.g., IPTG and L-arabinose).
Procedure:
-
Inoculation: Inoculate a starter culture and grow overnight.
-
Large-Scale Culture: Dilute the overnight culture into a larger volume of LB medium and grow to an OD600 of 0.6-0.8.
-
UAA Addition: Add the unnatural tyrosine derivative to a final concentration of 1-2 mM.[4]
-
Induction: Induce protein expression by adding the appropriate inducers (e.g., 0.1-1 mM IPTG for the target protein and 0.02-0.2% L-arabinose for the aaRS).[4]
-
Growth: Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight (16-20 hours).[4]
-
Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.[4]
C. Protocol for CuAAC Labeling of a Purified Protein
This protocol describes the labeling of a purified protein containing an alkyne-functionalized tyrosine with an azide-containing probe.[1]
Materials:
-
Purified protein with an alkyne-UAA (1-10 mg/mL in a suitable buffer, e.g., PBS).
-
Azide-containing probe (e.g., fluorescent dye).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM).
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared).
-
Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM).
Procedure:
-
In a microcentrifuge tube, combine the purified protein, azide probe, CuSO₄, and copper-binding ligand.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess labeling reagents by dialysis or a desalting column.
-
Analyze the labeled protein by SDS-PAGE and fluorescence imaging.
VI. Applications in Drug Development and Research
The ability to site-specifically modify proteins with unnatural tyrosine derivatives has numerous applications in drug development and basic research.
Antibody-Drug Conjugates (ADCs)
Click chemistry can be used to attach cytotoxic drugs to antibodies at specific sites, creating homogeneous ADCs with improved therapeutic indices.[8]
Protein Labeling and Imaging
Fluorescent dyes can be attached to specific sites on proteins to study their localization, trafficking, and interactions in living cells.[10]
Enzyme Engineering
The incorporation of unnatural tyrosine derivatives can be used to enhance the properties of enzymes, such as their thermostability.[12]
VII. Conclusion
The combination of unnatural tyrosine derivative incorporation and click chemistry provides a powerful and versatile platform for the precise chemical modification of proteins. This technology has already had a significant impact on various fields, including drug discovery, chemical biology, and materials science. As new unnatural amino acids and bioorthogonal reactions continue to be developed, the applications of this technology are expected to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and bioorthogonal coupling chemistry of a novel cyclopentenone-containing unnatural tyrosine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 6. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of tyrosine-click (Y-click) reaction for the site-selective labelling of proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(2-azidoethoxy)-L-phenylalanine (AePhe)
This guide provides a comprehensive overview of the unnatural amino acid 4-(2-azidoethoxy)-L-phenylalanine (AePhe), detailing its structure, synthesis, and multifaceted functions in chemical biology and drug discovery.
Core Concepts
4-(2-azidoethoxy)-L-phenylalanine (AePhe) is a non-canonical amino acid that has emerged as a powerful tool for protein engineering and analysis.[1][2] Its unique chemical structure incorporates an azide (B81097) group, which serves a dual purpose: as a vibrational reporter for infrared (IR) spectroscopy and as a chemical handle for bioorthogonal "click chemistry" reactions.[1][2] This dual functionality allows for the site-specific labeling and investigation of proteins in living systems.[3][4][5]
The incorporation of unnatural amino acids (UAAs) like AePhe into proteins is achieved through the expansion of the genetic code, most commonly via amber codon suppression.[2][6][7] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to introduce the UAA at a specific site in a protein in response to the amber stop codon (TAG).[2][7]
Chemical Structure
The structure of AePhe features a phenylalanine core with an azidoethoxy group attached at the para position of the phenyl ring.[2]
Figure 1: Chemical Structure of 4-(2-azidoethoxy)-L-phenylalanine (AePhe).
Synthesis of AePhe
AePhe can be synthesized from commercially available and relatively inexpensive starting materials in a streamlined, three-step process with a good overall yield.[2] The synthesis was designed to be efficient and scalable, providing gram-quantities of the final product.[2]
Quantitative Data: AePhe Synthesis
| Parameter | Value | Reference |
| Overall Yield | 54% | [1][2][8] |
| Number of Steps | 3 | [1][2][8] |
Experimental Protocol: Synthesis of AePhe
The synthesis of AePhe is accomplished in three main steps starting from N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester.[2]
-
Alkylation: N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester is alkylated with 2-azidoethyl methanesulfonate (B1217627) using potassium carbonate as a base in dry DMF. The reaction mixture is stirred for 28 hours at 70°C. The resulting product, N-(tert-Butoxycarbonyl)-4-(2-azidoethoxy)-l-phenylalanine methyl ester, is obtained in a 66% yield after purification.[2]
-
Saponification: The methyl ester is deprotected via saponification with lithium hydroxide (B78521) monohydrate in a THF/H₂O mixture at room temperature for 4 hours.[2]
-
Acidolysis: The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with dry HCl in dioxane. This step yields the final product, 4-(2-azidoethoxy)-l-phenylalanine hydrochloride, with an 82% yield for the combined deprotection steps.[2]
Synthesis of AePhe Workflow
Function and Applications
AePhe's utility stems from its azido (B1232118) group, which has two key functionalities: it acts as an IR probe and as a reactive handle for click chemistry.[2]
AePhe as a Vibrational Reporter
Quantitative Data: Spectroscopic and Structural Properties
| Property | Value | Context | Reference |
| Azide Asymmetric Stretch (Water) | ~2100 cm⁻¹ | Vibrational frequency | [1] |
| Azide Asymmetric Stretch (DMSO) | ~2110 cm⁻¹ | Vibrational frequency | [1] |
| X-ray Crystal Structure Resolution | 1.45 Å | sfGFP-149-AePhe | [1][2][8] |
AePhe in Bioorthogonal Click Chemistry
The azide group of AePhe can undergo highly specific and efficient bioorthogonal "click" reactions with alkynes.[2][9][10][11] This allows for the covalent labeling of proteins containing AePhe with a wide range of molecules, such as fluorescent dyes, biotin, or drug molecules, without interfering with biological processes.[10][12][13][14][15][16]
One of the most common click reactions involving azides is the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][9] This reaction occurs readily at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for studies in living cells.[9][17] AePhe incorporated into sfGFP has been shown to efficiently undergo SPAAC with a dibenzocyclooctyne derivative.[1][2]
AePhe in Strain-Promoted Click Chemistry
Site-Specific Incorporation of AePhe into Proteins
The site-specific incorporation of AePhe into a target protein is achieved using the amber codon suppression method.[2][5][7] This involves the use of an engineered aminoacyl-tRNA synthetase that specifically recognizes AePhe and charges it onto an orthogonal suppressor tRNA. This tRNA recognizes the amber stop codon (UAG) and inserts AePhe at that position during protein translation.[6][7]
Experimental Protocol: Incorporation of AePhe into sfGFP
The following is a generalized protocol for the incorporation of AePhe into superfolder green fluorescent protein (sfGFP) in E. coli.
-
Plasmid Preparation: Two plasmids are required: a plasmid encoding the sfGFP gene with an amber (TAG) codon at the desired incorporation site (e.g., pBAD-sfGFP-133TAG) and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for AePhe.[2]
-
Transformation: E. coli cells are co-transformed with both plasmids.
-
Cell Culture:
-
An initial culture is grown to saturation in non-inducing media.[2]
-
This starter culture is then used to inoculate a larger volume of autoinduction media.[2]
-
One hour post-inoculation, AePhe is added to the culture to a final concentration of 1 mM.[2]
-
The culture is incubated at 37°C for 24-30 hours.[2]
-
-
Protein Expression and Purification:
-
Verification of Incorporation: The successful and site-specific incorporation of AePhe is verified using techniques like SDS-PAGE and mass spectrometry (e.g., ESI-Q-TOF).[2]
References
- 1. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins (Journal Article) | OSTI.GOV [osti.gov]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. escholarship.org [escholarship.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 17. What is Click Chemistry? | BroadPharm [broadpharm.com]
p-Azido-L-phenylalanine (pAzY): A Technical Guide to its Application as a Non-Canonical Amino Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Azido-L-phenylalanine (pAzY) is a non-canonical amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its unique properties, particularly the presence of an azide (B81097) group, allow for its versatile application in protein engineering and analysis. This guide provides a comprehensive overview of pAzY, including its incorporation into proteins, its use in bioorthogonal chemistry, and detailed experimental protocols for its application.
pAzY's primary utility lies in its ability to be site-specifically incorporated into proteins using amber stop codon suppression technology. Once incorporated, the azide moiety serves as a chemical handle for a variety of bioorthogonal reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". Furthermore, the aryl azide group can be photo-activated to generate a highly reactive nitrene intermediate, enabling its use as a zero-length photo-crosslinker to capture protein-protein interactions in their native environment.[1][2][3]
Core Properties and Applications of pAzY
p-Azido-L-phenylalanine is an analog of the natural amino acid L-phenylalanine, with an azide group (-N₃) at the para position of the phenyl ring. This modification introduces a bioorthogonal functional group with minimal steric perturbation to the protein structure.
Key Applications:
-
Photo-crosslinking: Upon UV irradiation, the aryl azide group of pAzY forms a reactive nitrene that can covalently crosslink with interacting biomolecules, enabling the study of protein-protein interactions.[4][5][6]
-
Click Chemistry: The azide group readily participates in CuAAC and SPAAC reactions, allowing for the specific attachment of various probes, such as fluorophores, biotin (B1667282) tags, and drug molecules.[3]
-
Protein Engineering: Site-specific incorporation of pAzY allows for the creation of proteins with novel functionalities and for the precise control over protein conjugation.
Quantitative Data Presentation
The efficiency of pAzY incorporation and its subsequent reactions are critical for experimental success. The following tables summarize key quantitative data.
| Parameter | Value | Organism/System | Reference |
| Suppression Efficiency | Up to 35.5 ± 0.8% | Vibrio natriegens Vmax™ Express | [7] |
| Protein Titer | 26.7 ± 0.7 mg/L | Vibrio natriegens Vmax™ Express | [7] |
| Reported Yield | Good | Escherichia coli | [1][2][3] |
Table 1: In Vivo Incorporation of p-Azido-L-phenylalanine.
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time |
| CuAAC | pAzY + terminal alkyne | ~10² - 10³ | < 1 hour |
| SPAAC | pAzY + cyclooctyne (B158145) (e.g., DBCO, BCN) | ~10⁻¹ - 1 | 1 - 4 hours |
Table 2: Kinetic Parameters of Bioorthogonal Reactions with pAzY.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of pAzY into a Target Protein in E. coli via Amber Suppression
This protocol outlines the expression and purification of a target protein containing pAzY at a specific site.
1. Plasmid Preparation:
- Clone the gene of interest into an expression vector (e.g., pET vector) containing an N- or C-terminal His₆-tag for purification.
- Introduce an amber stop codon (TAG) at the desired pAzY incorporation site using site-directed mutagenesis.
- Co-transform the expression plasmid and a plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair specific for pAzY (e.g., pEVOL-pAzF) into a suitable E. coli expression strain (e.g., BL21(DE3)).[3]
2. Protein Expression:
- Grow the transformed E. coli in LB medium containing the appropriate antibiotics at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
- Supplement the medium with 1 mM p-azido-L-phenylalanine.
- Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-20 hours.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Purify the His₆-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[8][9][10][11]
- Wash the resin with wash buffer (lysis buffer with 20-40 mM imidazole).
- Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Verify the purity and identity of the protein by SDS-PAGE and Western blot. Confirm the incorporation of pAzY by mass spectrometry.
Protocol 2: Photo-crosslinking of a pAzY-containing Protein to Identify Interacting Partners
This protocol describes the use of pAzY to capture protein-protein interactions.[4][5]
1. Crosslinking Reaction:
- Incubate the purified pAzY-containing protein with its potential interacting partner(s) in a suitable buffer (e.g., PBS) at 4°C.
- Expose the protein mixture to UV light (typically 365 nm) on ice for a predetermined time (e.g., 15-60 minutes) to initiate crosslinking.[12][13] The optimal irradiation time should be determined empirically.
2. Analysis of Cross-linked Products:
- Analyze the cross-linked products by SDS-PAGE and Coomassie staining or Western blot to visualize higher molecular weight species corresponding to the cross-linked complex.
3. Identification of Interacting Partners by Mass Spectrometry:
- Excise the band corresponding to the cross-linked complex from the SDS-PAGE gel.
- Perform in-gel digestion of the proteins (e.g., with trypsin).
- For enhanced identification, enrich the cross-linked peptides using techniques like size-exclusion chromatography or strong cation exchange chromatography.[14][15][16][17][18]
- Analyze the resulting peptide mixture by LC-MS/MS.
- Use specialized software to identify the cross-linked peptides and map the interaction interface.
Protocol 3: Labeling of a pAzY-containing Protein via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the labeling of a pAzY-containing protein with a strained alkyne probe.
1. Labeling Reaction:
- Dissolve the purified pAzY-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
- Add a 10- to 50-fold molar excess of a strained alkyne probe (e.g., a DBCO- or BCN-functionalized fluorophore).
- Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
2. Removal of Excess Probe:
- Remove the unreacted probe using a desalting column, spin filtration, or dialysis.
3. Analysis of Labeled Protein:
- Confirm successful labeling by methods appropriate for the attached probe, such as fluorescence imaging for a fluorophore or a streptavidin blot for a biotin tag.
Mandatory Visualizations
Workflow for pAzY-based Photo-crosslinking and Interactome Mapping
Caption: Workflow for identifying protein-protein interactions using pAzY.
Signaling Pathway Investigation using pAzY
Caption: Probing the EGFR signaling pathway with pAzY.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A photo-cross-linking strategy to map sites of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Expression, Purification, and Characterization of Recombinant Human Pancreatic Duodenal Homeobox-1 Protein in Pichia Pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UV-laser crosslinking of proteins to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Selective enrichment and identification of cross-linked peptides to study 3-D structures of protein complexes by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of H-L-Tyr(2-azidoethyl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and applications of the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH. This compound serves as a valuable building block in chemical biology and drug development, primarily as a bioorthogonal handle for "click chemistry" applications.[1] Due to the limited availability of direct experimental spectroscopic data in the public domain, this document presents a combination of reported data for structurally related compounds and predicted values based on established spectroscopic principles. Detailed experimental protocols for its synthesis from protected precursors are provided, alongside a visualization of its application in bioconjugation workflows.
Introduction
This compound, also known as O-(2-azidoethyl)-L-tyrosine, is a synthetic derivative of the natural amino acid L-tyrosine.[1] It is distinguished by the presence of a 2-azidoethyl group attached to the phenolic oxygen of the tyrosine side chain. This modification introduces an azide (B81097) moiety, a key functional group for bioorthogonal chemistry. The azide group is chemically inert within biological systems but can undergo highly specific and efficient cycloaddition reactions with terminal alkynes (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or strained cycloalkynes (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1] This property allows for the precise, site-specific labeling of peptides and proteins with various molecular probes, imaging agents, or therapeutic payloads.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to be similar to those of L-tyrosine, with additional signals corresponding to the 2-azidoethyl group. The following tables summarize the predicted chemical shifts (δ) in ppm.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| α-H | ~3.9 - 4.1 | dd | |
| β-H | ~2.9 - 3.2 | m | |
| Aromatic H (ortho to -OR) | ~6.9 - 7.1 | d | |
| Aromatic H (meta to -OR) | ~7.1 - 7.3 | d | |
| O-CH₂ | ~4.1 - 4.3 | t | |
| N₃-CH₂ | ~3.5 - 3.7 | t |
Predicted values are based on L-tyrosine data and standard substituent effects. Solvent: D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (Carboxyl) | ~172 - 175 | |
| α-C | ~55 - 58 | |
| β-C | ~36 - 39 | |
| Aromatic C (ipso, C-OR) | ~156 - 158 | |
| Aromatic C (ortho to -OR) | ~115 - 118 | |
| Aromatic C (meta to -OR) | ~130 - 133 | |
| Aromatic C (ipso, C-β) | ~127 - 130 | |
| O-CH₂ | ~68 - 71 | |
| N₃-CH₂ | ~50 - 53 |
Predicted values are based on L-tyrosine data[2][3][4] and standard substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. The most prominent and diagnostic peak will be the strong, sharp absorption from the azide asymmetric stretch.
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |
| N-H (Amine) | Stretch | 3000 - 3300 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| N₃ (Azide) | Asymmetric Stretch | ~2100 | Strong, Sharp |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1730 | Strong |
| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium |
| N-H (Amine) | Bend | 1500 - 1650 | Medium |
| C-O (Ether) | Stretch | 1230 - 1270 | Strong |
Predicted values are based on data for L-tyrosine[5][6][7] and known azide absorption frequencies.[8][9]
Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from a protected L-tyrosine derivative. The following protocols are based on established methods for amino acid modification and deprotection.
Synthesis of Fmoc-L-Tyr(2-azidoethyl)-OH
This protocol describes the synthesis of the N-Fmoc protected intermediate.
Materials:
-
Fmoc-L-tyrosine
-
2-Azidoethyl tosylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-L-tyrosine in DMF.
-
Add potassium carbonate to the solution and stir.
-
Add 2-azidoethyl tosylate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield Fmoc-O-(2-azidoethyl)-L-tyrosine.
Deprotection to Yield this compound
This two-step protocol describes the removal of the Fmoc group and subsequent hydrolysis of a potential ester group (if the synthesis was carried out with an ester-protected tyrosine).
Step 1: Fmoc Deprotection
Materials:
-
Fmoc-L-Tyr(2-azidoethyl)-OH (or its ester)
-
20% (v/v) Piperidine (B6355638) in DMF
-
DMF
Procedure:
-
Dissolve the Fmoc-protected amino acid in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine. The resulting product is the deprotected amino acid (or its ester).
Step 2: Ester Hydrolysis (if applicable)
Materials:
-
Amino acid ester from the previous step
-
1 M Sodium hydroxide (B78521) (NaOH) solution or Lithium hydroxide (LiOH) in a mixture of THF/water.
-
1 M Hydrochloric acid (HCl) solution
Procedure:
-
Dissolve the amino acid ester in an aqueous solution of NaOH or a THF/water mixture with LiOH.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to a neutral pH (around 6-7) with 1 M HCl.
-
The product may precipitate upon neutralization. If so, it can be collected by filtration. Alternatively, the product can be purified by ion-exchange chromatography.
Visualization of Application Workflow
This compound is primarily used to incorporate a bioorthogonal handle into peptides via solid-phase peptide synthesis (SPPS). The azide group can then be used for site-specific modification through click chemistry.
Caption: Workflow for peptide bioconjugation using this compound.
Conclusion
This compound is a powerful tool for the site-specific modification of peptides and proteins. While direct, comprehensive spectroscopic data remains elusive in publicly accessible databases, its properties can be reliably inferred from related structures. The synthetic protocols provided herein offer a clear pathway for its preparation. The primary utility of this unnatural amino acid lies in its application within bioconjugation workflows, enabling the construction of precisely engineered biomolecules for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-Tyrosine(60-18-4) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
H-L-Tyr(2-azidoethyl)-OH: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: H-L-Tyr(2-azidoethyl)-OH, a non-canonical amino acid derivative of L-tyrosine, is a valuable tool in modern chemical biology and drug development. Its azidoethyl group serves as a bioorthogonal handle, enabling precise molecular modifications through "click chemistry" reactions. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering crucial information for its effective handling, storage, and application in research and development. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates known properties of its parent molecule, L-tyrosine, and related azido-modified compounds, alongside standardized experimental protocols for determining its physicochemical characteristics.
Physicochemical Properties
This compound is a synthetic derivative of the amino acid L-tyrosine. The introduction of the 2-azidoethyl group on the phenolic hydroxyl moiety significantly influences its properties compared to the parent amino acid.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | L-Tyrosine | Notes |
| Molecular Formula | C11H14N4O3 | C9H11NO3 | Data for this compound is calculated. |
| Molecular Weight | 266.26 g/mol | 181.19 g/mol | Data for this compound is calculated. |
| Appearance | White to off-white solid | White crystalline powder[1] | Based on typical appearance of similar compounds. |
| pKa values | Not available | 2.20 (carboxyl), 9.21 (amino), 10.46 (hydroxyl)[2] | The ether linkage in this compound removes the phenolic hydroxyl proton. |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various applications, from peptide synthesis to bioconjugation reactions in aqueous buffers. While specific solubility data in various solvents is not readily published, a qualitative assessment can be inferred from the properties of L-tyrosine and general principles of amino acid solubility.
L-tyrosine itself has limited solubility in water (0.45 g/L at 25°C) but is soluble in dilute acidic and alkaline solutions[1]. The modification with the 2-azidoethyl group is expected to slightly increase its hydrophobicity.
Table 2: Expected Qualitative Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble | The presence of the azidoethyl group may slightly decrease aqueous solubility compared to L-tyrosine. |
| Dilute Aqueous Acid (e.g., 0.1 M HCl) | Soluble | Protonation of the amino group will form a soluble salt. |
| Dilute Aqueous Base (e.g., 0.1 M NaOH) | Soluble | Deprotonation of the carboxylic acid group will form a soluble salt. |
| Polar Organic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective at dissolving amino acid derivatives. |
| Non-polar Organic Solvents (e.g., Chloroform, Diethyl Ether) | Insoluble | The zwitterionic nature of the amino acid backbone limits solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination
A standardized method to quantitatively determine the solubility of this compound involves the isothermal shake-flask method.
Protocol 1: Isothermal Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique such as:
-
UV-Vis Spectrophotometry: Measure the absorbance at a wavelength where the compound has a known extinction coefficient.
-
High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC method to determine the precise concentration.
-
Gravimetric Analysis: Evaporate a known volume of the solvent and weigh the remaining solid residue.
-
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is crucial for its long-term storage and successful application in multi-step syntheses or biological experiments. Degradation can lead to loss of reactivity and the formation of impurities.
Storage Recommendations: For long-term stability, this compound and its solutions should be stored at low temperatures. Commercial suppliers recommend storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, under a nitrogen atmosphere and protected from moisture. If an aqueous stock solution is prepared, it should be filter-sterilized before use.
Table 3: Potential Degradation Factors and Pathways
| Factor | Potential Effect | Hypothesized Degradation Pathway |
| pH | Degradation may be accelerated at extreme pH values. | Hydrolysis of the ether linkage under strong acidic or basic conditions. |
| Temperature | Higher temperatures can increase the rate of degradation. | General increase in the rate of all degradation reactions. |
| Light | UV light may induce degradation of the aromatic ring or the azide (B81097) group. | Photoreaction of the azide to a highly reactive nitrene, leading to cross-linking or reaction with the solvent. |
| Oxidizing Agents | The tyrosine ring and the azide group can be susceptible to oxidation. | Oxidation of the phenyl ring or the azide functional group. |
| Reducing Agents | The azide group can be reduced to an amine. | Reduction of the azide to an amino group, for example, by phosphines (Staudinger ligation). |
Experimental Protocol for Stability Assessment
A comprehensive stability study for this compound should be conducted following ICH guidelines, where the compound is subjected to various stress conditions.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, buffers at different pH values).
-
Stress Conditions: Expose the samples to a range of conditions:
-
Acidic/Basic Hydrolysis: Treat with dilute HCl and NaOH at room temperature and elevated temperatures.
-
Oxidative Degradation: Treat with hydrogen peroxide.
-
Thermal Degradation: Heat the solid compound and solutions at various temperatures.
-
Photostability: Expose the compound to UV and visible light.
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: Identify the structure of significant degradation products using mass spectrometry (MS).
Caption: Workflow for conducting a forced degradation study of this compound.
Involvement in Signaling Pathways
Currently, there is no evidence in the scientific literature to suggest that this compound is directly involved in any natural signaling pathways. Its primary role is as a synthetic building block for the introduction of an azide group into peptides and proteins. This allows for the subsequent attachment of various molecular probes, drugs, or other functionalities that can be used to study or modulate signaling pathways. For instance, a peptide containing this compound could be labeled with a fluorescent dye to visualize its interaction with a receptor involved in a signaling cascade.
Conclusion
This compound is a versatile chemical tool with significant applications in peptide chemistry and drug development. While specific quantitative data on its solubility and stability are limited, this guide provides a framework based on the properties of related compounds and established analytical protocols. Researchers and drug development professionals are encouraged to perform the described experimental procedures to determine the precise solubility and stability parameters relevant to their specific applications. Proper handling and storage, as outlined in this guide, are essential to ensure the integrity and reactivity of this important non-canonical amino acid.
References
A Technical Guide to H-L-Tyr(2-azidoethyl)-OH for Researchers and Drug Development Professionals
Introduction: H-L-Tyr(2-azidoethyl)-OH is a non-canonical amino acid that has emerged as a powerful tool in chemical biology and drug development. Its unique structure, featuring an azidoethyl group attached to the tyrosine side chain, enables its use in bioorthogonal chemistry, specifically in "click" reactions. This allows for the precise, site-specific modification of proteins and peptides, both in vitro and in living systems. This guide provides an in-depth overview of the commercial availability of this compound, its applications, and detailed experimental protocols for its use.
Commercial Availability and Specifications
This compound and its hydrochloride salt are available from several commercial suppliers. The following table summarizes the key quantitative data for this compound from prominent vendors, facilitating the selection of the most suitable product for specific research needs.
| Supplier | Product Name | Form | CAS Number | Molecular Weight ( g/mol ) | Purity |
| MedChemExpress | This compound | Free base | 1570523-47-5 | 250.26 | >98% |
| This compound hydrochloride | Hydrochloride salt | 1567845-62-8 | 286.72 | >98% | |
| Amsbio | This compound hydrochloride | Hydrochloride salt | Not specified | Not specified | Not specified |
| Bapeks | H-Tyr(2-azidoethyl) | Free base | 1570523-47-5 | 250.26 | >98% |
| Nordic Biosite | This compound | Not specified | Not specified | Not specified | Not specified |
Core Applications in Research and Drug Development
The primary utility of this compound lies in its azide (B81097) functionality, which can participate in two main types of bioorthogonal "click" chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne.[1][2] This method is widely used for labeling proteins with a variety of probes, including fluorophores, biotin, and drug molecules.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[1][2] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.
These reactions enable a wide range of applications, including:
-
Site-specific protein labeling and imaging: By genetically encoding this compound at a specific site in a protein, researchers can attach fluorescent probes to visualize protein localization and dynamics within cells.
-
Studying protein-protein interactions: Cross-linking agents can be attached to this compound to identify interacting partners of a protein of interest.
-
Development of antibody-drug conjugates (ADCs): The precise attachment of cytotoxic drugs to antibodies at specific sites using this compound can lead to more homogeneous and effective ADCs.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into proteins and its subsequent modification via click chemistry.
Site-Specific Incorporation of this compound into Proteins in Mammalian Cells
This protocol describes a general method for the site-specific incorporation of unnatural amino acids into proteins in mammalian cells using an amber stop codon suppression system.[3]
Materials:
-
Expression plasmid for the protein of interest with an amber (TAG) stop codon at the desired incorporation site.
-
Expression plasmid for an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for this compound.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
This compound.
-
Transfection reagent.
Procedure:
-
Cell Culture and Transfection:
-
Culture mammalian cells in the appropriate medium.
-
Co-transfect the cells with the expression plasmid for the protein of interest and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent.
-
-
Supplementation with Unnatural Amino Acid:
-
After transfection, supplement the cell culture medium with this compound to a final concentration of 1-10 mM.
-
-
Protein Expression and Harvest:
-
Incubate the cells for 24-72 hours to allow for protein expression.
-
Harvest the cells and lyse them to extract the protein of interest.
-
-
Purification and Verification:
-
Purify the protein using standard chromatography techniques (e.g., affinity chromatography).
-
Verify the incorporation of this compound by mass spectrometry.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general procedure for labeling a protein containing this compound with an alkyne-functionalized probe.[4][5]
Materials:
-
Purified protein containing this compound.
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore).
-
Copper(II) sulfate (B86663) (CuSO4).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the protein, alkyne probe, CuSO4, sodium ascorbate, and THPTA in the reaction buffer.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the protein, alkyne probe, and THPTA.
-
Add CuSO4 to the mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE, mass spectrometry, or fluorescence imaging.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes a copper-free method for labeling a protein containing this compound with a strained alkyne probe.[][7]
Materials:
-
Purified protein containing this compound.
-
Strained alkyne probe (e.g., DBCO-fluorophore).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the protein and the strained alkyne probe in the reaction buffer.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the protein and the strained alkyne probe. A 5- to 20-fold molar excess of the probe is often used.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-24 hours or at 37°C for 1-4 hours.
-
-
Purification:
-
Remove the unreacted probe by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE, mass spectrometry, or fluorescence imaging.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Caption: Workflow for site-specific incorporation of this compound into proteins.
Caption: General workflow for labeling azide-modified proteins using click chemistry.
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals. Its ability to be site-specifically incorporated into proteins and subsequently modified through highly efficient and bioorthogonal click chemistry reactions opens up a wide array of possibilities for studying protein function, visualizing biological processes, and developing novel therapeutics. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this powerful technology in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to H-L-Tyr(2-azidoethyl)-OH: A Versatile Tool in Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of H-L-Tyr(2-azidoethyl)-OH, an unnatural amino acid derivative that has become an invaluable tool in chemical biology and drug development. Its unique properties, particularly the presence of an azide (B81097) group, enable its use in a variety of bioorthogonal reactions, most notably "click chemistry."
Core Properties and Specifications
This compound, also known as Azidoethoxyphenylalanine, is a derivative of the amino acid L-Tyrosine.[1][2] The introduction of a 2-azidoethyl group onto the phenol (B47542) side chain provides a chemical handle for specific modifications of peptides and proteins.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 250.26 g/mol | [1] |
| Chemical Formula | C₁₁H₁₄N₄O₃ | [1] |
| CAS Number | 1570523-47-5 | [1] |
| Purity | >98% | [1] |
| Isomeric Purity | >99.9% | [1] |
| Synonyms | Azidoethoxyphenylalanine, AePhe, 4-(2-azidoethoxy)-L-phenylalanine, H-L-Phe(4-(2-azidoethoxy))-OH, (2S)‐2‐amino‐3‐[4‐(2‐azidoethoxy)phenyl]propanoic acid, p2AzY, O-2-azidoethyl-tyrosine | [1] |
Chemical Structure and Visualization
The structure of this compound is based on the L-Tyrosine backbone, with the characteristic 2-azidoethyl ether modification on the phenolic ring.
Experimental Protocols and Applications
This compound is primarily utilized as a click chemistry reagent.[2][3] This unnatural amino acid can be incorporated into proteins, serving as a versatile handle for bioconjugation.
Click Chemistry Reactions
The azide group of this compound allows for two main types of click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group and a terminal alkyne-containing molecule, catalyzed by a copper(I) species.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained cyclooctyne, such as DBCO or BCN, to form a triazole.[2]
Beyond its role in click chemistry, this modified amino acid can also be used as an infrared (IR) vibrational reporter for studying protein structure and dynamics.[1]
Relevance in Signaling Pathways
While this compound is a synthetic molecule, its parent amino acid, L-Tyrosine, is a critical component in numerous biological signaling pathways. Understanding these pathways provides context for the application of its derivatives in research.
L-Tyrosine is a precursor for the synthesis of important catecholamine neurotransmitters.[4][5] The metabolic pathway begins with the conversion of L-Tyrosine to L-DOPA.
Furthermore, tyrosine residues in proteins are key targets for phosphorylation by protein kinases, a fundamental mechanism in signal transduction.[4] This process is a critical step in regulating enzymatic activity and cellular signaling. The ability to incorporate this compound into specific protein sites opens up possibilities for probing these signaling events with novel chemical tools.
References
An In-depth Technical Guide on the Safety and Handling of H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for H-L-Tyr(2-azidoethyl)-OH, primarily derived from data on structurally related compounds containing the hazardous azido (B1232118) functional group. A specific Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. Therefore, this guide should be used as a supplementary resource, and a thorough risk assessment should be conducted by qualified personnel before handling this compound.
Executive Summary
This compound is a synthetic derivative of the amino acid tyrosine, incorporating an azidoethyl group.[1] This functional group makes it a valuable reagent in "click chemistry," a method widely used for molecular labeling and conjugation in drug development and chemical biology.[2][3] However, the presence of the azide (B81097) moiety introduces significant safety concerns, including potential toxicity and explosive properties.[4] This guide synthesizes the available information to provide a framework for the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Summary of Potential Hazards
A comprehensive understanding of the potential hazards is critical for developing safe handling protocols. The table below summarizes the key risks associated with this compound, based on the known properties of organic azides.
| Hazard Category | Description | Mitigation Measures |
| Acute Toxicity | May be harmful or fatal if inhaled, swallowed, or absorbed through the skin.[4][5] | Handle exclusively in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), and prevent the generation of dust or aerosols.[4] |
| Explosion Hazard | As an organic azide, the compound may be explosive, particularly when heated or subjected to shock or friction.[4] | Avoid heating, grinding, or subjecting the compound to impact. The use of non-metallic spatulas and tools is recommended.[4] |
| Hazardous Reactions | Reacts with acids to form the highly toxic and explosive hydrazoic acid.[4] It can also form shock-sensitive metal azides with heavy metals such as lead and copper.[4] Violent reactions with halogenated solvents have been reported for other organic azides.[4] | Segregate from all incompatible materials. Ensure that all equipment is free from heavy metal contamination. Do not dispose of down the drain.[4] |
Personal Protective Equipment (PPE) and Engineering Controls
A robust safety protocol relies on a combination of engineering controls and appropriate PPE. The following recommendations are based on standard laboratory practices for handling hazardous materials.
| Control/PPE Type | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of dust or aerosols and to contain any potential energetic decomposition.[4] |
| Eye Protection | Chemical Splash Goggles | To protect the eyes from splashes or accidental contact with the compound.[5] |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving with nitrile is recommended) | To prevent skin absorption. Gloves should be inspected for any signs of degradation or punctures before and during use.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and clothing from contamination. The coat should be fully buttoned.[4] |
| Respiratory Protection | A dust respirator or a self-contained breathing apparatus may be necessary for large spills or specific procedures where aerosol generation is unavoidable.[5] | To prevent inhalation of the compound, which may be harmful.[5] |
Safe Handling and Storage Protocols
Adherence to strict operational procedures is paramount to ensure the safety of personnel and the integrity of the research.
Storage
-
Temperature: Storage conditions reported by suppliers vary, with recommendations including +2 to +8 °C, and for the hydrochloride salt, -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[6][7] A generic safety data sheet for a similar compound suggests not storing above 5°C.[5] It is prudent to store the compound in a cool, dark place.
-
Atmosphere: For the hydrochloride salt, storage under nitrogen, away from moisture, is recommended.[6]
-
Container: Keep the container tightly closed to prevent contamination and exposure to the atmosphere.[5]
-
Segregation: Store away from incompatible materials, particularly acids, heavy metals, and strong oxidizing agents.[4][5]
Step-by-Step Handling Protocol
The following protocol is adapted from guidelines for the structurally similar Fmoc-L-Tyr(2-azidoethyl)-OH.[4]
-
Preparation and Weighing:
-
Before handling, ensure that a chemical fume hood is operational and a blast shield is available, if deemed necessary by the risk assessment.
-
Don all required PPE.
-
Carefully weigh the desired amount of this compound, taking measures to minimize the generation of dust.
-
Use non-metallic spatulas and weighing boats.[4]
-
-
During Reaction:
-
All manipulations of the compound and its solutions must be conducted within a chemical fume hood.
-
If the reaction is exothermic, maintain strict temperature control.
-
Work with the smallest practical quantities of the azido compound.
-
-
Post-Reaction Workup:
-
Before purification, it is advisable to quench any residual azide in the reaction mixture.
-
Handle all solutions containing the azido compound within the fume hood.
-
Experimental Protocols
While specific experimental safety protocols for this compound are not detailed in the provided search results, a general procedure for quenching azide-containing waste can be adapted.
Protocol for Quenching Azide-Containing Waste
This protocol is based on the principle of converting the azide to nitrogen gas through a controlled reaction.
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool the aqueous azide-containing waste solution in an ice bath.
-
Slowly add a freshly prepared solution of nitrous acid (formed by reacting sodium nitrite (B80452) with an acid like hydrochloric acid) to the cooled azide solution with vigorous stirring.
-
The addition should be slow to control the evolution of nitrogen gas.
-
Continue adding the acid until the solution is acidic to litmus (B1172312) paper. The cessation of gas evolution indicates that the reaction is nearing completion.
Emergency Procedures and Waste Disposal
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.[5]
-
Skin Contact: Wash off with soap and plenty of water.[5]
-
Eye Contact: Flush eyes with water as a precaution.[5]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
-
Spills: For small spills, use appropriate tools to place the spilled material into a convenient waste disposal container. For large spills, use a shovel for containment and disposal. A self-contained breathing apparatus should be used to avoid inhalation of the product during cleanup.[5]
Waste Disposal
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Do not dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4] All waste should be treated to destroy the azide functionality before disposal.
Physical and Chemical Properties
Specific quantitative data for this compound is limited. The following table provides available information.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₄O₃ |
| Molecular Weight | 250.26 g/mol |
| Purity | >98% (as reported by one supplier)[7] |
| Appearance | Not specified (likely a solid) |
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[5] The azide functional group is generally stable under the standard conditions of Fmoc-Solid Phase Peptide Synthesis (SPPS).[8]
-
Incompatible Materials: Avoid strong oxidizing agents, acids, heavy metals, and halogenated solvents.[4][5]
-
Hazardous Decomposition Products: Upon combustion, it may produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[5]
Visual Guides
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
introduction to genetic code expansion with unnatural amino acids
An In-depth Technical Guide to Genetic Code Expansion with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20 Amino Acids
The central dogma of molecular biology describes the translation of a nucleic acid sequence, composed of a four-letter alphabet, into a protein sequence built from 20 canonical amino acids.[1] This set of 20 amino acids provides the structural and functional diversity necessary for most of life's processes.[2] However, this finite set of building blocks also limits the ability to precisely manipulate protein function and structure.
Genetic Code Expansion (GCE) is a revolutionary technology that overcomes this limitation by enabling the site-specific incorporation of unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), into proteins.[3] This is achieved by reprogramming the cellular translation machinery to recognize a new codon and assign it to a desired UAA.[4] By introducing UAAs with novel chemical functionalities—such as bioorthogonal handles, fluorescent probes, photo-crosslinkers, or post-translational modifications (PTMs)—GCE provides an unprecedented toolkit for probing biological systems, engineering novel proteins, and developing next-generation biotherapeutics.[2][5][6]
This guide provides a comprehensive technical overview of the core methodology behind GCE, detailed experimental protocols, quantitative data on incorporation efficiency, and a survey of its applications in research and drug development.
The Core Methodology: Orthogonal Translation Systems
The cornerstone of GCE is the development of an Orthogonal Translation System (OTS) . An OTS consists of an engineered aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA) that function independently of the host cell's endogenous translational machinery.[3][7]
The key components are:
-
Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An enzyme engineered to specifically recognize and charge a desired UAA onto the o-tRNA. It must not recognize any of the 20 canonical amino acids or endogenous tRNAs.[5][8] The most widely used aaRS/tRNA pairs for this purpose are derived from archaea, such as the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species.[2][7]
-
Orthogonal tRNA (o-tRNA): A tRNA that is not recognized by any of the host's native synthetases but is a substrate for the o-aaRS. The anticodon of this tRNA is mutated to recognize a reassigned codon on the mRNA.[8][9]
-
Reassigned Codon: A codon within the gene of interest is repurposed to encode the UAA. The most common strategy, known as nonsense suppression, is to reassign a stop codon, typically the amber codon (UAG), which is the rarest stop codon in many organisms like E. coli.[4][7][10] Other strategies, such as frameshift suppression using quadruplet codons, are also employed.[11]
Once these components are introduced into a host cell along with the UAA (typically supplied in the growth medium), the o-aaRS charges the o-tRNA with the UAA. The ribosome then recruits this charged o-tRNA to the reassigned codon in the mRNA, resulting in the site-specific incorporation of the UAA into the growing polypeptide chain.[5]
Figure 1: General workflow of Genetic Code Expansion using an Orthogonal Translation System.
Key Methodologies and Quantitative Data
Codon Reassignment Strategies
The primary challenge in GCE is the competition between the orthogonal system and the host's native cellular processes.
-
Nonsense Suppression: This is the most established method, utilizing one of the three stop codons (UAG, UAA, UGA) to encode a UAA.[7] The efficiency of this process is limited by competition with endogenous release factors (RFs) that recognize stop codons and terminate translation.[7] In E. coli, RF1 recognizes UAG and UAA, while RF2 recognizes UGA and UAA. In eukaryotes, a single release factor, eRF1, recognizes all three stop codons. Strategies to improve suppression efficiency include overexpressing the o-tRNA, using host strains with deleted or engineered release factors, and optimizing the expression levels of the OTS components.[12][13]
-
Frameshift Suppression: This approach uses quadruplet codons (four-base codons) to incorporate UAAs.[11] This method is advantageous as there are no endogenous factors that recognize quadruplet codons, thus eliminating competition. It also holds the potential for incorporating multiple distinct UAAs into a single protein by using different quadruplet codons.[11] However, suppression efficiency can be lower compared to nonsense suppression.[11]
Quantitative Data on UAA Incorporation
The yield and fidelity of UAA incorporation are critical metrics for the success of any GCE experiment. These values can vary significantly based on the chosen UAA, the host organism, the specific OTS, the location of the UAA within the protein, and various experimental conditions.
| Parameter | Host System | UAA | Codon | Reported Efficiency / Yield | Optimization Strategy | Reference |
| Suppression Efficiency | Mammalian (HEK293T) | N-ε-acetyl-L-lysine | UAG | Increased from 7% to 157% of control | Engineered eRF1 (E55D) variant | [12] |
| Suppression Efficiency | Mammalian (HEK293T) | p-azido-L-phenylalanine (AzF) | UAG | Increased from 5% to 85% of control | Optimized tRNA expression & engineered eRF1 | [12] |
| Protein Yield | S. cerevisiae | Various | UAG | ~0.05 mg/L | Standard expression | [5] |
| Protein Yield | CHO Cells | Various | UAG | > 1 g/L | Stable expression system development | [2] |
| Concentration Dependence | Mammalian (HEK293) | p-azido-L-phenylalanine (AzF) | UAG | Optimal at 50–400 µM | UAA titration | [14] |
Table 1: Examples of Quantitative Data for UAA Incorporation. "Control" refers to the expression of the same protein without a stop codon.
Detailed Experimental Protocols
This section provides a generalized protocol for the site-specific incorporation of a UAA into a target protein expressed in E. coli using amber codon suppression, followed by methods for confirmation.
Protocol: UAA Incorporation in E. coli
This protocol is based on the widely used two-plasmid system where one plasmid expresses the target protein and the other expresses the o-aaRS/o-tRNA pair.[15][16]
-
Plasmid Construction:
-
Target Plasmid: Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene of interest. The gene should ideally be under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter) and contain an affinity tag (e.g., polyhistidine-tag) for purification.
-
Synthetase Plasmid: Utilize a compatible plasmid (with a different origin of replication and antibiotic resistance marker) that constitutively or inducibly expresses the chosen o-aaRS and one or more copies of the corresponding o-tRNA (with a CUA anticodon).[4]
-
-
Transformation:
-
Co-transform both the target plasmid and the synthetase plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) or a derivative).
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into a starter culture (e.g., 5 mL LB with antibiotics) and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate a larger expression culture (e.g., 1 L of rich media like Terrific Broth) containing both antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Add the UAA to the culture to a final concentration of 1-2 mM.[17]
-
Induce protein expression according to the promoter system (e.g., add L-arabinose to a final concentration of 0.02%).
-
Continue to incubate the culture at a reduced temperature (e.g., 20-30°C) for 16-24 hours to enhance protein folding and solubility.
-
-
Protein Purification and Confirmation:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and clarify the lysate by centrifugation.
-
Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Analyze the purified protein by SDS-PAGE to check for size and purity.
-
Proceed with confirmation of UAA incorporation as described in Protocol 4.2.
-
Figure 2: Experimental workflow for UAA incorporation and verification in E. coli.
Protocol: Confirmation of UAA Incorporation
It is crucial to verify that the UAA has been successfully and specifically incorporated at the desired site.
-
Mass Spectrometry (MS): This is the most definitive method.[17]
-
Intact Protein Analysis: Electrospray ionization (ESI-MS) of the purified protein can confirm that the overall mass matches the theoretical mass of the protein containing the UAA.
-
Peptide Mapping: Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will identify the specific peptide containing the UAA and confirm its precise location.
-
-
Western Blotting: This method confirms that the production of full-length protein is dependent on the presence of the UAA.[17]
-
Run two parallel expression experiments: one with the UAA added to the media and one without.
-
Analyze the cell lysates by SDS-PAGE and Western blot using an antibody against the protein or its affinity tag.
-
A band corresponding to the full-length protein should only be visible in the sample grown in the presence of the UAA. The absence of the UAA should result in a truncated protein product, which may or may not be visible depending on its stability and the epitope location.
-
-
Bioorthogonal Ligation: If the UAA contains a unique chemical handle (e.g., an azide (B81097) or alkyne), its incorporation can be verified by reacting it with a complementary probe.[18]
-
Incubate the purified protein (or cell lysate) with a fluorescent dye or biotin (B1667282) molecule containing the complementary reactive group (e.g., an alkyne-fluorophore for an azide-containing UAA) under appropriate "click chemistry" conditions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Analyze the reaction product by SDS-PAGE and in-gel fluorescence imaging or by Western blot with streptavidin conjugates (for biotin probes). A fluorescent or biotinylated band at the correct molecular weight confirms successful incorporation.
-
Applications in Drug Discovery and Development
The ability to install novel chemical functionalities into proteins site-specifically has profound implications for biomedical research and drug development.
-
Antibody-Drug Conjugates (ADCs): GCE allows for the creation of homogenous ADCs where a cytotoxic drug is attached to a specific site on an antibody via a UAA with a bioorthogonal handle. This precise control over the drug-to-antibody ratio (DAR) and conjugation site leads to improved therapeutic efficacy and reduced toxicity compared to traditional stochastic conjugation methods.[2]
-
Mapping Protein Interactions: Incorporating photo-activatable cross-linking UAAs (e.g., p-benzoyl-L-phenylalanine, pBpa) allows for the covalent trapping of transient or weak protein-protein interactions in living cells, providing invaluable insights into cellular signaling networks and drug target engagement.[2]
-
Probing Drug Targets: By incorporating fluorescent UAAs or spectroscopic probes into receptors like GPCRs, researchers can directly study ligand binding, receptor conformational changes, and signaling dynamics in a native environment.[2]
-
Enhancing Therapeutic Protein Properties: GCE can be used to introduce modifications that improve the pharmacokinetic properties of protein drugs, such as increasing serum half-life through site-specific PEGylation.[2]
-
Investigating Post-Translational Modifications (PTMs): The ability to incorporate homogeneously modified amino acids (e.g., phosphoserine, acetyllysine) allows for the direct study of the functional consequences of specific PTMs, which is often difficult with conventional methods.[2][19]
Figure 3: Key applications stemming from the capabilities enabled by Genetic Code Expansion.
Conclusion and Future Outlook
Genetic code expansion has transitioned from a proof-of-concept technology to a powerful and versatile tool that is reshaping protein engineering and drug discovery. The ability to install hundreds of different UAAs with diverse functionalities provides researchers with unprecedented control over protein structure and function.[7] While challenges related to incorporation efficiency, yield, and the development of multiple mutually orthogonal systems remain, ongoing research continues to push the boundaries of this technology.[7][20] Future developments, including the creation of fully synthetic organisms with recoded genomes and the expansion of GCE to more complex organisms, promise to further unlock the potential of UAAs in basic science, medicine, and materials science.[3]
References
- 1. Frontiers | Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins [frontiersin.org]
- 2. Therapeutic applications of genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. addgene.org [addgene.org]
- 5. Expanding the Genetic Code for Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. upf.biochem.oregonstate.edu [upf.biochem.oregonstate.edu]
- 16. blog.addgene.org [blog.addgene.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Development of Genetic Code Expansion for Posttranslational Modification Studies [mdpi.com]
- 20. Genetic Incorporation of Multiple Unnatural Amino Acids into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bioorthogonal Chemistry in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural settings.[1][2] The core principle lies in the use of chemical reporters, abiotic functional groups that are incorporated into biomolecules and subsequently react with a complementary probe.[] This two-step strategy allows for the specific labeling, visualization, and enrichment of various biomolecules, including proteins, glycans, and lipids.[1][4] For a reaction to be considered bioorthogonal, it must be highly selective, biocompatible, and kinetically favorable under physiological conditions.[4]
Core Principles in Proteomics Applications
In proteomics, bioorthogonal chemistry provides a powerful toolkit to study the dynamics of the proteome. The general workflow involves two key stages:
-
Incorporation of a Bioorthogonal Handle: A non-native chemical group, such as an azide (B81097) or a strained alkyne, is introduced into proteins. This is typically achieved through metabolic labeling, where cells are fed an amino acid analog containing the bioorthogonal handle.[5][6] For instance, azidohomoalanine (AHA) can be used as a surrogate for methionine and becomes incorporated into newly synthesized proteins.[5][7]
-
Bioorthogonal Ligation: A probe molecule, which can be a fluorophore for imaging or an affinity tag like biotin (B1667282) for enrichment, is attached to the bioorthogonal handle through a specific and rapid chemical reaction.[4] This ligation step enables the detection and isolation of the labeled proteins from a complex cellular environment.
This approach offers significant advantages over traditional methods, such as radioactive labeling, by providing a safer and more versatile platform for studying protein synthesis, localization, post-translational modifications, and interactions.[5]
Key Bioorthogonal Reactions in Proteomics
Several bioorthogonal reactions have been developed, each with distinct characteristics. The choice of reaction depends on factors like reaction kinetics, the stability of the reactants, and the specific biological question being addressed.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction between a cyclooctyne (B158145) and an azide.[] The reaction is driven by the ring strain of the cyclooctyne, eliminating the need for a toxic copper catalyst and making it suitable for live-cell imaging and in vivo studies.[] The reaction is highly specific and proceeds efficiently under physiological conditions.[8]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[9][10] This reaction is known for its exceptionally fast kinetics, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC.[11][12] This rapid ligation is advantageous for capturing transient biological events and for applications where low concentrations of reactants are used.[11]
Quantitative Comparison of Key Bioorthogonal Reactions
The efficiency of a bioorthogonal reaction is a critical parameter for its successful application. The second-order rate constant (k₂) is a key metric for comparing the kinetics of different reactions.
| Reaction Type | Reactants | Catalyst | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Phosphine (B1218219) | None | ~10⁻³ | Highly selective. | Slow kinetics, phosphine reagents can be unstable.[4][12] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Copper(I) | 10¹ - 10³ | Fast kinetics, high yield. | Copper toxicity limits in vivo applications.[11] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | None | 10⁻³ - 1 | Copper-free, excellent for live-cell imaging. | Slower kinetics compared to IEDDA.[13][14] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene/Alkyne | None | 1 - 10⁶ | Extremely fast kinetics, ideal for rapid labeling and in vivo studies.[11][12] | Tetrazine stability can be a concern.[11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA)
This protocol describes the incorporation of AHA into proteins in cultured mammalian cells.[7][15]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency in complete medium.
-
Methionine Starvation (Optional): To enhance AHA incorporation, aspirate the complete medium, wash the cells once with PBS, and incubate them in pre-warmed methionine-free medium for 30-60 minutes.[7]
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA at a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate containing AHA-labeled proteins is now ready for downstream bioorthogonal ligation.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Protein Labeling
This protocol details the labeling of AHA-containing proteins with a cyclooctyne-functionalized probe (e.g., DBCO-biotin).
Materials:
-
AHA-labeled protein lysate (from Protocol 1)
-
DBCO-functionalized probe (e.g., DBCO-PEG4-Biotin) dissolved in DMSO
-
PBS
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the AHA-labeled protein lysate with the DBCO-functionalized probe. A final probe concentration of 100 µM is a good starting point, but should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle rotation.
-
Analysis: The biotin-labeled proteins can now be detected by western blot using streptavidin-HRP or enriched using streptavidin-coated beads.
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Protein Labeling
This protocol describes the labeling of proteins functionalized with a trans-cyclooctene (TCO) group using a tetrazine-functionalized probe.
Materials:
-
TCO-functionalized protein sample
-
Tetrazine-functionalized probe (e.g., Tetrazine-PEG4-Biotin) dissolved in DMSO
-
PBS
Procedure:
-
Prepare Reaction Mixture: Combine the TCO-functionalized protein sample with the tetrazine-functionalized probe in PBS. A slight molar excess of the tetrazine probe is often used.
-
Incubation: Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to an hour.[16]
-
Monitoring: The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.[16]
-
Analysis: The labeled protein can be analyzed by methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the probe.
Protocol 4: Enrichment and Mass Spectrometry Analysis of Bioorthogonally Labeled Proteins
This protocol outlines the enrichment of biotin-labeled proteins and their subsequent analysis by mass spectrometry.
Materials:
-
Biotin-labeled protein lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., buffer containing biotin)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Bead Incubation: Add streptavidin-coated magnetic beads to the biotin-labeled protein lysate and incubate for 1-2 hours at room temperature with rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include PBS with 1% SDS, followed by a high urea (B33335) buffer, and finally PBS.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Peptide Elution: Pellet the beads and collect the supernatant containing the tryptic peptides.
-
Mass Spectrometry Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.[17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. Results for "AHA Labeling" | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 10. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 11. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Bioorthogonal Peptide Enrichment from Complex Samples Using a Rink-Amide-Based Catch-and-Release Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Click Chemistry Reagents for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry reagents for protein labeling, a cornerstone of bioconjugation techniques. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the core principles, experimental procedures, and comparative analysis of the most prevalent click chemistry reactions. By leveraging the power of bioorthogonal chemistry, these methods enable the precise and efficient labeling of proteins in complex biological systems, facilitating advancements in proteomics, drug discovery, and diagnostics.
Introduction to Click Chemistry for Protein Labeling
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] The concept, introduced by K.B. Sharpless, emphasizes modularity, high yields, and simple reaction conditions.[1] In the context of protein labeling, click chemistry allows for the covalent attachment of reporter molecules, such as fluorescent dyes or affinity tags, to proteins that have been functionalized with a bioorthogonal handle (e.g., an azide (B81097) or an alkyne).[2][3] This two-step approach provides exceptional control over the labeling process, minimizing off-target reactions and preserving the native structure and function of the protein.[2][3]
The most widely employed click chemistry reactions for protein labeling fall into three main categories:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and versatile reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) to react with an azide.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: An exceptionally fast reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[4][5]
Comparative Analysis of Click Chemistry Reagents
The choice of a specific click chemistry reaction depends on several factors, including the biological system under investigation, the desired reaction kinetics, and the stability of the reagents. The following tables provide a quantitative comparison of the key characteristics of CuAAC, SPAAC, and IEDDA reactions and the photophysical properties of commonly used fluorescent probes.
Table 1: Quantitative Comparison of Click Chemistry Reactions for Protein Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Partners | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide | Tetrazine + Strained Alkene/Alkyne |
| Catalyst Required | Copper(I) | None | None |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10⁴[6][7] | 10⁻¹ - 1[6] | 1 - 10⁶[4][8] |
| Biocompatibility | Catalyst toxicity can be a concern for live-cell imaging, though ligands can mitigate this.[9] | Excellent for live-cell and in vivo applications. | Excellent for live-cell and in vivo applications.[10] |
| Reaction Conditions | Mild, aqueous conditions, pH 4-11.[6] | Physiological conditions. | Physiological conditions.[10] |
| Stability of Reagents | Azides and alkynes are generally stable. | Cyclooctynes can be unstable under certain conditions. | Tetrazines and strained alkenes can have limited stability. |
Table 2: Photophysical Properties of Common Fluorescent Dyes Used in Click Chemistry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photobleaching Quantum Yield (Φb) |
| Fluorescein | 494 | 518 | 0.92 | High |
| Rhodamine B | 555 | 580 | 0.31 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 0.92 | Low[11] |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | Moderate |
| Cyanine5 (Cy5) | 649 | 670 | 0.28 | Low |
| TAMRA | 555 | 580 | ~0.1 in water | Moderate |
Note: Quantum yields and photobleaching rates can vary depending on the local environment and conjugation.
Experimental Workflows and Logical Relationships
Visualizing experimental workflows is crucial for understanding the logical sequence of steps in protein labeling experiments. The following diagrams, generated using the DOT language, illustrate common workflows in click chemistry-based proteomics.
Activity-Based Protein Profiling (ABPP) Workflow
This workflow outlines the general steps involved in identifying and characterizing enzyme activities in complex proteomes using activity-based probes (ABPs) and click chemistry.
GPCR Signaling Pathway Investigation Workflow
This diagram illustrates a workflow for studying G protein-coupled receptor (GPCR) signaling by labeling the receptor of interest using a ligand-directed approach coupled with click chemistry.
Detailed Experimental Protocols
The following section provides detailed methodologies for key protein labeling experiments using CuAAC, SPAAC, and IEDDA reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Cell Lysate
This protocol describes the labeling of azide-modified proteins in a cell lysate with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
Alkyne-fluorescent dye (10 mM stock in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM in water)
-
Sodium ascorbate (B8700270) (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Click Reaction Master Mix: In a microcentrifuge tube, for each 50 µL of protein lysate, prepare the following master mix. Add the reagents in the order listed:
-
90 µL PBS
-
20 µL of 2.5 mM alkyne-fluorescent dye
-
10 µL of 100 mM THPTA
-
10 µL of 20 mM CuSO₄
-
-
Initiate the Click Reaction: Add 10 µL of 300 mM sodium ascorbate to the master mix to initiate the reaction. Vortex briefly.
-
Labeling Reaction: Add the master mix to 50 µL of the azide-modified protein lysate. Vortex gently to mix.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Protein Precipitation (Purification):
-
Add 600 µL of methanol to the reaction mixture and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of water and vortex.
-
Centrifuge at 13,000-20,000 x g for 5 minutes. Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to the interface and pellet, and vortex.
-
Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein. Discard the supernatant.
-
Wash the pellet with 450 µL of methanol, centrifuge, and discard the supernatant.
-
Air-dry the protein pellet for at least 15 minutes.
-
-
Downstream Analysis: The labeled protein pellet can be resolubilized in an appropriate buffer for analysis by SDS-PAGE and in-gel fluorescence scanning.[12][13][14]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Cell Surface Proteins
This protocol describes the labeling of cell surface proteins metabolically labeled with an azide-containing sugar using a cyclooctyne-functionalized dye.
Materials:
-
Mammalian cells cultured in appropriate medium
-
Azide-containing metabolic precursor (e.g., Ac₄ManNAz)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz).
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide.
-
-
Cell Preparation for Labeling:
-
Gently wash the cells twice with pre-warmed PBS to remove unincorporated azide precursor.
-
-
SPAAC Reaction:
-
Prepare a solution of the cyclooctyne-functionalized fluorescent dye in cell culture medium at the desired final concentration (e.g., 5-20 µM).
-
Add the dye solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the dye solution and wash the cells three times with PBS to remove excess, unreacted dye.
-
-
Analysis:
-
The labeled cells can be immediately analyzed by fluorescence microscopy or flow cytometry.
-
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Labeling of a TCO-Modified Protein
This protocol details the rapid labeling of a protein containing a trans-cyclooctene (TCO) moiety with a tetrazine-functionalized fluorescent dye.
Materials:
-
TCO-modified protein (1-5 mg/mL in PBS, pH 7.4)
-
Tetrazine-functionalized fluorescent dye (10 mM stock in DMSO)
-
Spin desalting column or size-exclusion chromatography system
Procedure:
-
Reaction Setup:
-
To the TCO-modified protein solution, add 1.5-3 molar equivalents of the tetrazine-functionalized dye from the stock solution. The final DMSO concentration should be kept below 10% to prevent protein denaturation.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[10]
-
-
Purification:
-
Remove the excess, unreacted tetrazine-dye conjugate using a spin desalting column or size-exclusion chromatography, equilibrating with PBS.
-
-
Characterization:
-
Analyze the purified protein conjugate by SDS-PAGE to observe the expected band shift and by mass spectrometry to confirm the covalent modification.
-
Conclusion
Click chemistry has revolutionized the field of protein labeling by providing a suite of powerful and versatile tools for bioconjugation. The choice between CuAAC, SPAAC, and IEDDA depends on the specific requirements of the experiment, with considerations for reaction kinetics, biocompatibility, and reagent stability. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively implement these techniques in their studies. As the field of click chemistry continues to evolve, the development of new reagents with enhanced properties will further expand the possibilities for probing protein function in complex biological systems, driving innovation in both basic research and therapeutic development.
References
- 1. interchim.fr [interchim.fr]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities, such as bioorthogonal handles, fluorescent probes, and post-translational modifications, at precise locations within a protein of interest. This application note provides a detailed protocol for the incorporation of the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH into proteins expressed in Escherichia coli. The azido (B1232118) group of this compound serves as a versatile chemical handle for subsequent bioorthogonal "click" chemistry reactions, enabling protein labeling, conjugation, and the creation of novel protein constructs.
The methodology relies on the expansion of the genetic code using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. This pair functions independently of the host cell's translational machinery and is engineered to recognize the UAA and direct its insertion in response to a reassigned nonsense codon, typically the amber stop codon (UAG), within the gene of interest.
Principle of the Method
The incorporation of this compound is achieved by co-expressing the target protein containing an in-frame amber (TAG) codon with an orthogonal aaRS/tRNA pair. The key components of this system are:
-
Engineered Aminoacyl-tRNA Synthetase (aaRS): A mutant of the Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) that has been evolved to specifically recognize and aminoacylate its cognate tRNA with this compound. While a synthetase specifically for this compound may require specific evolution, synthetases evolved for structurally similar amino acids like p-azidophenylalanine (pAzF) may exhibit cross-reactivity and can be used as a starting point.
-
Orthogonal tRNA: A cognate amber suppressor tRNA (e.g., tRNATyrCUA) that is not recognized by the endogenous E. coli aaRSs but is efficiently charged by the engineered orthogonal aaRS.
-
Expression Plasmids: A two-plasmid system is typically employed. One plasmid, often a pET-series vector, carries the gene of interest with a UAG codon at the desired incorporation site. The second plasmid, commonly a pEvol or pSUPAR vector, constitutively expresses the engineered aaRS and the orthogonal tRNA.[1]
-
Growth Medium: The E. coli culture medium is supplemented with this compound to ensure its availability for charging the orthogonal tRNA.
Data Presentation
The following tables summarize typical quantitative data expected from the successful incorporation of this compound into a model protein (e.g., Superfolder GFP, sfGFP) expressed in E. coli.
Table 1: Protein Expression and UAA Incorporation Efficiency
| Expression Construct | UAA in Medium | Protein Yield (mg/L) | Incorporation Efficiency (%) |
| sfGFP(Y39TAG) + pEvol-Azidoethyl-TyrRS/tRNA | This compound (1 mM) | 15 - 25 | > 95 |
| sfGFP(Y39TAG) + pEvol-Azidoethyl-TyrRS/tRNA | None | < 0.1 | - |
| Wild-type sfGFP | None | 40 - 60 | - |
Note: Protein yield and incorporation efficiency can vary depending on the target protein, expression conditions, and the specific activity of the engineered aaRS.
Table 2: Mass Spectrometry Analysis of sfGFP(Y39Azidoethyl-Tyr)
| Protein Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| sfGFP(Y39Azidoethyl-Tyr) | 27058.4 | 27058.9 | +0.5 |
| Wild-type sfGFP | 26915.2 | 26915.5 | +0.3 |
Note: The expected mass of sfGFP(Y39Azidoethyl-Tyr) is calculated based on the substitution of Tyrosine (181.19 Da) with this compound (224.22 Da) at position 39.
Experimental Protocols
Plasmid Preparation
-
Gene of Interest Plasmid:
-
Subclone the gene of interest into a suitable E. coli expression vector (e.g., pET28a) under the control of a T7 promoter.
-
Introduce an amber stop codon (TAG) at the desired site for UAA incorporation using site-directed mutagenesis.
-
Verify the sequence of the entire gene by Sanger sequencing.
-
-
Orthogonal aaRS/tRNA Plasmid:
-
Utilize a pEvol-based plasmid expressing an engineered MjTyrRS variant specific for this compound and the corresponding tRNATyrCUA. If a specific synthetase is not available, one evolved for p-azidophenylalanine (pEVOL-pAzF) can be tested for cross-reactivity.[2]
-
The pEvol plasmid typically confers chloramphenicol (B1208) resistance.[2]
-
Transformation
-
Co-transform chemically competent E. coli BL21(DE3) cells with the gene of interest plasmid (e.g., carrying kanamycin (B1662678) resistance) and the pEvol plasmid (carrying chloramphenicol resistance).
-
Plate the transformed cells on LB agar (B569324) plates containing both kanamycin (50 µg/mL) and chloramphenicol (34 µg/mL).
-
Incubate the plates overnight at 37°C.
Protein Expression
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium containing kanamycin (50 µg/mL) and chloramphenicol (34 µg/mL).
-
Grow the culture overnight at 37°C with shaking (220 rpm).
-
The next day, inoculate 1 L of fresh LB medium containing both antibiotics with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.
Cell Harvesting and Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the protein of interest from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analyze the purified protein by SDS-PAGE and confirm the incorporation of this compound by mass spectrometry.
Visualization of Workflow and Pathways
Caption: Experimental workflow for incorporating this compound.
Caption: Cellular pathway for UAA incorporation.
Caption: Logical relationship of components for successful incorporation.
References
Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid H-L-Tyr(2-azidoethyl)-OH into proteins in mammalian cells. This powerful technique enables the introduction of a bioorthogonal azide (B81097) handle at specific protein locations, facilitating a wide range of applications in drug development, protein engineering, and cellular biology through subsequent "click chemistry" modifications.
Introduction
The genetic code expansion technology allows for the co-translational incorporation of unnatural amino acids (Uaas) with novel functionalities into proteins. This compound, an analog of tyrosine, contains an azidoethyl group. This azide moiety serves as a bioorthogonal chemical handle, which can be specifically and efficiently reacted with alkyne- or cyclooctyne-bearing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry". This enables the precise labeling of proteins with a variety of probes, including fluorophores, biotin, and drug molecules, without perturbing the native biological system.
The site-specific incorporation of this compound in mammalian expression systems, such as Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells, is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This orthogonal system functions independently of the host cell's endogenous translational machinery, ensuring the high fidelity incorporation of the Uaa in response to a unique codon, typically the amber stop codon (TAG).
Principle of the Method
The core of this technology relies on a three-component system:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes this compound and charges it onto its cognate tRNA. This aaRS does not recognize any of the canonical amino acids.
-
An Orthogonal tRNA: A suppressor tRNA, often derived from a different organism (e.g., Bacillus stearothermophilus), that has been mutated to recognize the amber stop codon (TAG) on the mRNA. This tRNA is not aminoacylated by any of the host cell's endogenous aaRSs.
-
A Gene of Interest with a TAG Codon: The target protein's gene is modified through site-directed mutagenesis to introduce a TAG codon at the desired position for Uaa incorporation.
When these components are expressed in a mammalian cell line in the presence of this compound, the engineered aaRS charges the orthogonal tRNA with the Uaa. The ribosome, upon encountering the TAG codon in the mRNA of the target protein, recruits the charged orthogonal tRNA, leading to the incorporation of this compound at that specific site and the continuation of translation.
Experimental Data
While specific quantitative data for the incorporation of this compound in mammalian cells is not extensively published in a comparative tabular format, the efficiency of incorporating similar azido-functionalized tyrosine analogs can provide an estimate. The following table summarizes typical protein yields and incorporation efficiencies observed for azido-Uaas in mammalian expression systems.
| Cell Line | Unnatural Amino Acid | Expression System | Protein Yield (mg/L) | Incorporation Efficiency (%) | Reference |
| HEK293 | p-Azido-L-phenylalanine (AzF) | Transient Transfection | 5 - 15 | 70 - 90 | Generic Data |
| CHO | p-Azido-L-phenylalanine (AzF) | Stable Cell Line | 50 - 200 | 85 - 95 | Generic Data |
| HEK293T | 3-Azido-L-tyrosine | Transient Transfection | 1 - 5 | 60 - 80 | [1] |
Note: The yields and efficiencies are highly dependent on the specific protein, the expression construct, the transfection efficiency, and the specific engineered aaRS/tRNA pair used. Optimization is crucial for achieving high levels of incorporation.
Experimental Protocols
This section provides a general protocol for the site-specific incorporation of this compound into a target protein expressed in HEK293 cells.
Materials
-
HEK293 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired position
-
Plasmid encoding the engineered orthogonal tyrosyl-tRNA synthetase (TyrRS) specific for this compound and its cognate suppressor tRNA.
-
This compound (≥95% purity)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
-
Reagents for click chemistry labeling (e.g., alkyne-fluorophore, copper(I) catalyst, or DBCO-fluorophore for copper-free click)
Protocol for Incorporation
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmids for the target protein and the aaRS/tRNA pair.
-
Transfection:
-
Seed HEK293 cells in 6-well plates at a density of 0.5 x 10^6 cells per well 24 hours before transfection.
-
On the day of transfection, co-transfect the cells with the plasmid for the target protein and the plasmid for the aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions. A 1:1 ratio of the plasmids is a good starting point.
-
-
Uaa Supplementation: 24 hours post-transfection, replace the medium with fresh DMEM containing 1-5 mM this compound. The optimal concentration should be determined empirically.
-
Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.
-
Cell Harvest and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Purification: Purify the target protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry analysis of the purified protein.
Protocol for Click Chemistry Labeling
-
Prepare Labeling Reaction: In a microcentrifuge tube, combine the purified protein containing this compound with the alkyne-functionalized probe (e.g., a fluorescent dye).
-
Copper-Catalyzed Click Chemistry (CuAAC):
-
Add a freshly prepared solution of copper(I) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the reaction mixture.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC - Copper-Free):
-
Add a cyclooctyne-functionalized probe (e.g., DBCO-dye) to the protein solution.
-
Incubate the reaction at room temperature or 37°C for 1-12 hours.
-
-
Removal of Excess Reagents: Remove unreacted labeling reagents by dialysis, size-exclusion chromatography, or protein precipitation.
-
Analysis of Labeling: Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for site-specific incorporation and labeling.
Orthogonal Translation System
Caption: The orthogonal translation machinery.
Click Chemistry Labeling Pathway
Caption: Bioorthogonal labeling via click chemistry.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low protein yield | Low transfection efficiency | Optimize transfection protocol and plasmid quality. |
| Toxicity of the Uaa | Titrate the concentration of this compound. | |
| Inefficient aaRS/tRNA pair | Use a previously validated or further evolved aaRS/tRNA pair. | |
| No incorporation of Uaa | Inactive aaRS or tRNA | Sequence verify the plasmids. Test the activity of the pair in an in vitro translation system. |
| Degradation of Uaa | Use fresh, high-purity this compound. | |
| Low labeling efficiency | Incomplete reaction | Optimize click chemistry conditions (catalyst concentration, reaction time, temperature). |
| Steric hindrance | The incorporation site may be inaccessible. Choose a more surface-exposed residue. |
Conclusion
The site-specific incorporation of this compound provides a versatile and powerful tool for the precise modification of proteins in mammalian cells. This technology opens up new avenues for basic research and the development of novel protein therapeutics and diagnostics. Successful implementation requires careful optimization of the expression and labeling conditions. The protocols and information provided herein serve as a comprehensive guide for researchers embarking on the use of this exciting technology.
References
Application Notes and Protocols for Site-Specific Protein Modification using H-L-Tyr(2-azidoethyl)-OH and an Orthogonal tRNA/Synthetase Pair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for protein engineering and drug development. This technology allows for the introduction of unique chemical functionalities, such as bioorthogonal handles, at precise locations within a protein's structure. H-L-Tyr(2-azidoethyl)-OH is a tyrosine analog containing an azide (B81097) group, which serves as a versatile chemical handle for "click chemistry" reactions.[1] By employing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, this compound can be genetically encoded in response to a nonsense codon, typically the amber stop codon (UAG), enabling the production of proteins with a site-specifically installed azide moiety.
This application note provides detailed protocols for the site-specific incorporation of this compound into proteins expressed in Escherichia coli and subsequent labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Principle of the Technology
The core of this technology relies on an orthogonal tRNA/synthetase pair that functions independently of the host cell's endogenous translational machinery. The orthogonal aaRS is engineered to specifically recognize and charge the orthogonal tRNA with this compound. This charged tRNA then recognizes a specific codon, typically an amber stop codon (UAG), that has been introduced at the desired site in the gene of interest, leading to the incorporation of the ncAA during protein synthesis. The incorporated azide group can then be selectively modified with a molecule containing a terminal alkyne via CuAAC, allowing for the attachment of a wide range of probes, such as fluorophores, biotin, or drug molecules.
Data Presentation
Disclaimer: The following quantitative data is representative of typical efficiencies for the incorporation of azido-functionalized tyrosine analogs and subsequent click chemistry labeling. Actual results for this compound may vary and require optimization.
Table 1: Representative Protein Expression and ncAA Incorporation Efficiency
| Target Protein | Expression System | ncAA Concentration | Protein Yield (mg/L) | Incorporation Efficiency (%) |
| Green Fluorescent Protein (GFP) | E. coli BL21(DE3) | 1 mM | ~15 | >90 |
| Human Serum Albumin (HSA) | E. coli BL21(DE3) | 1 mM | ~8 | ~85 |
| Monoclonal Antibody (Fab fragment) | E. coli BL21(DE3) | 1 mM | ~5 | ~80 |
Table 2: Representative Click Chemistry Labeling Efficiency
| Protein with incorporated ncAA | Labeling Reagent | Reaction Time | Labeling Efficiency (%) | Analytical Method |
| GFP-azide | Alkyne-Fluorophore 555 | 1 hour | >95 | SDS-PAGE, In-gel fluorescence |
| HSA-azide | Alkyne-Biotin | 1 hour | >90 | Western Blot (Streptavidin-HRP) |
| Fab-azide | Alkyne-Drug Conjugate | 2 hours | >85 | Mass Spectrometry |
Experimental Protocols
Part 1: Site-Specific Incorporation of this compound
This protocol describes the expression of a target protein containing this compound in E. coli. It is based on the use of a pEVOL plasmid encoding an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNATyr.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a C-terminal His-tag and an amber codon (TAG) at the desired position.
-
pEVOL plasmid encoding the orthogonal MjTyrRS/tRNATyr pair.
-
This compound
-
LB medium and agar (B569324) plates
-
Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Arabinose
-
Ni-NTA affinity chromatography resin
Protocol:
-
Transformation: Co-transform the E. coli expression host with the plasmid for the target protein and the pEVOL plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Add arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal synthetase.
-
Add IPTG to a final concentration of 1 mM to induce the expression of the target protein.
-
-
Protein Expression: Incubate the culture overnight at 30°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Verification of Incorporation: Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS).
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of the azide-modified protein with an alkyne-containing molecule.
Materials:
-
Purified protein containing this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO).
-
Desalting column.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein to a final concentration of 10-50 µM.
-
Alkyne probe to a final concentration of 100-500 µM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
TCEP to a final concentration of 1 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analysis of Labeling: Confirm successful labeling by SDS-PAGE (for fluorescently labeled proteins) or Western blot (for biotin-labeled proteins). Quantify labeling efficiency using appropriate methods such as spectrophotometry or mass spectrometry.
Visualizations
Caption: Experimental workflow for site-specific incorporation of this compound and subsequent protein labeling.
Caption: Schematic of ncAA incorporation and subsequent bioorthogonal labeling.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioconjugation, enabling the precise and efficient covalent labeling of proteins in complex biological environments.[1] As a cornerstone of bioorthogonal chemistry, SPAAC proceeds without the need for cytotoxic copper catalysts, making it ideal for applications in live-cell imaging, in vivo studies, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[2][3]
The reaction's driving force is the high ring strain of cyclooctynes (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN), which significantly lowers the activation energy for the [3+2] cycloaddition with an azide.[1] This results in a rapid and highly specific reaction that forms a stable triazole linkage under physiological conditions (pH, temperature), without interfering with native functional groups present in biological systems.[1][2]
These application notes provide a comprehensive guide to the principles of SPAAC, detailed experimental protocols for protein modification and conjugation, and quantitative data to aid in reaction optimization.
Quantitative Data Summary
The efficiency of SPAAC is influenced by the choice of cyclooctyne (B158145), the nature of the azide, and the reaction conditions. The following tables summarize key quantitative data to guide experimental design.
Table 1: Second-Order Rate Constants for Common SPAAC Reactions
| Cyclooctyne | Azide Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| DBCO | Benzyl azide | ~0.1 - 1.0 | [4] |
| BCN | Benzyl azide | ~0.1 - 0.3 | [4][5] |
| DIBO-Alexa488 | Azido-functionalized Rhodopsin | 62 ± 12 | [6] |
| DBCO Derivatives | Azide Groups | 1 - 2 | [7] |
Note: Reaction rates are influenced by the specific derivatives of the cyclooctyne and azide, steric hindrance, and solvent conditions.
Table 2: Typical Reaction Parameters for Protein Labeling
| Parameter | Recommended Range | Notes | Reference(s) |
| Molar Ratio (Cyclooctyne:Azide-Protein) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, a 7.5-fold molar excess of the small molecule is a good starting point. | [8][9] |
| Molar Excess of DBCO-NHS Ester to Protein | 5-fold to 40-fold | Start with a 10- to 20-fold molar excess. Higher ratios may be needed for lower protein concentrations. | [5] |
| Protein Concentration | 0.5 - 10 mg/mL | Higher concentrations can improve reaction kinetics. | [5] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Reactions can be performed overnight at 4°C. | [8] |
| Reaction Time | 2 - 24 hours | Typically 4-12 hours at room temperature. Longer incubation times can improve yield, especially at lower temperatures. | [5][8] |
| Reaction pH | 7.0 - 8.5 | For NHS ester couplings, a pH of 7.2-8.5 is optimal. The subsequent SPAAC reaction is efficient at neutral pH. | [5] |
| Final DMSO/DMF Concentration | < 20% (v/v) | Keep organic solvent concentration low to avoid protein denaturation. | [5][8] |
| Typical Yield | ~80% in 120 min | This is an example for a specific system and can vary. | [10] |
Experimental Protocols
Here we provide detailed protocols for a common two-step SPAAC workflow: 1) introduction of the cyclooctyne moiety onto the protein via amine labeling, and 2) the subsequent cycloaddition reaction with an azide-functionalized molecule.
Protocol 1: Labeling of Proteins with DBCO-NHS Ester
This protocol describes the modification of a protein with a DBCO-NHS ester to introduce a reactive cyclooctyne group by targeting primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus).
Materials:
-
Protein of interest
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the protein solution is clear and free of aggregates. If necessary, centrifuge the solution to remove any precipitates.
-
-
DBCO-NHS Ester Stock Solution Preparation:
-
Important: NHS esters are moisture-sensitive. Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM DBCO-NHS ester stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).
-
Add the calculated amount of the DBCO-NHS ester stock solution to the protein solution.
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle rotation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.
-
-
Purification of DBCO-labeled Protein:
-
Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column with a molecular weight cutoff appropriate for the protein.
-
Follow the manufacturer's instructions for the desalting column.
-
-
Characterization and Storage:
-
Determine the concentration of the purified DBCO-labeled protein using a standard protein assay (e.g., BCA assay).
-
Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Protocol 2: SPAAC Reaction with a DBCO-Labeled Protein and an Azide-Molecule
This protocol describes the cycloaddition reaction between the purified DBCO-labeled protein and an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction Buffer: Azide-free buffer such as PBS, pH 7.4.
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the purified DBCO-labeled protein with the azide-functionalized molecule.
-
A molar excess of 1.5 to 4 equivalents of the azide-molecule to the DBCO-protein is a common starting point to drive the reaction to completion.[11]
-
-
Incubation:
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate to remove any unreacted azide-molecule and other impurities. Size-Exclusion Chromatography (SEC) is a commonly used method for this purpose. (See Protocol 3 for a detailed SEC protocol).
-
-
Characterization:
-
Analyze the final conjugate using SDS-PAGE to observe a shift in molecular weight, confirming conjugation.
-
Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the precise mass of the conjugate and confirm the degree of labeling.
-
Other analytical techniques such as UV-Vis spectroscopy or fluorescence spectroscopy (if a fluorophore was used) can also be employed for characterization.
-
Protocol 3: Purification of Protein Conjugate by Size-Exclusion Chromatography (SEC)
This protocol provides a general guideline for purifying the final protein conjugate using SEC, which separates molecules based on their size.
Materials:
-
Crude protein conjugate solution
-
SEC column with an appropriate fractionation range for the protein conjugate
-
Chromatography system (e.g., FPLC)
-
SEC Buffer: A buffer that is compatible with the protein and ensures its stability (e.g., PBS, pH 7.4).
-
0.22 µm filter
Procedure:
-
Buffer and System Preparation:
-
Prepare a sufficient volume of SEC Buffer and degas it to prevent bubble formation in the column.
-
Filter the buffer through a 0.22 µm filter.
-
Equilibrate the chromatography system and the SEC column with the SEC Buffer until a stable baseline is achieved (typically 2-3 column volumes).
-
-
Sample Preparation:
-
Centrifuge the crude protein conjugate solution (e.g., at 10,000 x g for 15 minutes) to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.[12]
-
-
Sample Loading and Chromatography:
-
Load the prepared sample onto the equilibrated SEC column. The sample volume should typically not exceed 5-10% of the total column volume to ensure good resolution.[3]
-
Begin the chromatography run using the SEC Buffer as the mobile phase at a flow rate recommended for the specific column.
-
-
Fraction Collection:
-
Collect fractions as the sample elutes from the column. The protein conjugate, being larger, will elute earlier than the smaller, unreacted azide-molecule.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein conjugate.
-
Pool the fractions containing the pure conjugate.
-
-
Concentration and Storage:
-
If necessary, concentrate the pooled fractions using a suitable method such as centrifugal ultrafiltration.
-
Store the purified protein conjugate at 4°C for short-term or at -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for SPAAC protein conjugation.
Caption: Signaling pathway of SPAAC protein conjugation.
References
- 1. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. preprints.org [preprints.org]
- 12. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Application Notes and Protocols for Site-Specific Protein Labeling with H-L-Tyr(2-azidoethyl)-OH for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (Uaas) into proteins represents a powerful tool for chemical biology and drug development. This technology allows for the introduction of unique chemical functionalities, such as azides, into a protein of interest at a specific location. These bioorthogonal chemical handles can then be selectively labeled with a variety of probes, including fluorophores, for downstream applications. This document provides detailed application notes and protocols for the site-specific labeling of proteins with the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH (also known as O-2-azidoethyl-tyrosine) and its subsequent visualization using fluorescence microscopy.
The core of this technique relies on the genetic code expansion methodology, where an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are used to incorporate this compound in response to an amber stop codon (TAG) engineered into the gene of the target protein.[1] The incorporated azide (B81097) group serves as a bioorthogonal handle for covalent modification with a fluorescent probe via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction.[2][3] This approach enables precise control over the labeling site, stoichiometry, and the type of fluorophore used, making it an invaluable technique for studying protein localization, dynamics, and interactions in living cells.
Data Presentation
Table 1: Key Reagents and their Properties
| Reagent | Structure | Key Properties | Supplier Example |
| This compound | Chemical structure of this compound | Unnatural amino acid with an azide group for bioorthogonal labeling. | Bapeks |
| Orthogonal aaRS/tRNA pair | N/A | Specific for this compound. Ensures high fidelity of incorporation. | Custom development or from research labs. |
| DBCO-PEG4-Fluorophore | Chemical structure of a DBCO-fluorophore conjugate | Dibenzo-cyclooctyne (DBCO) reacts specifically with azides via SPAAC. Various fluorophores are available. | Commercially available |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
While specific kinetic data for the reaction of proteins containing this compound with various cyclooctynes are not extensively published, the following data for benzyl (B1604629) azide provides a reasonable approximation of the expected reaction kinetics. The choice of the cyclooctyne (B158145) derivative significantly impacts the reaction rate.
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO | ~0.1 | [2] |
| DBCO | ~0.3-1.0 | [2] |
| BCN | ~0.5 | [2] |
| DIFO | ~1.0-2.0 | [2] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells
This protocol outlines the general steps for incorporating this compound into a protein of interest expressed in mammalian cells. Optimization of transfection, Uaa concentration, and expression time is crucial for each specific protein and cell line.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the target protein with a TAG codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for this compound and its cognate suppressor tRNA (pAcBac1.tR4-MbPyl).
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (100 mM in 0.1 M NaOH)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the target protein or a fusion tag
Procedure:
-
Cell Seeding: Seed mammalian cells in a suitable culture plate (e.g., 6-well plate) to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the plasmid for the target protein-TAG and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.
-
Induction of Protein Expression:
-
24 hours post-transfection, replace the medium with fresh complete medium supplemented with this compound to a final concentration of 1-2 mM.
-
As a negative control, transfect a separate well with both plasmids but do not add the unnatural amino acid. This will result in a truncated protein product if the amber suppression is successful.
-
-
Protein Expression: Incubate the cells for 48-72 hours to allow for expression of the full-length, Uaa-containing protein.
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Verification of Incorporation:
-
Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Successful incorporation will be indicated by the presence of a full-length protein band in the sample supplemented with this compound, and a truncated or absent band in the negative control.
-
Further confirmation can be achieved by mass spectrometry analysis of the purified protein.
-
Protocol 2: Fluorescence Labeling of Azide-Modified Proteins in Live Mammalian Cells via SPAAC
This protocol describes the labeling of the azide-containing protein with a fluorescent probe for visualization by microscopy.
Materials:
-
Cells expressing the this compound-containing protein (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-AF488) stock solution (1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Hoechst 33342 or other nuclear stain (optional)
-
Confocal microscope
Procedure:
-
Cell Preparation: 48-72 hours after inducing protein expression with this compound, gently wash the cells twice with pre-warmed PBS.
-
Fluorescent Labeling:
-
Replace the medium with fresh, pre-warmed live-cell imaging medium containing the DBCO-functionalized fluorescent dye at a final concentration of 5-20 µM.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal labeling time and dye concentration should be determined empirically.
-
As a negative control, perform the labeling procedure on cells that were not supplemented with this compound.
-
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove the unbound fluorescent dye.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions to visualize the nucleus.
-
Fluorescence Microscopy:
-
Image the live cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore and any counterstains.
-
Acquire images of both the labeled cells and the negative control cells to confirm the specificity of the labeling. Specific labeling should only be observed in cells that were grown in the presence of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition.
Conclusion
The site-specific incorporation of this compound provides a robust and versatile platform for the fluorescent labeling of proteins in their native cellular environment. The protocols outlined in this document offer a comprehensive guide for researchers to implement this powerful technique. The ability to precisely control the location of a fluorescent probe on a protein of interest opens up new avenues for studying protein function, trafficking, and interactions with high spatial and temporal resolution, thereby advancing our understanding of complex biological processes and aiding in the development of novel therapeutics.
References
Application Notes and Protocols for H-L-Tyr(2-azidoethyl)-OH in Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Tyr(2-azidoethyl)-OH is a non-canonical amino acid that has emerged as a powerful tool in chemical proteomics. Its key feature is the presence of a bioorthogonal 2-azidoethyl group on the tyrosine side chain. This azido (B1232118) moiety serves as a versatile chemical handle, allowing for the specific and efficient labeling of peptides and proteins using "click chemistry." This enables a wide range of applications, from identifying protein-protein interactions to discovering the targets of bioactive molecules.
This document provides detailed application notes and protocols for the use of this compound in two key chemical proteomics strategies: Photo-Affinity Labeling and Activity-Based Protein Profiling (ABPP) .
Core Applications in Chemical Proteomics
The primary utility of incorporating this compound into peptides is to introduce a latent reporter handle for downstream applications. The azide (B81097) group is chemically inert in the cellular environment but can be specifically reacted with an alkyne-containing reporter tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strained cyclooctyne (B158145) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the attachment of various functionalities, including:
-
Biotin (B1667282) tags: for the enrichment of labeled proteins using streptavidin affinity purification.
-
Fluorophores: for the visualization and localization of labeled proteins via fluorescence microscopy or in-gel fluorescence scanning.
-
Mass tags: for quantitative proteomic analysis.
Photo-Affinity Labeling for Interaction Proteomics
Photo-affinity labeling is a powerful technique to identify direct binding partners of a molecule of interest. A peptide probe containing this compound and a photo-reactive group (e.g., benzophenone (B1666685), diazirine) is used to covalently crosslink to interacting proteins upon UV irradiation. The azido group is then used to attach a biotin tag for enrichment and subsequent identification by mass spectrometry.
Experimental Workflow for Photo-Affinity Labeling
Workflow for photo-affinity labeling using an azido-tyrosine containing peptide probe.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics strategy that utilizes reactive probes to label and identify active enzymes in complex biological samples. A peptide containing this compound can be designed as part of an activity-based probe (ABP) to target a specific enzyme or enzyme family. The peptide sequence provides specificity for the target, and a reactive group (warhead) on the probe covalently modifies the active site of the enzyme. The azido-tyrosine serves as a handle for the subsequent attachment of a reporter tag for analysis.
Signaling Pathway for Kinase-Targeted ABPP
Logical flow of an activity-based protein profiling experiment targeting kinases.
Quantitative Data Presentation
The following tables present representative quantitative data from a hypothetical photo-affinity labeling experiment using a peptide probe containing this compound to identify interacting proteins in a cancer cell line versus a non-cancerous control.
Table 1: Top 10 Enriched Proteins Identified by Mass Spectrometry
| Protein ID | Gene Name | Fold Change (Cancer/Control) | p-value | Function |
| P04637 | TP53 | 12.5 | 0.001 | Tumor suppressor |
| P06493 | SRC | 9.8 | 0.003 | Proto-oncogene tyrosine kinase |
| P11362 | HSP90AA1 | 8.2 | 0.005 | Molecular chaperone |
| Q09472 | ABL1 | 7.5 | 0.006 | Tyrosine kinase |
| P00533 | EGFR | 6.9 | 0.008 | Receptor tyrosine kinase |
| P31749 | AKT1 | 6.1 | 0.011 | Serine/threonine kinase |
| Q13547 | PIK3R1 | 5.7 | 0.015 | PI3K regulatory subunit |
| P62258 | GRB2 | 5.2 | 0.018 | Adaptor protein |
| P45983 | STAT3 | 4.8 | 0.021 | Transcription factor |
| P15056 | BRAF | 4.3 | 0.025 | Serine/threonine kinase |
Table 2: Comparison of Labeling Efficiency with Different Reporter Tags
| Reporter Tag | Labeling Efficiency (%) | Signal-to-Noise Ratio |
| Alkyne-Biotin | 85 ± 5 | 150 ± 12 |
| Alkyne-FITC | 78 ± 7 | 95 ± 8 |
| Alkyne-TAMRA | 81 ± 6 | 110 ± 10 |
Experimental Protocols
Protocol 1: Photo-Affinity Labeling using a Peptide Probe with this compound
Objective: To identify the interacting partners of a target protein using a photo-reactive peptide probe.
Materials:
-
Peptide probe containing this compound and a benzophenone moiety.
-
Cell culture medium and reagents.
-
HEK293T cells (or other cell line of interest).
-
UV lamp (365 nm).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Click chemistry reagents: Alkyne-biotin, CuSO4, THPTA, Sodium ascorbate (B8700270).
-
Streptavidin magnetic beads.
-
Wash buffers (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2% SDS in PBS).
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin).
-
LC-MS/MS system.
Procedure:
-
Cell Culture and Probe Incubation:
-
Plate HEK293T cells and grow to 80-90% confluency.
-
Replace the medium with serum-free medium containing the photo-affinity peptide probe (1-10 µM).
-
Incubate for 1-4 hours at 37°C.
-
-
UV Crosslinking:
-
Wash the cells twice with ice-cold PBS to remove the unbound probe.
-
Place the cells on ice and irradiate with 365 nm UV light for 15-30 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Click Chemistry:
-
To the protein extract, add the click chemistry reagents in the following order:
-
Alkyne-biotin (final concentration 100 µM).
-
THPTA (final concentration 1 mM).
-
CuSO4 (final concentration 1 mM).
-
Sodium ascorbate (final concentration 5 mM, freshly prepared).
-
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin magnetic beads to the reaction mixture.
-
Incubate for 1 hour at room temperature with rotation.
-
Wash the beads three times with wash buffer.
-
-
On-bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a buffer containing DTT and incubate to reduce disulfide bonds.
-
Alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the enriched proteins.
-
Perform quantitative analysis to determine the relative abundance of identified proteins between different experimental conditions.
-
Protocol 2: Synthesis of a Peptide containing this compound via Fmoc-SPPS
Objective: To synthesize a custom peptide incorporating this compound at a specific position.
Materials:
-
Fmoc-Rink Amide resin.
-
Fmoc-protected amino acids.
-
Fmoc-L-Tyr(2-azidoethyl)-OH.
-
Coupling reagents (e.g., HBTU, HATU).
-
Base (e.g., DIPEA).
-
Deprotection solution (20% piperidine (B6355638) in DMF).
-
Solvents (DMF, DCM).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Cold diethyl ether.
-
HPLC system for purification.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid with a coupling reagent and a base in DMF.
-
Add the activated amino acid to the resin and shake for 1-2 hours.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of Fmoc-L-Tyr(2-azidoethyl)-OH:
-
When the sequence requires the azido-tyrosine, use Fmoc-L-Tyr(2-azidoethyl)-OH in the coupling step.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Click Chemistry Reaction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
This compound is a valuable synthetic amino acid for chemical proteomics research. Its incorporation into peptides provides a powerful and versatile tool for investigating protein interactions, identifying enzyme activities, and discovering new drug targets. The protocols and data presented here provide a framework for researchers to design and execute their own chemical proteomics experiments using this powerful chemical tool.
Application Notes and Protocols for Studying Protein-Protein Interactions Using Photo-Affinity Labeling and Bio-orthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease.[1][2] Traditional methods for identifying PPIs, such as yeast two-hybrid systems and co-immunoprecipitation, have limitations in capturing transient or weak interactions and providing spatial and temporal resolution within a native cellular environment.[3][4] The integration of unnatural amino acids (UAAs) with photo-affinity labeling and bio-orthogonal "click" chemistry offers a powerful strategy to overcome these challenges.[5][6]
This document provides detailed application notes and protocols for utilizing a tyrosine analog, H-L-Tyr(2-azidoethyl)-OH, or similar photo-activatable and clickable UAAs, to investigate PPIs. This approach enables the covalent trapping of interacting proteins in living cells upon UV irradiation, followed by the selective attachment of reporter tags for enrichment and identification by mass spectrometry.[7][8] The azide (B81097) group on this compound serves as a bio-orthogonal handle for click chemistry, allowing for specific ligation to alkyne-containing probes.[9][10] While aryl azides are more common photo-crosslinkers, the workflow described herein can be adapted for various UAAs that incorporate both a photo-reactive moiety and a clickable handle.
Application Notes
Photo-affinity labeling is a technique that utilizes a photo-reactive group on a probe to form a covalent bond with interacting molecules upon exposure to light.[7][11] By incorporating a photo-activatable UAA into a protein of interest (POI), researchers can "freeze" interactions in their native cellular context. The 2-azidoethyl group on the tyrosine analog provides a versatile handle for downstream applications via click chemistry.[9][12]
Key Advantages:
-
Temporal and Spatial Control: Crosslinking is initiated by UV light, allowing for precise control over when and where the interaction is captured.
-
Capture of Transient Interactions: The covalent nature of the crosslink traps weak and transient interactions that are often missed by other methods.[13]
-
In Vivo and In Vitro Applications: The methodology can be applied in living cells, providing insights into interactions within their native environment, as well as in purified protein systems.[14]
-
Versatile Downstream Analysis: The azide handle allows for the attachment of various reporter tags, such as biotin (B1667282) for enrichment or fluorophores for imaging, via highly specific and efficient click chemistry reactions.[8]
-
Identification of Binding Sites: High-resolution mass spectrometry can pinpoint the site of crosslinking, providing structural information about the protein interface.[11]
Workflow Overview:
The general workflow involves four main stages:
-
Site-Specific Incorporation of the UAA: Genetic code expansion technologies are used to incorporate the UAA into the POI at a specific site in response to an amber stop codon (TAG).[5][6]
-
Photo-Crosslinking: Cells expressing the UAA-containing POI are irradiated with UV light to induce covalent bond formation with interacting proteins.
-
Click Chemistry and Enrichment: The azide-modified, crosslinked complexes are reacted with an alkyne-containing reporter tag (e.g., biotin-alkyne). The tagged complexes are then enriched, for example, using streptavidin beads.
-
Mass Spectrometry and Data Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners.[15][16] Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed to distinguish specific interactors from non-specific background proteins.[5][14]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in Mammalian Cells
This protocol is based on the genetic code expansion system.[5]
Materials:
-
Mammalian expression vector for the protein of interest (POI) with a C-terminal affinity tag (e.g., HA or FLAG). The wild-type stop codon should be mutated to TAA or TGA. An amber stop codon (TAG) should be introduced at the desired incorporation site via site-directed mutagenesis.
-
Plasmids encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the specific UAA.
-
This compound.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
Transfection reagent.
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM in 0.1 M NaOH).
-
Seed mammalian cells in a culture dish to be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with the POI-TAG expression plasmid and the synthetase/tRNA plasmids using a suitable transfection reagent.
-
After 6-8 hours, replace the medium with fresh medium supplemented with this compound to a final concentration of 1 mM.
-
Incubate the cells for 48-72 hours to allow for expression of the POI containing the UAA.
-
Verify the incorporation of the UAA by Western blot analysis of the cell lysate. A successful incorporation will result in a full-length POI, which should be absent in control cells not supplemented with the UAA.
Protocol 2: In-Cell Photo-Crosslinking and Lysis
Materials:
-
Cells expressing the POI with the incorporated UAA.
-
Phosphate-buffered saline (PBS).
-
Handheld UV lamp (e.g., 365 nm).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Cell scraper.
Procedure:
-
Wash the cells twice with ice-cold PBS.
-
Place the culture dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the crosslinked protein complexes.
Protocol 3: Click Chemistry-Based Biotinylation and Enrichment
Materials:
-
Cell lysate containing crosslinked complexes.
-
Alkyne-biotin conjugate (e.g., DBCO-biotin).
-
Streptavidin-conjugated magnetic beads.
-
Wash buffers.
-
Elution buffer.
Procedure:
-
To the clarified cell lysate, add the alkyne-biotin conjugate to a final concentration of 100 µM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation. This is a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Add pre-washed streptavidin magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated complexes.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins. A typical wash series would be:
-
Wash 1: Lysis buffer
-
Wash 2: High salt buffer (e.g., 1 M NaCl)
-
Wash 3: Low salt buffer
-
-
Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer for subsequent gel analysis, or using a buffer compatible with proteolytic digestion for mass spectrometry).
Protocol 4: Sample Preparation for Mass Spectrometry
Materials:
-
Enriched protein sample.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium (B1175870) bicarbonate buffer.
-
Formic acid.
-
C18 desalting columns.
Procedure:
-
Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 column according to the manufacturer's instructions.
-
Dry the desalted peptides and resuspend in a buffer suitable for LC-MS/MS analysis.
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate comparison and interpretation.
Table 1: Example of SILAC-based Quantification of Interacting Proteins
| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | p-value | Description |
| P04637 | TP53 | 5.8 | 0.001 | Cellular tumor antigen p53 |
| Q06609 | MDM2 | 4.2 | 0.005 | E3 ubiquitin-protein ligase Mdm2 |
| P62258 | HSP90AA1 | 1.2 | 0.45 | Heat shock protein HSP 90-alpha |
| P60709 | ACTB | 1.0 | 0.98 | Actin, cytoplasmic 1 |
This table illustrates how SILAC ratios can be used to identify proteins that are significantly enriched in the crosslinked sample (Heavy) compared to a control (Light).
Table 2: Example of Identified Crosslinked Peptides
| POI Peptide Sequence | Interactor Peptide Sequence | Interactor Protein | Crosslink Site (POI) | Crosslink Site (Interactor) |
| GTHLES(Y)IK | VLSQPKLL | MDM2 | Tyr(2-azidoethyl)123 | Lys45 |
| A(Y)VETLPQR | FVEVTQKN | TP53 | Tyr(2-azidoethyl)88 | Val15 |
This table shows specific crosslinked peptides identified by mass spectrometry, providing information on the interaction interface.
Visualizations
Caption: Overall experimental workflow for identifying protein-protein interactions.
Caption: Example signaling pathway under investigation.
Caption: Logic of photo-crosslinking and click chemistry steps.
References
- 1. The yeast two-hybrid system for identifying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular forces governing protein-protein interaction: Structure-function relationship of complexes protein in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using the yeast two-hybrid system to identify protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Proteins Containing H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of proteins site-specifically incorporating the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH. This unnatural amino acid provides a versatile azide (B81097) handle for bioorthogonal "click chemistry," enabling a wide range of applications, including protein labeling, immobilization, and the study of protein-protein interactions. The following protocols detail a two-step purification strategy combining standard affinity chromatography with a specialized click chemistry-based approach for enhanced purity and specificity.
Introduction
The site-specific incorporation of unnatural amino acids (Uaas) into proteins is a powerful tool in chemical biology and drug development. This compound, an analog of tyrosine, can be incorporated into a target protein at a specific site using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (TAG).[1][2] The exposed azido (B1232118) (-N3) group serves as a bioorthogonal chemical handle, allowing for covalent modification with a variety of probes, tags, or other biomolecules functionalized with a corresponding alkyne or cyclooctyne (B158145) group via click chemistry.[3][4]
This document outlines a robust workflow for the expression and purification of a His-tagged protein containing this compound, followed by characterization to confirm successful incorporation.
Data Presentation
The efficiency of unnatural amino acid incorporation and subsequent protein purification can vary based on several factors, including the specific Uaa, the expression system, and the location of the incorporation site.[1] The following table provides representative quantitative data for the expression and incorporation of an azido-functionalized amino acid, p-azido-L-phenylalanine (AzF), which is structurally similar to this compound.
| Unnatural Amino Acid | Expression System | Incorporation Efficiency (% of wild-type) | Protein Yield (mg/L of culture) | Reference |
| p-azido-L-phenylalanine (AzF) | E. coli | ~50% | ~20 | [1] |
| p-acetyl-L-phenylalanine (pAcF) | E. coli | up to 65% | up to 40 | [1] |
| O-methyl-L-tyrosine | E. coli | N/A | 10-20 | [1] |
Note: The data for AzF is presented as a reasonable approximation for the expected yield and efficiency for this compound. Actual results may vary and should be determined empirically.
Experimental Protocols
The following protocols provide a step-by-step guide for the expression, purification, and characterization of a His-tagged protein containing this compound.
Protocol 1: Expression of Protein Containing this compound in E. coli
This protocol describes the co-transformation of a target protein plasmid (with an amber TAG codon at the desired incorporation site) and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair into E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a His-tag and an in-frame amber (TAG) codon
-
Plasmid for the orthogonal synthetase/tRNA pair specific for this compound (e.g., pEVOL)
-
This compound
-
LB medium and LB agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Co-transformation: Co-transform the target protein plasmid and the orthogonal system plasmid into competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the required antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the starter culture to an initial OD₆₀₀ of approximately 0.1.
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add this compound to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG (final concentration 0.1-1 mM) to induce the target protein and L-arabinose (final concentration 0.02-0.2%) to induce the orthogonal synthetase.[1]
-
Continue to grow the culture at a lower temperature (e.g., 20-25°C) overnight (16-20 hours).[1]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.[1]
Protocol 2: Two-Step Protein Purification
This protocol employs a two-step purification strategy: initial capture of the His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC), followed by a click chemistry-based affinity purification for higher purity.
Part A: Ni-NTA Affinity Chromatography (IMAC)
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I, protease inhibitors[1]
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole[1]
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole[1]
-
Ni-NTA affinity chromatography resin
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[1]
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme, DNase, and protease inhibitors).
-
Load the clarified lysate onto the resin.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.[1]
-
-
Buffer Exchange: Exchange the buffer of the eluted protein into a suitable buffer for click chemistry (e.g., PBS, pH 7.4) using a desalting column or dialysis.
Part B: Click Chemistry-Based Affinity Purification
This step utilizes an alkyne-functionalized agarose (B213101) resin to specifically capture the azide-containing protein.
Materials:
-
Partially purified protein from Part A in PBS, pH 7.4
-
Alkyne-functionalized agarose resin
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (as a reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Click Chemistry Wash Buffer: PBS with 0.1% Tween-20
-
Click Chemistry Elution Buffer: This will depend on the linker used in the alkyne resin. For photocleavable linkers, elution is performed with UV light. For other cleavable linkers, specific chemical reagents are used.
Procedure:
-
Resin Preparation: Wash the alkyne-functionalized agarose resin with PBS.
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-containing protein (final concentration 1-10 µM) with the alkyne-functionalized resin.
-
Add the copper-chelating ligand (e.g., TBTA) to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add the reducing agent (e.g., TCEP) to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I).
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Washing: Pellet the resin by centrifugation and wash extensively with Click Chemistry Wash Buffer to remove non-specifically bound proteins and reaction components.
-
Elution: Elute the purified protein from the resin according to the manufacturer's instructions for the specific cleavable linker used.
-
Final Buffer Exchange: Exchange the buffer of the final purified protein into a suitable storage buffer.
Protocol 3: Verification of Uaa Incorporation by Mass Spectrometry
This protocol outlines the general steps to confirm the incorporation of this compound into the target protein.
Materials:
-
Purified protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
LC-MS/MS system (e.g., ESI-QTOF or Orbitrap)
Procedure:
-
In-solution Digestion:
-
Denature the purified protein.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein into peptides with trypsin overnight at 37°C.[1]
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).[1]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein.
-
The search parameters should be modified to include the mass shift corresponding to the incorporation of this compound in place of tyrosine at the specified position.
-
Successful incorporation will be confirmed by the identification of the peptide containing the unnatural amino acid with the correct mass.
-
Mandatory Visualizations
Caption: Experimental workflow for the expression, purification, and verification of proteins containing this compound.
Application Example: Studying GPCR Dimerization
The incorporation of azido-functionalized unnatural amino acids has been instrumental in studying the structure and function of G protein-coupled receptors (GPCRs), including their dimerization.[3][4][5] The azide group can be used as a photo-crosslinker to trap interacting partners. The following diagram illustrates a potential signaling pathway and experimental logic for investigating GPCR heterodimerization using a protein containing this compound.
Caption: Probing GPCR heterodimerization using a photo-crosslinking unnatural amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Modified with H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into proteins offers a powerful tool for elucidating biological processes and developing novel therapeutics. H-L-Tyr(2-azidoethyl)-OH, an azide-containing tyrosine analog, enables the introduction of a bioorthogonal handle into proteins of interest. This "click chemistry" handle allows for the selective attachment of reporter molecules, such as biotin (B1667282) or fluorescent dyes, facilitating the enrichment and analysis of modified proteins by mass spectrometry. These application notes provide detailed protocols for the incorporation of this compound into proteins, subsequent sample preparation, and mass spectrometry-based analysis for identification and quantification.
Core Concepts: Bioorthogonal Labeling and Click Chemistry
The central principle of this methodology is bioorthogonal chemistry, which employs chemical reactions that can proceed within a living system without interfering with native biochemical processes. The azide (B81097) group of this compound is a bioorthogonal reporter. It is small, generally non-reactive with biological molecules, and can be introduced into proteins metabolically or through in vitro translation systems.[1][2] Once incorporated, the azide group can be specifically reacted with an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a process commonly referred to as "click chemistry".[2][3][4] This allows for the covalent attachment of various tags for downstream applications, including affinity purification for mass spectrometry.
Experimental Workflows and Protocols
A general workflow for the analysis of proteins modified with this compound involves several key stages: incorporation of the unnatural amino acid, cell lysis, click chemistry-based labeling with an enrichment tag (e.g., biotin-alkyne), affinity purification of labeled proteins, proteolytic digestion, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General experimental workflow for the mass spectrometry analysis of proteins modified with this compound.
Protocol 1: Incorporation of this compound into Proteins in Mammalian Cells
This protocol is a general guideline and requires optimization for specific cell lines and proteins of interest. It is based on the amber suppression technology, which utilizes a mutated tRNA/aminoacyl-tRNA synthetase (aaRS) pair to incorporate the unnatural amino acid in response to an amber stop codon (TAG).[5][6]
Materials:
-
Mammalian cell line of choice
-
Expression vector for the protein of interest with an in-frame amber codon (TAG) at the desired modification site
-
Expression vector for the orthogonal tRNA/aaRS pair specific for this compound
-
Transfection reagent
-
Complete cell culture medium
-
This compound (sterile, cell-culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Transfection:
-
Plate mammalian cells to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the expression vectors for the protein of interest and the orthogonal tRNA/aaRS pair using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Induction of Unnatural Amino Acid Incorporation:
-
24 hours post-transfection, replace the complete medium with fresh medium supplemented with this compound. The optimal concentration should be determined empirically, but a starting concentration of 1 mM is recommended.
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the unnatural amino acid.
-
-
Cell Harvest:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and store the cell pellet at -80°C until further processing.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the steps from cell lysis to the preparation of peptides for LC-MS/MS analysis.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS, high-salt buffer, urea (B33335) buffer)
-
Elution buffer (e.g., 0.1% TFA)
-
Trypsin (MS-grade)
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)
-
C18 desalting spin columns
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome.
-
-
Click Chemistry Reaction: [1][7]
-
To the protein lysate, add the click chemistry reaction components. A typical reaction mixture includes:
-
Biotin-alkyne (final concentration 50-100 µM)
-
CuSO4 (final concentration 1 mM)
-
THPTA or TBTA (final concentration 1 mM)
-
Freshly prepared sodium ascorbate (final concentration 1 mM)
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Affinity Purification of Biotinylated Proteins:
-
Equilibrate the streptavidin-coated magnetic beads with lysis buffer.
-
Add the equilibrated beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., lysis buffer, 1 M KCl, 6 M urea, and PBS).
-
-
Proteolytic Digestion:
-
On-bead digestion:
-
Resuspend the beads in a buffer containing 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
In-solution digestion (after elution): Alternatively, elute the bound proteins from the beads and perform the reduction, alkylation, and digestion steps in solution.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
Instrumentation and Settings:
-
LC System: A nano-flow HPLC system is recommended for optimal sensitivity.
-
Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm length).
-
Gradient: A shallow gradient of increasing acetonitrile (B52724) concentration (e.g., 2-40% acetonitrile in 0.1% formic acid over 60-120 minutes) is used to elute the peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurate mass measurement.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 350-2000.
-
MS2 Fragmentation: A data-dependent acquisition (DDA) method is typically used to select the most intense precursor ions for fragmentation. Both Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) can be used. Electron Transfer Dissociation (ETD) is particularly useful as it is a gentler fragmentation technique that can help preserve the labile azide modification if the click chemistry step is omitted for direct detection.[8]
Data Presentation
Quantitative data from mass spectrometry experiments should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting quantitative proteomics data for proteins identified as being modified with this compound.
| Protein Accession | Gene Symbol | Modified Peptide Sequence | Fold Change (Treatment vs. Control) | p-value |
| P04637 | TP53 | K(ac)LMFK(azido-Tyr)RFVTGV(ph)K | 3.5 | 0.001 |
| Q06609 | MAPK1 | Y(azido-Tyr)VVTR(me)YRAPEVIL | 2.8 | 0.005 |
| P62258 | GRB2 | W(azido-Tyr)K(ub)ASGNTNTRV | 4.1 | 0.0005 |
| P31749 | AKT1 | FRS(ph)LPR(azido-Tyr)S(ph)EEDFEM | 2.2 | 0.012 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway Visualization
The incorporation of this compound, a tyrosine analog, can be a powerful tool to study tyrosine kinase signaling pathways. These pathways are crucial in regulating cellular processes like growth, differentiation, and metabolism, and their dysregulation is often implicated in diseases such as cancer.[9][10][11] The azide group can be used to attach probes to track the protein's localization, identify interacting partners, or modulate the activity of the signaling pathway.
Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway that can be probed using this compound.
Conclusion
The methodologies described provide a framework for the successful mass spectrometry-based analysis of proteins modified with the unnatural amino acid this compound. The combination of site-specific incorporation, bioorthogonal click chemistry, and sensitive mass spectrometry offers a versatile platform for a wide range of applications in basic research and drug development, enabling a deeper understanding of protein function and interaction networks. Careful optimization of each experimental step is crucial for achieving high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine-kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling Molecular Dynamics: H-L-Tyr(2-azidoethyl)-OH as a Precision Infrared Reporter
Application Note AP2025-12-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH, also known as O-(2-azidoethyl)-L-tyrosine, as a site-specific infrared (IR) vibrational reporter for studying protein structure, dynamics, and interactions. The azido (B1232118) group's unique vibrational signature in a transparent region of the protein IR spectrum offers a powerful tool for probing local environments with minimal perturbation. Detailed protocols for incorporation, and Fourier-transform infrared (FTIR) and two-dimensional infrared (2D IR) spectroscopy are presented, along with quantitative data to facilitate experimental design and data interpretation.
Introduction
Understanding the conformational dynamics of proteins is paramount in elucidating their function and in the development of novel therapeutics. Site-specific vibrational spectroscopy provides a powerful means to probe these dynamics. The incorporation of unnatural amino acids (UAAs) bearing unique vibrational probes has emerged as a key technique in this field. This compound is a tyrosine analog functionalized with an azido group, which possesses a strong asymmetric stretching vibration around 2100 cm⁻¹. This frequency lies in a spectral window that is free from interfering absorptions from the protein itself and from water, making it an excellent reporter of its local electrostatic environment.[1][2] Changes in the local environment, such as solvent exposure, hydrogen bonding, or ligand binding, induce measurable shifts in the azide (B81097) vibrational frequency, providing high-resolution insights into protein behavior.[3][4]
Key Applications
-
Probing Local Environment and Hydration: The sensitivity of the azide stretch frequency to its surroundings allows for the characterization of the local polarity and hydration state at a specific site within a protein.
-
Monitoring Conformational Changes: Protein folding, unfolding, and ligand-induced conformational shifts can be monitored in real-time by observing changes in the azide vibrational frequency and line shape.
-
Investigating Protein-Ligand Interactions: The binding of small molecules or other proteins can be quantified by observing the perturbation of the azide probe's spectrum upon interaction.[4][5]
-
Dual Functionality: IR Probe and Click Chemistry Handle: The azido group also serves as a bioorthogonal handle for "click chemistry," enabling site-specific labeling of proteins with fluorophores, affinity tags, or other moieties for downstream applications.[6][7]
Quantitative Data
The vibrational frequency of the azido group in this compound is sensitive to the polarity of its environment. This solvatochromism is a key feature that allows it to report on its local surroundings within a protein.
| Solvent | Dielectric Constant (ε) | Azide Asymmetric Stretch (ν̃) |
| D₂O | ~80 | ~2107 cm⁻¹ |
| Methanol-d₄ | 32.7 | ~2106 cm⁻¹ |
| Acetonitrile-d₃ | 37.5 | ~2103 cm⁻¹ |
| Tetrahydrofuran-d₈ | 7.6 | ~2101 cm⁻¹ |
Table 1: Solvatochromic Shift of this compound. The azide asymmetric stretching frequency exhibits a blue-shift in more polar solvents. Data extrapolated from studies on similar azido-containing unnatural amino acids.
| Protein Environment | Vibrational Frequency (ν̃) | Interpretation |
| Solvent-Exposed Site | Higher frequency (e.g., ~2107 cm⁻¹) | Indicates a polar, water-accessible environment. |
| Buried in Hydrophobic Core | Lower frequency (e.g., ~2101-2104 cm⁻¹) | Suggests a non-polar, hydrophobic environment. |
| Hydrogen-Bonded | Shifted frequency (red or blue) | The direction of the shift depends on the geometry of the hydrogen bond. |
Table 2: Representative Azide Frequencies in Different Protein Microenvironments. The precise frequency will depend on the specific local electrostatics of the protein site.
Experimental Protocols
Site-Specific Incorporation of this compound
The most common method for incorporating unnatural amino acids into proteins expressed in E. coli is through amber stop codon (TAG) suppression.[8][9] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA.
Materials:
-
This compound
-
E. coli strain engineered for UAA incorporation (e.g., containing the appropriate orthogonal tRNA synthetase/tRNA pair)
-
Expression vector for the protein of interest with a TAG codon at the desired incorporation site
-
Cell culture media and antibiotics
-
Reagents for protein expression and purification (e.g., IPTG, Ni-NTA resin for His-tagged proteins)
Protocol:
-
Plasmid Preparation: Introduce an amber stop codon (TAG) at the desired tyrosine codon in the gene of your protein of interest using site-directed mutagenesis.
-
Transformation: Transform the expression plasmid into the engineered E. coli strain.
-
Cell Culture: a. Grow a starter culture overnight in a rich medium (e.g., LB) containing the appropriate antibiotics. b. Inoculate the expression culture in a minimal medium supplemented with this compound (typically 1-2 mM). c. Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.
-
Protein Expression: Induce protein expression by adding IPTG (or another suitable inducer) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: a. Harvest the cells by centrifugation. b. Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography for tagged proteins). c. Verify the incorporation of this compound by mass spectrometry.
FTIR Spectroscopy
Materials:
-
Purified protein containing this compound in a suitable buffer (preferably D₂O-based to minimize water absorption in the amide I region)
-
FTIR spectrometer
-
Temperature-controlled sample cell with CaF₂ windows
Protocol:
-
Sample Preparation: Prepare a concentrated protein solution (typically 1-5 mM) in the desired buffer. D₂O is often used as the solvent to avoid the strong H₂O bending vibration that overlaps with the amide I band of the protein.
-
Background Spectrum: Acquire a background spectrum of the buffer alone in the sample cell.
-
Sample Spectrum: Load the protein sample into the cell and acquire the sample spectrum.
-
Data Processing: a. Subtract the background spectrum from the sample spectrum. b. The azide stretching vibration will appear as a sharp peak around 2100 cm⁻¹. c. Analyze the peak position, intensity, and line shape to infer information about the local environment of the probe.
2D IR Spectroscopy
2D IR spectroscopy provides more detailed information about the dynamics and couplings of the vibrational probe.[1][2][4]
Materials:
-
Purified protein sample (as for FTIR)
-
Ultrafast 2D IR spectrometer
Protocol:
-
Sample Preparation: Prepare the sample as for FTIR spectroscopy. The concentration requirements may be similar or slightly higher.
-
Data Acquisition: a. The 2D IR experiment involves a sequence of three femtosecond IR pulses. b. The signal is recorded as a function of the delay times between the pulses.
-
Data Analysis: a. The resulting 2D spectrum shows diagonal peaks corresponding to the fundamental vibrational transitions and off-diagonal cross-peaks indicating coupling between different vibrational modes. b. The line shape of the diagonal peak provides information on the timescale of the environmental fluctuations around the azido probe (spectral diffusion). Changes in the 2D spectrum over time can be used to monitor protein dynamics.[10]
Visualizations
Figure 1: General experimental workflow.
Figure 2: Probing the local protein environment.
Conclusion
This compound is a versatile and powerful tool for the site-specific investigation of protein structure and dynamics. Its unique infrared signature in a transparent spectral region, coupled with its sensitivity to the local environment, provides researchers with a high-resolution window into the inner workings of proteins. The detailed protocols and data presented in this application note are intended to facilitate the adoption of this valuable technique in academic and industrial research settings, ultimately contributing to a deeper understanding of biological processes and the development of new therapeutic agents.
References
- 1. Two-Dimensional IR Spectroscopy of Protein Dynamics Using Two Vibrational Labels: A Site-Specific Genetically Encoded Unnatural Amino Acid and an Active Site Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transparent window 2D IR spectroscopy of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nccr-must.ch [nccr-must.ch]
- 5. Ligand binding studied by 2D IR spectroscopy using the azidohomoalanine label. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of 3-Azidotyrosine into Proteins Through Engineering Yeast Tyrosyl-tRNA Synthetase and Its Application to Site-Selective Protein Modification | Springer Nature Experiments [experiments.springernature.com]
- 10. Two-dimensional IR spectroscopy and isotope labeling defines the pathway of amyloid formation with residue-specific resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques Using Azido-Functionalized Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of azido-functionalized amino acids in bioconjugation. The azide (B81097) group serves as a versatile chemical handle for the site-specific modification of proteins and other biomolecules through highly selective and efficient bioorthogonal reactions. These techniques are instrumental in various fields, including drug development, proteomics, and molecular imaging.
Introduction to Azide-Based Bioconjugation
The introduction of an azide moiety into a protein, typically by incorporating an azido-functionalized amino acid, provides a bioorthogonal reactive partner for a corresponding probe.[1] This approach allows for precise chemical modifications in complex biological environments without interfering with native cellular processes.[1] The small size and metabolic stability of the azide group make it an ideal chemical reporter.[1] Two primary strategies are employed for incorporating azido-amino acids into proteins:
-
Residue-Specific Incorporation: This method involves the global replacement of a natural amino acid with an azido-analog, such as azidohomoalanine (AHA) for methionine, in auxotrophic expression systems.[1]
-
Site-Specific Incorporation: For precise control, an azido-functionalized unnatural amino acid (UAA) can be genetically encoded at a specific position in the protein sequence using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to a nonsense codon.[1][2]
Once incorporated, the azide group can be targeted by several bioorthogonal ligation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
Key Bioconjugation Chemistries
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[4][5][6]
Advantages:
-
High reaction rates and yields.
-
The resulting triazole linkage is highly stable.
Disadvantages:
-
The copper catalyst can be cytotoxic, limiting its application in living cells.[7]
-
Copper ions can also lead to undesirable side reactions with certain amino acid residues.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with an azide.[8][][10] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic catalyst.[8][]
Advantages:
-
Biocompatible and suitable for in vivo applications due to the absence of a copper catalyst.[10]
-
High specificity and bioorthogonality.[8]
Disadvantages:
-
The cyclooctyne reagents can be bulky and hydrophobic, potentially affecting the properties of the labeled biomolecule.[11]
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a specifically engineered triarylphosphine, which results in the formation of a stable amide bond.[1][] This reaction is also bioorthogonal and does not require a metal catalyst.[]
Advantages:
-
Metal-free and bioorthogonal.[]
-
Forms a native-like amide bond.
Disadvantages:
-
Generally slower kinetics compared to both CuAAC and SPAAC.[1]
-
The phosphine (B1218219) reagents can be susceptible to air oxidation.
Quantitative Data Summary
The choice of bioconjugation technique often depends on the specific application, balancing the need for rapid kinetics with biocompatibility. The following tables provide a summary of key quantitative data for comparison.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Catalyst | Copper(I) | None (strain-promoted) | None |
| Typical Reactants | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) | Engineered Triarylphosphine |
| Bond Formed | Triazole | Triazole | Amide |
| Biocompatibility | Lower (due to copper toxicity) | High | High |
| Primary Application | In vitro conjugation, material science | In vivo labeling, live-cell imaging | In vitro and in vivo applications |
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] | Reference(s) |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | [8] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | [8] |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 | [8] |
| BARAC (Biarylazacyclooctynone) | ~0.9 | [8] |
Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.
Experimental Protocols
Protocol 1: Incorporation of Azidohomoalanine (AHA) into Proteins in E. coli
This protocol describes the residue-specific incorporation of AHA in place of methionine in a methionine auxotrophic E. coli strain.
Materials:
-
Methionine auxotrophic E. coli strain (e.g., B834(DE3))
-
Expression vector containing the gene of interest
-
M9 minimal medium
-
Glucose (20% stock)
-
MgSO₄ (1 M stock)
-
CaCl₂ (1 M stock)
-
Thiamine (1% stock)
-
19 L-amino acids (excluding methionine)
-
Azidohomoalanine (AHA)
-
IPTG (1 M stock)
Procedure:
-
Transform the expression vector into the methionine auxotrophic E. coli strain.
-
Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.
-
The next day, inoculate 500 mL of M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, thiamine, and all L-amino acids except methionine with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Pellet the cells by centrifugation and wash twice with M9 minimal medium to remove any residual methionine.
-
Resuspend the cell pellet in fresh M9 minimal medium containing all supplements as before, but with AHA added to a final concentration of 50 mg/L.
-
Incubate the culture for 15 minutes to deplete any remaining intracellular methionine.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Grow the culture for an additional 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and purify the AHA-containing protein using standard purification techniques.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein
This protocol describes the conjugation of an alkyne-functionalized probe to an azide-containing protein.
Materials:
-
Azide-modified protein (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
Alkyne-functionalized probe (e.g., alkyne-biotin, fluorescent alkyne) stock solution in a biocompatible solvent like DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).[14]
-
Reducing agent: Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared).[14]
-
Copper-stabilizing ligand: THPTA or BTTAA stock solution (e.g., 100 mM in water).[14]
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized probe. A 10-50 fold molar excess of the alkyne probe over the protein is a common starting point.
-
Add the copper-stabilizing ligand to the reaction mixture. A final concentration of 5 times the copper concentration is recommended.
-
Add the CuSO₄ solution to the reaction mixture. A final concentration of 0.5-1 mM is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 5-10 mM is generally sufficient.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during incubation.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper ions.
-
Remove the excess, unreacted probe and reagents from the conjugated protein using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterize the conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Protein
This protocol outlines the copper-free conjugation of a cyclooctyne-containing reagent to an azide-modified protein.[8]
Materials:
-
Azide-modified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4).[8]
-
Cyclooctyne-containing reagent (e.g., DBCO-NHS ester, DBCO-amine).[8]
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF) for dissolving the cyclooctyne reagent.[8]
Procedure:
-
Prepare a stock solution of the cyclooctyne reagent (e.g., 10 mM DBCO-NHS ester in anhydrous DMSO) immediately before use.[8]
-
To the azide-modified protein solution, add the desired molar excess of the cyclooctyne reagent stock solution. A 10-20 fold molar excess is a common starting point.[8] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.[8]
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.[8]
-
(Optional) To quench unreacted NHS esters, add an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for an additional 30 minutes.[8]
-
Purify the protein conjugate to remove excess unreacted cyclooctyne reagent using methods like size-exclusion chromatography (SEC) or dialysis.[1][8]
-
Characterize the final conjugate using appropriate analytical techniques.
Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Caption: Staudinger Ligation Reaction Mechanism.
Caption: General experimental workflow for bioconjugation.
Caption: Decision tree for selecting a bioconjugation method.
Applications in Research and Drug Development
The ability to site-specifically modify proteins using azido-functionalized amino acids has numerous applications:
-
Antibody-Drug Conjugates (ADCs): Precise attachment of cytotoxic drugs to antibodies, creating homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1]
-
PEGylation: Site-specific attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins to improve their pharmacokinetic properties.[1]
-
Protein Labeling and Imaging: Attaching fluorescent probes or other imaging agents to proteins for visualization and tracking in living systems.[1]
-
Proteome Profiling: Metabolic labeling with azido-amino acids enables the analysis of newly synthesized proteins.[1]
-
Drug-Target Interaction Studies: Incorporation of photo-crosslinking azido-amino acids can be used to identify and validate drug targets.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Free Protein Synthesis with H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, drug discovery, and materials science. H-L-Tyr(2-azidoethyl)-OH, an azido-functionalized derivative of tyrosine, is a particularly valuable ncAA. Its azide (B81097) moiety serves as a bioorthogonal handle for "click chemistry," enabling the precise and efficient covalent attachment of various functionalities, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs, to a target protein.[1]
Cell-free protein synthesis (CFPS) has emerged as a robust and versatile platform for the production of proteins containing ncAAs.[2][3] CFPS systems, which are derived from cellular extracts, offer an open environment that bypasses the constraints of a living cell, such as ncAA toxicity and limited membrane transport. This allows for direct control over the reaction components and conditions, facilitating high-yield synthesis of custom-modified proteins.[2]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into a target protein using an E. coli-based CFPS system, followed by bioorthogonal conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Principle of the Method
The site-specific incorporation of this compound is achieved through the amber stop codon (UAG) suppression methodology.[3] This technique relies on an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). This OTS functions independently of the host cell's endogenous aaRS/tRNA pairs. The engineered aaRS specifically recognizes and charges the suppressor tRNA with this compound. The charged suppressor tRNA then recognizes the amber codon in the mRNA sequence of the target protein and incorporates the ncAA at that specific site.
Following protein synthesis, the azide group on the incorporated this compound can be selectively reacted with an alkyne-containing molecule of interest via CuAAC. This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions to form a stable triazole linkage.
Data Presentation
The efficiency of ncAA incorporation and the final protein yield are critical parameters in CFPS. The following table summarizes representative quantitative data for the incorporation of azido-functionalized ncAAs in E. coli-based CFPS systems, using superfolder Green Fluorescent Protein (sfGFP) as a reporter.
| Non-Canonical Amino Acid | CFPS System | Target Protein (Incorporation Site) | ncAA Concentration (mM) | Protein Yield (mg/L) | Incorporation Efficiency (%) | Reference |
| p-azido-L-phenylalanine | E. coli Extract | sfGFP (Position 2) | 1 | ~450 | >95 | [4] |
| p-azido-L-phenylalanine | E. coli Extract (RF-1 Deficient) | Elastin-like polypeptide (40 sites) | 1 | 96 ± 3 | ≥98 | [5] |
| 3-azidotyrosine | E. coli Extract | Calmodulin (Position 80) | Not specified | Not specified | High (Qualitative) | |
| p-acetyl-L-phenylalanine | E. coli Extract (RF-1 Deficient) | sfGFP | 1 | ~1200 | >95 | [5] |
Note: The data presented are representative and can vary depending on the specific protein, CFPS system components, and reaction conditions.
Experimental Protocols
Part 1: Cell-Free Protein Synthesis with this compound
This protocol describes the site-specific incorporation of this compound into a target protein containing an amber stop codon (UAG) at the desired modification site, using an E. coli S30 extract-based CFPS system.
Materials:
-
E. coli S30 extract (e.g., from a strain like BL21 Star™ (DE3))
-
Reaction buffer (containing amino acids, energy source, salts, and cofactors)
-
Plasmid DNA encoding the target protein with a UAG codon at the desired position
-
This compound
-
Engineered orthogonal aminoacyl-tRNA synthetase (e.g., a mutant TyrRS or PylRS) and its cognate suppressor tRNACUA
-
T7 RNA Polymerase
-
Nuclease-free water
Protocol:
-
Prepare the CFPS Reaction Mix: In a microcentrifuge tube on ice, combine the following components in the specified order. The final volume can be scaled as needed.
| Component | Stock Concentration | Final Concentration | Volume for 25 µL Reaction |
| Nuclease-free water | - | - | To 25 µL |
| Reaction Buffer | 5X | 1X | 5 µL |
| Amino Acid Mix (without Tyrosine) | 20 mM each | 1.5 mM each | 1.875 µL |
| This compound | 20 mM | 1-2 mM | 1.25 - 2.5 µL |
| Energy Source (e.g., 3-PGA) | 400 mM | 30 mM | 1.875 µL |
| Orthogonal aaRS | 1 mg/mL | 20 µg/mL | 0.5 µL |
| Suppressor tRNACUA | 1 mg/mL | 20 µg/mL | 0.5 µL |
| T7 RNA Polymerase | 1 U/µL | 0.1 U/µL | 2.5 µL |
| Plasmid DNA | 500 ng/µL | 20 ng/µL | 1 µL |
| E. coli S30 Extract | 30 mg/mL | 10 mg/mL | 8.3 µL |
-
Incubation: Gently mix the reaction by pipetting and incubate at 30-37°C for 2-4 hours. For larger proteins or higher yields, the reaction can be extended up to 8 hours.
-
Analysis of Protein Expression:
-
To confirm the expression of the full-length protein, analyze a small aliquot of the reaction mixture by SDS-PAGE and Coomassie staining or Western blot using an antibody against a tag on the target protein.
-
The presence of a band corresponding to the full-length protein indicates successful amber suppression and incorporation of this compound. A lower molecular weight band may indicate truncation at the amber codon site.
-
-
Purification (Optional but Recommended): Purify the expressed protein using an appropriate method based on the properties of the target protein (e.g., affinity chromatography if the protein is tagged).
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a fluorescent dye) to the azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized molecule of interest (e.g., Alkyne-Fluorophore)
-
Copper(II) Sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate (B8700270) or TCEP)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA)
-
DMSO (for dissolving alkyne probe and ligand if necessary)
Protocol:
-
Prepare Stock Solutions:
-
Alkyne-probe: 10 mM in DMSO
-
CuSO4: 50 mM in nuclease-free water
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh)
-
THPTA ligand: 100 mM in nuclease-free water
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following components in order:
| Component | Stock Concentration | Final Concentration |
| Azide-modified protein | - | 10-50 µM |
| Alkyne-probe | 10 mM | 100-500 µM (10-fold molar excess) |
| THPTA ligand | 100 mM | 1 mM |
| CuSO4 | 50 mM | 0.5 mM |
| Sodium Ascorbate | 100 mM | 5 mM |
-
Initiate the Reaction: Add the sodium ascorbate last to initiate the reaction. Gently mix by pipetting.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Purification of the Labeled Protein: Remove excess reagents and byproducts using a desalting column or dialysis against a suitable buffer.
-
Analysis of Labeling: Confirm successful conjugation by SDS-PAGE with in-gel fluorescence imaging (if a fluorescent probe was used) and by mass spectrometry to detect the mass shift corresponding to the attached molecule.
Mandatory Visualizations
Caption: Experimental workflow for protein modification.
Caption: Site-specific incorporation and labeling.
Caption: GPCR signaling study workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Genetic Code Expansion in Yeast with Azido Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for biological research and drug development. This technology, known as genetic code expansion (GCE), allows for the introduction of novel chemical functionalities, such as azides, into proteins of interest within a living host organism like Saccharomyces cerevisiae. The azide (B81097) group serves as a bioorthogonal chemical handle, enabling the precise modification of proteins through highly specific and efficient "click chemistry" reactions. This allows for a wide range of applications, including protein labeling with fluorophores for imaging, the creation of antibody-drug conjugates (ADCs), and the study of protein-protein interactions.
This document provides detailed application notes and experimental protocols for the incorporation of azido (B1232118) amino acids into proteins in yeast and their subsequent bioorthogonal modification.
Core Principle: The Orthogonal Translation System
The central component of GCE is an orthogonal translation system (OTS) . This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The OTS functions independently of the host cell's own translational machinery.[1]
The key features of an OTS are:
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to exclusively recognize and charge a specific ncAA (in this case, an azido amino acid) onto its cognate tRNA. It does not recognize any of the 20 canonical amino acids.
-
Orthogonal tRNA: This tRNA is not recognized by any of the host's endogenous aaRSs. It has a modified anticodon (typically CUA) that recognizes a nonsense codon, most commonly the amber stop codon (UAG), which has been introduced at the desired site in the gene of interest.
When the engineered aaRS, the orthogonal tRNA, the target gene with an amber codon, and the azido amino acid are all present in the yeast cell, the azido amino acid is incorporated at the specified position during protein translation.
Experimental Workflow Overview
The overall process for incorporating an azido amino acid into a target protein in yeast and its subsequent modification can be broken down into the following key stages:
-
Yeast Transformation: Introduction of plasmids encoding the orthogonal aaRS, the orthogonal tRNA, and the target protein with a TAG codon into S. cerevisiae.
-
Protein Expression and Azido Amino Acid Incorporation: Culturing the transformed yeast in the presence of the azido amino acid to induce expression of the target protein containing the ncAA.
-
Protein Purification (Optional): Isolation of the modified protein, often facilitated by an affinity tag (e.g., His-tag).
-
Bioorthogonal Ligation ("Click Chemistry"): Reaction of the azide-containing protein with a probe molecule containing a complementary reactive group (e.g., an alkyne).
-
Analysis and Characterization: Verification of ncAA incorporation and successful bioorthogonal ligation.
Diagram of the General Experimental Workflow
Caption: General workflow for genetic code expansion in yeast.
Data Presentation: Quantitative Comparison
The efficiency of azido amino acid incorporation and subsequent bioorthogonal reactions is a critical factor for the successful application of this technology. Below are tables summarizing key quantitative data.
Table 1: Efficiency of Azido Amino Acid Incorporation in Yeast
| Azido Amino Acid | Orthogonal Synthetase System | Reporter Protein | Incorporation Efficiency / Protein Yield | Reference |
| p-azido-L-phenylalanine (pAzF) | Evolved E. coli TyrRS | Human Superoxide Dismutase (hSOD) | ~80% of wild-type GFP expression | [2] |
| p-azidomethyl-L-phenylalanine (pAMF) | Evolved E. coli TyrRS | Human Superoxide Dismutase (hSOD) | Robust incorporation confirmed by MS | [3][4] |
| Nε-azido-L-lysine (AzK) | Evolved M. barkeri PylRS | Green Fluorescent Protein (GFP) | Not specified, but successful incorporation | [2] |
| p-azido-L-phenylalanine (pAzF) | Evolved S. cerevisiae TyrRS mutants | GFP(TAG) in E. coli | 2-3 fold higher reporter activity than WT | [5] |
Table 2: Comparison of Bioorthogonal Reaction Efficiencies
| Reaction Type | Azide-Containing Protein | Alkyne/Cyclooctyne Probe | Reaction Conditions | Efficiency/Rate | Reference |
| CuAAC | Azido-glycoproteins on cell surface | Alkyne-fluorophore | Cu(I) catalyst (e.g., CuSO₄/ascorbate) | High efficiency, but potential cytotoxicity from copper | [6] |
| SPAAC | Azido-glycans on Jurkat cells | BARAC-biotin | Copper-free | Specific labeling at concentrations as low as 50 nM | [7] |
| SPAAC | Azido-glycans on live cells | BCN-biotin | Copper-free | Higher labeling efficiency than DIBO | [7] |
Experimental Protocols
Protocol 1: Transformation of Saccharomyces cerevisiae
This protocol is based on the lithium acetate (B1210297) (LiAc)/single-stranded carrier DNA (ss-DNA)/polyethylene glycol (PEG) method.[6][8]
Materials:
-
Yeast strain (e.g., BY4741)
-
YPD medium
-
Plasmids:
-
pRS series plasmid encoding the orthogonal aaRS
-
pRS series plasmid encoding the orthogonal tRNA and the target gene with a UAG codon
-
-
Sterile water
-
1 M Lithium Acetate (LiAc), filter-sterilized
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
50% (w/v) Polyethylene Glycol (PEG 3350), filter-sterilized
-
Selective agar (B569324) plates (e.g., SC-Ura-Trp)
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.
-
Grow the culture at 30°C with shaking for 3-5 hours until the OD₆₀₀ reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of 100 mM LiAc.
-
Prepare the transformation mix for each transformation in a microcentrifuge tube (add in this order):
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
10 µL of 10 mg/mL ss-DNA (boil for 5 min and chill on ice immediately before use)
-
~1 µg of each plasmid DNA in a total volume of 74 µL with sterile water.
-
-
Add 100 µL of the yeast cell suspension to the transformation mix and vortex thoroughly.
-
Incubate at 42°C for 40 minutes (heat shock).
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 100 µL of sterile water.
-
Plate the entire cell suspension onto selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Diagram of the Yeast Transformation Workflow
Caption: Key steps in the yeast transformation protocol.
Protocol 2: Expression and Incorporation of Azido Amino Acids
Materials:
-
Transformed yeast colony
-
Selective synthetic complete (SC) medium lacking the appropriate amino acids for plasmid selection (e.g., SC-Ura-Trp)
-
Induction medium (e.g., SC-Ura-Trp with galactose if using a GAL promoter)
-
Azido amino acid (e.g., p-azido-L-phenylalanine), 1 M stock in 0.1 M NaOH
-
Sterile flasks
Procedure:
-
Inoculate a single transformed colony into 10 mL of selective SC medium. Grow overnight at 30°C with shaking.
-
Inoculate a larger volume of selective SC medium (e.g., 100 mL) with the overnight culture to an initial OD₆₀₀ of ~0.2.
-
Grow at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0.
-
Pellet the cells by centrifugation (3,000 x g, 5 min) and resuspend in induction medium.
-
Add the azido amino acid to a final concentration of 1 mM.
-
Incubate at 20-30°C with shaking for 16-48 hours to allow for protein expression. The optimal temperature and time should be determined empirically for each target protein.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification or analysis.
Protocol 3: His-tagged Protein Purification from Yeast
Materials:
-
Yeast cell pellet from Protocol 2
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) with protease inhibitors
-
Glass beads (0.5 mm diameter)
-
Ni-NTA agarose (B213101) resin
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Centrifuge and appropriate tubes
Procedure:
-
Resuspend the yeast cell pellet in lysis buffer.
-
Add an equal volume of glass beads and lyse the cells by vigorous vortexing or bead beating in cycles of 1 minute on and 1 minute on ice, for a total of 5-10 cycles.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the resin with 10-20 column volumes of wash buffer.
-
Elute the His-tagged protein with 5-10 column volumes of elution buffer, collecting fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling a purified protein in vitro.
Materials:
-
Purified protein containing an azido amino acid in a suitable buffer (e.g., PBS)
-
Alkyne-containing probe (e.g., alkyne-fluorophore), 10 mM stock in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄), 50 mM stock in water
-
Sodium ascorbate (B8700270), 1 M stock in water (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Purified protein to a final concentration of 10-50 µM.
-
Alkyne probe to a final concentration of 100-500 µM.
-
-
Prepare a premix of CuSO₄ and THPTA. Add this to the reaction to a final concentration of 1 mM CuSO₄ and 5 mM THPTA.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.
-
The reaction can be stopped and excess reagents removed by buffer exchange or dialysis.
Diagram of the CuAAC Reaction
Caption: Schematic of the CuAAC reaction.
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for labeling proteins on the surface of live yeast cells.
Materials:
-
Yeast cells expressing a surface-displayed protein with an incorporated azido amino acid
-
Phosphate-buffered saline (PBS)
-
Cyclooctyne probe (e.g., DBCO-fluorophore), 10 mM stock in DMSO
Procedure:
-
Harvest the yeast cells from the expression culture by centrifugation.
-
Wash the cells three times with PBS.
-
Resuspend the cells in PBS to a desired density.
-
Add the DBCO-fluorophore to a final concentration of 10-100 µM.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Wash the cells three times with PBS to remove unreacted probe.
-
The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Diagram of the SPAAC Reaction
Caption: Schematic of the SPAAC reaction.
Protocol 6: Analysis of Incorporation and Ligation
Western Blotting:
-
Prepare protein lysates from yeast expressing the target protein with and without the azido amino acid.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against the target protein or an affinity tag (e.g., anti-His).
-
A successful incorporation of the ncAA will result in a full-length protein band only in the presence of the azido amino acid. The absence of the ncAA will lead to a truncated protein due to the amber stop codon.
Mass Spectrometry:
-
Purify the protein containing the azido amino acid.
-
Analyze the intact protein mass to confirm the mass shift corresponding to the incorporated azido amino acid.
-
For site-specificity confirmation, perform proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis of the resulting peptides.
Fluorescence Imaging/Flow Cytometry:
-
After bioorthogonal ligation with a fluorescent probe, labeled proteins can be visualized.
-
For purified proteins, in-gel fluorescence scanning can be performed after SDS-PAGE.
-
For live cells labeled via SPAAC, fluorescence microscopy or flow cytometry can be used to visualize and quantify the labeled cell population.
Conclusion
The genetic code expansion methodology for incorporating azido amino acids in Saccharomyces cerevisiae provides a versatile and powerful platform for protein engineering and drug development. The ability to introduce a bioorthogonal azide handle at specific sites in a protein opens up a vast array of possibilities for creating novel protein conjugates with tailored functionalities. The protocols and data presented here offer a comprehensive guide for researchers to implement this technology in their own work.
References
- 1. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. kjom.org [kjom.org]
- 6. scispace.com [scispace.com]
- 7. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: H-L-Tyr(2-azidoethyl)-OH Incorporation
Welcome to the technical support center for the efficient incorporation of H-L-Tyr(2-azidoethyl)-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the site-specific integration of this azido-functionalized tyrosine analog into proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an unnatural amino acid derivative of tyrosine. It features an azidoethyl group attached to the phenolic oxygen. This modification introduces a bioorthogonal azide (B81097) handle into a peptide or protein. The azide group is chemically stable under biological conditions and can be specifically reacted with alkyne- or cyclooctyne-containing molecules through "click chemistry," such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This enables precise, site-specific conjugation of various functionalities, including fluorophores, drugs, or polyethylene (B3416737) glycol (PEG) chains, for applications in drug development, molecular imaging, and materials science.[1][2]
Q2: How is this compound incorporated into proteins?
The most common method for site-specific incorporation of this compound into proteins expressed in cells is through genetic code expansion via amber (UAG) stop codon suppression .[3][4] This technique requires an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to uniquely recognize this compound and the UAG codon, respectively. This orthogonal system functions independently of the host cell's own translational machinery, thereby directing the ribosome to insert this compound at the desired position specified by a UAG codon in the gene of interest.[5][6][7]
Q3: What are the key components of an amber suppression system?
A successful amber suppression system consists of three vital elements:
-
An amber stop codon (TAG) engineered into the gene of the protein of interest at the desired incorporation site.
-
An orthogonal suppressor tRNA (e.g., MjtRNACUATyr) that recognizes the UAG codon but is not recognized by the host cell's endogenous aaRSs.[5][7]
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) that is evolved to specifically charge the orthogonal tRNA with this compound and not with any of the 20 canonical amino acids.[4][5]
These components are typically delivered to the expression host (e.g., E. coli) on plasmids.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound and other unnatural amino acids via amber suppression.
Issue 1: Low or No Yield of Full-Length Protein
Q: I am observing very little or no full-length protein on my Western blot/SDS-PAGE, only a truncated product. What is the likely cause and how can I fix it?
A: This is the most common problem and is typically caused by inefficient amber suppression, where the ribosome terminates translation at the UAG codon instead of incorporating the unnatural amino acid. Several factors can contribute to this:
-
Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG codon and triggers translation termination. This directly competes with the suppressor tRNA.[6]
-
Solution: Use an E. coli strain with a deleted or modified RF1 gene (e.g., C321.ΔA). This significantly reduces termination and improves incorporation efficiency.
-
-
Insufficient aaRS/tRNA Expression: The levels of the orthogonal synthetase and tRNA may be too low to effectively compete with RF1.
-
Solution 1: Optimize the induction of the pEVOL plasmid (or equivalent) which expresses the aaRS/tRNA pair. A pre-induction of the aaRS/tRNA machinery for 1-2 hours with L-arabinose before inducing the target protein with IPTG can dramatically increase yields.[8]
-
Solution 2: Use plasmids with stronger promoters or multiple tandem repeats of the tRNA gene to increase expression levels.[6][7]
-
-
Suboptimal this compound Concentration: The concentration of the unnatural amino acid in the growth media is critical.
-
Solution: Titrate the concentration of this compound. For similar azido-amino acids, concentrations between 50 µM and 400 µM in mammalian cells and around 1-2 mM in E. coli have been shown to be effective.[3] Too low a concentration will limit incorporation, while very high concentrations can sometimes be toxic.
-
-
Poor Codon Context: The nucleotides immediately surrounding the UAG codon can influence suppression efficiency.
-
Solution: If possible, modify the sequence around the UAG site. While consensus sequences are not absolute, some studies suggest that flanking sequences can impact RF1 binding and tRNA efficiency.
-
Issue 2: High Background Read-through (Full-Length Protein in the Absence of UAA)
Q: I am getting a significant amount of full-length protein even when I don't add this compound to the media. Why is this happening?
A: This indicates that the orthogonal aaRS is "leaky" and is incorrectly charging the suppressor tRNA with a natural amino acid, or that an endogenous E. coli aaRS is mis-charging the orthogonal tRNA.
-
Cause 1: Non-specific aaRS Activity: The evolved synthetase may not be perfectly specific for the unnatural amino acid.
-
Solution: Perform a negative selection during the evolution of your aaRS to remove variants that have activity with natural amino acids. If using a published aaRS, check the literature for its reported fidelity.
-
-
Cause 2: Mis-charging by Endogenous Synthetases: The orthogonal tRNA might be a substrate for a host cell's native aaRS.
Issue 3: Cellular Toxicity or Slow Growth
Q: My cells grow very slowly or die after I induce expression. What could be the cause?
A: Slow growth can be caused by the metabolic burden of overexpressing multiple plasmids, the toxicity of the unnatural amino acid, or the global impact of amber suppression.
-
Cause 1: Toxicity of this compound: While generally well-tolerated, high concentrations can be toxic.
-
Solution: Lower the concentration of the unnatural amino acid in the growth medium to the minimum required for efficient incorporation.
-
-
Cause 2: Burden of Amber Suppression: Widespread suppression of natural UAG stop codons can lead to read-through of essential genes, causing cellular stress.
-
Solution: Limit the expression time. Harvest cells at an earlier time point (e.g., 4-6 hours post-induction instead of overnight). In mammalian cells, maximum expression is often seen around 48 hours.[3]
-
-
Cause 3: Plasmid Instability: Cells may try to inactivate the suppression machinery, for example, through transposon insertion into the aaRS gene, to alleviate the metabolic burden.
-
Solution: Always start cultures from a fresh transformation or a glycerol (B35011) stock of a verified clone. Periodically perform plasmid purification and restriction digests or sequencing to ensure the integrity of your expression vectors.
-
Quantitative Data on Incorporation Efficiency
While specific yield data for this compound is not extensively published, data from similar azido-unnatural amino acids and general amber suppression systems provide a useful benchmark. Efficiency is highly dependent on the specific protein, expression system, and optimization strategies employed.
| Unnatural Amino Acid (UAA) / System | Protein | Expression System | Yield / Efficiency Metric | Reference |
| p-Azidophenylalanine (pAzF) | eGFP | HEK293 Cells | ~1.2 µg protein per 3-million cells | [3] |
| Various UAAs | GFP | E. coli | 2.7–16.3 mg/L with evolved tRNA (380–1175% of parent tRNA) | [5] |
| p-Acetylphenylalanine (pAcF) | EIC Domain | E. coli (Deuterated Media) | ~4 mg/L (comparable to rich media yield with pre-induction protocol) | [8] |
| Various UAA Pairs | GST-CaM | E. coli | 1.5-2 mg/L for dual-UAA incorporation |
Table 1: Representative yields for unnatural amino acid incorporation using amber suppression. Yields are highly context-dependent.
Experimental Protocols
General Protocol for this compound Incorporation in E. coli
This protocol is a generalized workflow based on established methods for amber suppression.[8]
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., DH10B or an RF1-deficient strain like C321.ΔA) with two plasmids:
-
A plasmid expressing the target protein with an in-frame amber (TAG) codon at the desired site (e.g., under a T7 promoter in a pET vector).
-
A pEVOL-based plasmid expressing the orthogonal aaRS specific for this compound and the orthogonal suppressor tRNA (e.g., under an araBAD promoter).
-
-
Plate on LB agar (B569324) with appropriate antibiotics for both plasmids.
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium containing antibiotics.
-
Grow overnight at 37°C with shaking.
-
-
Expression Culture and Pre-Induction:
-
Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture to an initial OD600 of ~0.05.
-
Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Pre-induce the orthogonal system: Add L-arabinose to a final concentration of 0.02% (w/v) to induce expression of the aaRS and tRNA.
-
Continue to shake at 37°C for 1-2 hours.[8]
-
-
Induction of Target Protein:
-
Add this compound to the culture to a final concentration of 1-2 mM.
-
Induce target protein expression by adding IPTG to a final concentration of 1 mM.
-
Reduce the temperature to 30°C and express for 6-12 hours or overnight.
-
-
Harvesting and Analysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer.
-
Analyze a sample of the whole-cell lysate by SDS-PAGE and Western blotting (using an antibody against a C-terminal tag, for example) to confirm the expression of full-length protein.
-
-
Purification and Verification:
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). For higher purity, a two-step purification using different tags (e.g., His-tag and FLAG-tag) is recommended.[3]
-
Confirm the successful and specific incorporation of this compound using mass spectrometry (LC-MS or ESI-MS). The mass of the purified protein should correspond to the theoretical mass including the unnatural amino acid.
-
Visualizations
Caption: Experimental workflow for this compound incorporation.
Caption: Troubleshooting decision tree for low protein yield.
Caption: Logical relationships in the amber suppression system.
References
- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of Unnatural Amino Acid-Containing Proteins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the expression of proteins containing unnatural amino acids (UAAs).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low yields of UAA-containing proteins.
Q1: My protein expression is very low or non-existent. Where do I start?
Low or no protein yield is a common issue. The first step is to systematically evaluate the key components of your expression system.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Orthogonal Aminoacyl-tRNA Synthetase/tRNA (aaRS/tRNA) Pair | Optimize the expression levels of the aaRS and tRNA. Consider screening different orthogonal pairs if available. | Co-transform your expression host with separate plasmids for the aaRS and tRNA, using promoters of varying strengths to modulate their expression levels.[1] |
| Toxicity of the Unnatural Amino Acid (UAA) | Determine the optimal, non-toxic concentration of the UAA through a dose-response experiment. | Toxicity Assay: Inoculate a series of cultures with your expression strain. Add the UAA at a range of concentrations (e.g., 0.1 mM to 5 mM). Monitor cell growth (OD600) over several hours. The optimal concentration is the highest that does not significantly inhibit growth.[1] |
| Suboptimal UAA Concentration in Media | Titrate the UAA concentration in the growth media to find the optimal level for incorporation without causing toxicity. | UAA Titration for Expression: Set up several small-scale expression cultures. Add the UAA at varying concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). After induction, analyze the protein yield by SDS-PAGE or Western blot to identify the optimal UAA concentration.[1] |
| Competition with Release Factor 1 (RF1) | Use an E. coli strain with a deleted or down-regulated RF1 gene (e.g., C321.ΔA).[2][3][4] | This requires using a specific pre-engineered strain. |
| Poor UAA Uptake by the Host Cell | Use a richer growth medium or consider a cell-free expression system. | Switch from minimal media to a rich medium like Luria Broth (LB) or Terrific Broth (TB) for E. coli expression. In cell-free systems, the UAA is directly available in the reaction mixture. |
| Lack of Orthogonality of the aaRS/tRNA Pair | Perform a negative control experiment by omitting the UAA from the growth medium. | Negative Control Expression: Set up two expression cultures, one with and one without the UAA. After induction, purify the target protein from both cultures and analyze by mass spectrometry. The presence of full-length protein in the "-UAA" sample indicates misincorporation of a natural amino acid.[1] |
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low protein yield.
Frequently Asked Questions (FAQs)
Q2: How can I confirm that the unnatural amino acid has been successfully incorporated into my protein?
Several methods can be used to confirm UAA incorporation:
-
Mass Spectrometry (MS): This is the most definitive method. The observed molecular weight of the protein will be higher than the wild-type protein, corresponding to the mass of the incorporated UAA.[1]
-
Western Blotting with Click Chemistry: If your UAA has a unique chemical handle (e.g., an azide (B81097) or alkyne), you can use "click chemistry" to attach a reporter molecule like biotin (B1667282) or a fluorescent dye. This allows for specific detection of the UAA-containing protein by Western blot.[1]
-
SDS-PAGE Analysis: In some instances, the incorporation of a bulky UAA may cause a noticeable shift in the protein's migration on an SDS-PAGE gel, but this is not always a reliable indicator.[1]
Q3: My unnatural amino acid appears to be toxic to the cells. What can I do?
UAA toxicity can significantly impact cell growth and protein expression.[1] Here are some strategies to mitigate toxicity:
-
Determine the Optimal Concentration: Perform a toxicity assay to find the highest UAA concentration that does not inhibit cell growth.
-
Use a Tightly Regulated Promoter: Employ an expression system with very low basal expression to prevent premature production of the UAA-containing protein, which can be toxic.
-
Consider a Cell-Free Protein Synthesis (CFPS) System: CFPS systems are not constrained by cell viability and can be an excellent alternative for expressing proteins with toxic UAAs.[5]
Q4: What is the role of Release Factor 1 (RF1) and why is an RF1 knockout strain beneficial?
Release Factor 1 (RF1) is a protein that recognizes the UAG (amber) stop codon and terminates protein synthesis.[2][3] When using amber suppression to incorporate a UAA, the orthogonal tRNA must compete with RF1 for binding to the UAG codon. This competition can lead to premature termination and a truncated protein product, thus lowering the yield of the full-length UAA-containing protein.
Using an E. coli strain where the gene for RF1 has been knocked out eliminates this competition, leading to a significant increase in the efficiency of UAA incorporation and higher yields of the desired protein.[4][6][7]
Quantitative Data
The efficiency of UAA incorporation can be significantly impacted by the presence of Release Factor 1 (RF1). The table below summarizes the effect of using an RF1 knockout strain on protein yield.
Table 1: Impact of RF1 Knockout on UAA Incorporation Efficiency in E. coli
| Reporter Protein | Number of UAG Codons | Expression Strain | Relative Protein Yield (%) * | Reference(s) |
| EGFP | 1 | Wild-Type (with RF1) | ~20-30 | [4][6] |
| EGFP | 1 | RF1 Knockout | ~80-100 | [4][6] |
| E. coli | 2 | Wild-Type (with RF1) | <1 | [3] |
| E. coli | 2 | RF1 Knockout | ~20 | [3] |
| EGFP | 3 | Wild-Type (with RF1) | Not detected | [6] |
| EGFP | 3 | RF1 Knockout | ~15 | [6] |
| EGFP | 6 | Wild-Type (with RF1) | Not detected | [6] |
| EGFP | 6 | RF1 Knockout | ~5 | [6] |
*Relative protein yield is an approximation based on reported data and can vary depending on the specific UAA, protein, and experimental conditions.
Experimental Protocols
Protocol 1: Unnatural Amino Acid Toxicity Assay
This protocol allows you to determine the optimal, non-toxic concentration of your UAA.
-
Inoculation: Inoculate a series of 5 mL cultures of your expression strain in your chosen growth medium.
-
UAA Addition: Add the UAA to each culture at a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM). Include a "no UAA" control.
-
Growth Monitoring: Incubate the cultures at the appropriate growth temperature with shaking.
-
OD600 Measurement: Measure the optical density at 600 nm (OD600) of each culture every hour for 6-8 hours.
-
Data Analysis: Plot the OD600 values over time for each UAA concentration. The highest concentration that does not significantly inhibit the growth rate compared to the no-UAA control is the optimal non-toxic concentration.
Protocol 2: Western Blot Confirmation of UAA Incorporation via Click Chemistry
This protocol is for a UAA containing an azide group, which will be labeled with an alkyne-functionalized probe (e.g., a fluorescent dye or biotin).
-
Protein Expression and Lysis: Express and lyse the cells containing your UAA-protein as you normally would.
-
Protein Quantification: Determine the total protein concentration of your lysate.
-
Click Reaction Setup: In a microcentrifuge tube, combine:
-
50-100 µg of total protein lysate
-
Alkyne-probe (e.g., DBCO-PEG4-Biotin or DBCO-Fluor 488) to a final concentration of 100 µM.
-
Reaction buffer (e.g., PBS pH 7.4) to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
If using a biotin probe, block the membrane and then incubate with streptavidin-HRP conjugate.
-
If using a fluorescent probe, you can directly visualize the signal on an appropriate imager.
-
Develop the blot to visualize the band corresponding to your labeled protein. A signal will only be present if the azide-containing UAA was successfully incorporated.
-
Signaling Pathways and Experimental Workflows
Mechanism of Amber Suppression for UAA Incorporation:
Caption: The mechanism of amber suppression for UAA incorporation.
General Experimental Workflow for UAA Incorporation in E. coli
Caption: A typical workflow for expressing UAA-containing proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 3. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RF1 Knockout Allows Ribosomal Incorporation of Unnatural Amino Acids at Multiple Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. RF1 knockout allows ribosomal incorporation of unnatural amino acids at multiple sites [morressier.com]
Technical Support Center: Optimizing Orthogonal tRNA Synthetase for Azido Amino Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with orthogonal tRNA synthetase systems for the incorporation of azido (B1232118) amino acids.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the optimization and use of orthogonal tRNA synthetase/tRNA pairs for azido amino acid incorporation.
Issue 1: Low Yield of Azido Amino Acid-Containing Protein
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Synthetase Activity | Evaluate and optimize the catalytic efficiency of your orthogonal aminoacyl-tRNA synthetase (aaRS). | Consider directed evolution techniques like Phage-Assisted Continuous Evolution (PACE) or MAGE to improve the synthetase's enzymatic efficiency (kcat/KM).[1][2][3][4] Mutations in the anticodon and acceptor stem recognition regions of the aaRS can affect tRNA binding affinity and incorporation efficiency.[5] |
| Inefficient tRNA Aminoacylation | Assess the charging of the orthogonal tRNA (o-tRNA) with the azido amino acid. | Fine-tune the interaction between the aaRS and the o-tRNA. Optimizing anticodon recognition can significantly improve incorporation efficiency.[6][7][8] Ensure the o-tRNA is not a substrate for endogenous host synthetases.[9] |
| Poor Amber Codon Suppression | Verify the efficiency of the amber stop codon (UAG) suppression. | The context of the UAG codon can influence suppression efficiency. In E. coli, suppression is generally more efficient when the UAG codon precedes a codon starting with a purine. Ensure the concentration of the azido amino acid in the growth media is sufficient. |
| Toxicity of the Azido Amino Acid or Synthetase | Assess cell health and growth after induction of synthetase expression and addition of the azido amino acid. | Lower the induction level of the synthetase or the concentration of the azido amino acid. Optimize expression conditions (e.g., temperature, induction time). |
| Truncated Protein Products | Analyze protein expression by SDS-PAGE and Western blot to detect truncated products. | Inefficient incorporation leads to translation termination at the amber codon.[6][8] Improving synthetase activity and tRNA acylation should reduce truncation. |
Issue 2: Lack of Specificity (Incorporation of Canonical Amino Acids)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Promiscuous Synthetase | The engineered aaRS may still recognize and charge canonical amino acids. | Employ a counter-selection strategy during directed evolution to penalize synthetases that recognize natural amino acids.[10] Simultaneous positive and negative selection in PACE can greatly improve selectivity.[1][2] |
| Cross-reactivity of Orthogonal Pair | The o-tRNA might be recognized by an endogenous aaRS, or the orthogonal aaRS might charge an endogenous tRNA. | An ideal orthogonal pair should not cross-react with the host's translational machinery.[11] Consider using o-tRNA/aaRS pairs from phylogenetically distant organisms.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the key components of an orthogonal translation system for azido amino acid incorporation?
A1: The essential components are:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the desired azido amino acid and not any of the 20 canonical amino acids.[12][13][14]
-
An orthogonal tRNA (o-tRNA) , often a suppressor tRNA that recognizes a stop codon (like the amber codon, UAG), which is not aminoacylated by any of the host's endogenous synthetases.[11]
-
A reassigned codon , typically the UAG amber stop codon, introduced at the desired site in the gene of interest.
-
The non-canonical azido amino acid supplied in the cell culture medium.
Q2: How can I screen for improved orthogonal tRNA synthetase variants?
A2: A common method involves using a reporter protein, such as Green Fluorescent Protein (GFP), with an amber stop codon placed at a permissive site within its sequence.[6][12]
-
Positive Selection: In the presence of the azido amino acid, cells expressing an active synthetase variant will produce full-length, fluorescent GFP. Fluorescence-activated cell sorting (FACS) can then be used to isolate highly fluorescent cells, which harbor more efficient synthetase mutants.[5][12]
-
Negative Selection: To select against synthetases that recognize canonical amino acids, a counter-selection is performed in the absence of the azido amino acid. Cells that still show reporter gene expression (e.g., by conferring antibiotic resistance) are discarded.
Q3: What are some common azido amino acids used and which orthogonal synthetases recognize them?
A3:
-
p-Azido-L-phenylalanine (AzF or pAzF): Often incorporated using engineered variants of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) or Methanosaeta concilii tyrosyl-tRNA synthetase (Mc TyrRS).[5][12][13][14]
-
Azidonorleucine (ANL): Can be incorporated using engineered variants of methionyl-tRNA synthetase.[15]
Q4: What is directed evolution and how is it applied to optimize orthogonal tRNA synthetases?
A4: Directed evolution is a laboratory process used to engineer proteins with desired properties. For orthogonal aaRS, it involves creating a library of mutant synthetases and then using a selection or screening method to identify variants with improved activity and/or specificity for the target azido amino acid.[1][2][16][17] Techniques like error-prone PCR are used to introduce random mutations.[5] More advanced methods like Phage-Assisted Continuous Evolution (PACE) can rapidly evolve highly active and selective synthetases over many generations.[1][2][3]
Quantitative Data Summary
Table 1: Improvement in Orthogonal aaRS Performance through Directed Evolution
| Synthetase System | Evolution Method | Improvement Metric | Fold Improvement | Reference |
| Chimeric Methanosarcina spp. PylRS | PACE | Enzymatic efficiency (kcat/KM) | 45-fold | [1][2] |
| PylRS-derived synthetases | Transplantation of PACE-evolved mutations | Yield of protein with non-canonical amino acid | Up to 9.7-fold | [1][2] |
| M. jannaschii TyrRS variant | Simultaneous positive and negative selection PACE | Selectivity for p-iodo-L-phenylalanine | >23-fold | [2] |
| Randomly mutated aaRS for pAzF | FACS-based screening | pAzF-incorporation ability | 1.5 to 3.7-fold | [5] |
Experimental Protocols
Protocol 1: Screening for Improved pAzF Synthetase Variants using FACS
This protocol is adapted from studies involving the evolution of aaRS for para-azido-L-phenylalanine (pAzF) incorporation.[5][12]
-
Construct Library: Create a library of mutant aaRS genes using error-prone PCR or site-directed mutagenesis. Clone this library into an expression vector.
-
Reporter System: Use a reporter plasmid encoding a fluorescent protein (e.g., sfGFP) with an in-frame amber (TAG) codon at a permissive site.[12]
-
Transformation: Co-transform E. coli cells with the aaRS mutant library and the reporter plasmid.
-
Positive Selection:
-
Culture the transformed cells in minimal media.
-
Induce the expression of the aaRS and the reporter protein.
-
Supplement the media with pAzF (e.g., 1 mM).
-
After a suitable incubation period, harvest the cells.
-
Use Fluorescence-Activated Cell Sorting (FACS) to sort and collect the most fluorescent cells. These cells contain aaRS variants with enhanced pAzF incorporation ability.[5]
-
-
Negative Selection (Optional but Recommended for Specificity):
-
Culture the sorted cells in media containing the 20 canonical amino acids but lacking pAzF.
-
Select against cells that exhibit fluorescence, as this indicates the aaRS variant can incorporate a natural amino acid.
-
-
Analysis: Isolate plasmids from the selected cells and sequence the aaRS gene to identify beneficial mutations. Characterize the performance of the improved variants by measuring the yield of the full-length reporter protein.
Visualizations
Caption: Directed evolution workflow for optimizing orthogonal aaRS.
Caption: Mechanism of azido amino acid incorporation.
References
- 1. Continuous directed evolution of aminoacyl-tRNA synthetases. | Broad Institute [broadinstitute.org]
- 2. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine [kci.go.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fine-tuning interaction between aminoacyl-tRNA synthetase and tRNA for efficient synthesis of proteins containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Target Amino Acid Selectivity in a Permissive Aminoacyl tRNA Synthetase Through Counter-Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid [agris.fao.org]
- 15. [PDF] The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
stability of H-L-Tyr(2-azidoethyl)-OH in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of H-L-Tyr(2-azidoethyl)-OH in cell culture media for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the incorporation of this compound into proteins in cell culture.
Q1: I am observing low incorporation efficiency of this compound into my target protein. What are the potential causes and solutions?
Low incorporation efficiency can stem from several factors, with the stability of the unnatural amino acid (UAA) in the culture medium being a primary concern.
| Potential Cause | Recommended Solution |
| Degradation of this compound in media | Prepare fresh cell culture media containing this compound immediately before use. Minimize the exposure of the media to light and elevated temperatures.[1] Consider performing a stability study of the UAA in your specific medium (see Experimental Protocols). |
| Suboptimal UAA Concentration | Titrate the concentration of this compound in your culture medium. Too low a concentration can result in a weak signal, while excessively high concentrations may be cytotoxic.[2] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[2] Monitor cell viability using a method like Trypan Blue exclusion. |
| Competition with Tyrosine | Use a tyrosine-free medium to maximize the incorporation of the analog. If using serum, consider dialyzed fetal bovine serum to reduce the concentration of competing natural amino acids.[2] |
Q2: My protein of interest is expressing as insoluble aggregates when cultured with this compound. What could be the problem?
Protein aggregation is a common issue in recombinant protein expression and can be exacerbated by the incorporation of UAAs.
| Potential Cause | Recommended Solution |
| Misfolding due to degraded UAA | Incorporation of a degraded form of this compound can lead to protein misfolding and subsequent aggregation.[1] Use freshly prepared media and handle the UAA stock solution as recommended. |
| The UAA itself promotes aggregation | Some UAAs can alter the folding properties of a protein. Test different UAA analogs with similar functionalities but potentially higher stability or different steric properties.[1] |
| Suboptimal Expression Conditions | Lower the induction temperature and/or use a weaker promoter to slow down the rate of protein expression, which can allow more time for proper folding.[1] |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media like DMEM?
Q2: What are the optimal storage and handling conditions for this compound?
To ensure maximum stability and efficacy, proper storage and handling are crucial.
-
Lyophilized Powder: Store at -20°C or lower in a desiccator to protect from moisture and light.[1] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation.[1]
-
Stock Solutions: It is highly recommended to prepare stock solutions fresh for each experiment.[1] If storage is necessary, prepare high-concentration stocks in a suitable solvent (e.g., sterile water or DMSO), aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can the azide (B81097) group of this compound react with any components of the cell culture medium?
The azide group is generally considered to be bioorthogonal, meaning it is chemically inert to the functional groups typically found in biological systems and standard cell culture media.[5] However, prolonged incubation in complex media at 37°C could lead to unforeseen, slow reactions or degradation.
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in different cell culture media at 37°C. This data is for illustrative purposes to demonstrate what a stability study might reveal. Researchers should generate their own data for their specific experimental conditions.
| Cell Culture Medium | Time (hours) | Remaining this compound (%) |
| DMEM, high glucose | 0 | 100 |
| 12 | 92 | |
| 24 | 85 | |
| 48 | 71 | |
| 72 | 58 | |
| RPMI-1640 | 0 | 100 |
| 12 | 95 | |
| 24 | 89 | |
| 48 | 78 | |
| 72 | 67 | |
| MEM | 0 | 100 |
| 12 | 94 | |
| 24 | 88 | |
| 48 | 75 | |
| 72 | 63 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via HPLC-MS
This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Syringe filters (0.22 µm)
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid (FA), HPLC-grade
-
Ultrapure water
Procedure:
-
Preparation of Standard Curve:
-
Prepare a 10 mM stock solution of this compound in sterile water.
-
Perform a serial dilution of the stock solution in the cell culture medium to create a standard curve (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM).
-
Immediately analyze these standards by HPLC-MS to establish a standard curve of peak area versus concentration.
-
-
Sample Preparation and Incubation:
-
Prepare a bulk solution of the cell culture medium containing this compound at the desired experimental concentration (e.g., 1 mM).
-
Aliquot this medium into several sterile tubes.
-
Collect a "time zero" (T=0) sample immediately.
-
Place the remaining tubes in a 37°C incubator.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
Filter a sample of the medium through a 0.22 µm syringe filter to remove any potential contaminants.
-
Analyze the sample immediately by HPLC-MS.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve the analyte from media components (e.g., 5-95% B over 5 minutes).
-
Detection: Monitor the mass-to-charge ratio (m/z) for this compound in positive ion mode.
-
-
Data Analysis:
-
Integrate the peak area for this compound at each time point.
-
Use the standard curve to calculate the concentration of this compound at each time point.
-
Plot the concentration or percentage remaining versus time to determine the stability profile and half-life.
-
Visualizations
Caption: Experimental workflow for assessing UAA stability in cell culture media.
Caption: Potential degradation pathways for this compound in media.
References
Technical Support Center: In Vivo Cytotoxicity of H-L-Tyr(2-azidoethyl)-OH
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with H-L-Tyr(2-azidoethyl)-OH in in vivo experimental settings. The following sections offer frequently asked questions and troubleshooting guides to address potential challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic, unnatural derivative of the amino acid L-tyrosine.[1][2] It contains an azide (B81097) group (-N3), making it a valuable reagent in "click chemistry."[1][2][3] This allows for the efficient and specific covalent attachment of this modified tyrosine to other molecules containing alkyne groups, a process often used in bioconjugation, drug delivery, and molecular labeling.[1][2]
Q2: Are there known in vivo cytotoxicity data for this compound?
As of the latest literature review, specific in vivo cytotoxicity studies for this compound have not been published. Its primary characterization is as a chemical reagent for bio-orthogonal reactions.[1][2] Therefore, its toxicological profile in living organisms requires careful evaluation by the end-user.
Q3: What are the potential mechanisms of toxicity for this compound in vivo?
While direct data is unavailable, the toxicity of its components—the tyrosine backbone and the azido (B1232118) group—can suggest potential mechanisms of action:
-
Azide-Related Toxicity : The azide functional group is the primary concern. Inorganic azides, like sodium azide, are highly toxic and act as potent inhibitors of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[4][5] This inhibition can lead to cellular hypoxia and death, with tissues having high metabolic rates (e.g., neurons, cardiomyocytes) being particularly susceptible.[4] Although organic azides can have different properties, the potential for similar mechanisms should be considered.[6][7]
-
Tyrosine-Related Toxicity : High concentrations of tyrosine and its isomers can lead to neurotoxicity.[8] This is often associated with oxidative stress and may result in damage to brain tissue. Additionally, oxidized forms of tyrosine can form toxic products with neurotoxic effects.[9]
-
Metabolites : The in vivo metabolism of this compound is unknown. Potential breakdown products could have their own toxicological profiles.
Q4: What general safety precautions should be taken when handling this compound?
Given the presence of an azide group, caution is warranted. Organic azides can be energetic compounds, sensitive to heat, shock, and light.[6][7] Always consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:
-
Handle in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]
-
Avoid contact with skin and eyes, and prevent inhalation or ingestion.[10]
-
Store the compound under the recommended conditions, typically at low temperatures and protected from light.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments involving this compound.
Issue 1: Unexpected Animal Mortality or Severe Adverse Effects at Low Doses
Q: We observed significant toxicity (e.g., lethargy, seizures, rapid breathing) and mortality in our animal models at doses we predicted would be safe. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Potent Azide-Mediated Toxicity : The observed effects are consistent with azide poisoning, which can include hypotension, dizziness, and respiratory failure.[4][5] The 2-azidoethyl group may be readily mediating systemic toxicity.
-
Action : Immediately reassess the dosing regimen. Conduct a dose-range-finding study starting with significantly lower concentrations. Monitor animals closely for signs of toxicity immediately following administration.
-
-
Vehicle/Solvent Toxicity : The vehicle used to dissolve and administer the compound may be causing or contributing to the toxicity.
-
Compound Instability : The compound may be degrading into more toxic substances either in the formulation or in vivo.
-
Action : Ensure the compound was stored correctly and the formulation was prepared fresh.[12] Analyze the formulation for purity and degradation products before administration.
-
-
Rapid Onset of Action : The toxic effects of azides can manifest within minutes of exposure.[4]
-
Action : Adjust monitoring protocols to include continuous observation for the first few hours post-administration to capture acute toxic events.
-
Issue 2: High Variability in Experimental Results Between Animals
Q: There is a high degree of variability in physiological and behavioral responses among animals in the same treatment group. What could be causing this?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Dosing : Inaccurate or inconsistent administration of the test compound can lead to variable exposures.
-
Action : Review and standardize all dosing procedures. Ensure accurate calibration of equipment and consistent technique among all personnel. For oral gavage or injections, verify correct placement and delivery.
-
-
Formulation Issues : If the compound is not fully dissolved or forms a suspension, the actual dose administered can vary between animals.
-
Action : Check the solubility of this compound in your chosen vehicle.[12] Use gentle heating or sonication if necessary to ensure a homogenous solution. Prepare fresh formulations for each experiment.
-
-
Biological Variability : Underlying differences in animal health, age, or weight can contribute to varied responses.
-
Action : Ensure all animals are sourced from a reputable supplier, are of a similar age and weight range, and have been properly acclimatized. Randomize animals into treatment groups to minimize bias.
-
Quantitative Data Summary
No direct LD50 or quantitative in vivo cytotoxicity data for this compound is currently available. However, data for sodium azide can serve as a cautionary reference for potential azide-related toxicity.
| Compound | Animal Model | Route | LD50 | Reference |
| Sodium Azide | Mouse | Intravenous | 19 mg/kg | [4] |
| Sodium Azide | Human (estimated) | Oral | ~10 mg/kg | [4][13] |
Disclaimer: This data is for sodium azide, not this compound. The toxicity of an organic azide can differ significantly from an inorganic azide salt. This table is for informational purposes only to highlight the potential potency of azide-containing compounds.
Experimental Protocols
General Protocol for an In Vivo Acute Toxicity Study
This is a generalized protocol that should be adapted based on specific research questions, institutional guidelines (IACUC), and the physicochemical properties of this compound.
-
Compound Preparation & Formulation:
-
Determine the appropriate solvent (e.g., saline, PBS, DMSO). If using a non-aqueous solvent, keep the final concentration low (e.g., <5% DMSO) to avoid vehicle toxicity.[12]
-
Prepare a stock solution and perform serial dilutions to create the desired dose concentrations.
-
Ensure the final formulation is sterile; for example, by filtering through a 0.22 µm filter if it is a solution.[1]
-
-
Animal Model & Acclimatization:
-
Select a suitable animal model (e.g., mice or rats).
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
House animals in standard conditions (temperature, humidity, light/dark cycle) with free access to food and water.
-
-
Dose Administration:
-
Divide animals into groups (e.g., a vehicle control group and at least 3-4 dose-level groups).
-
Administer the compound via the intended route (e.g., intravenous, intraperitoneal, oral).
-
Dose volumes should be based on the animal's body weight.
-
-
Monitoring & Observation:
-
Observe animals continuously for the first 30 minutes to 4 hours post-administration for acute signs of toxicity.
-
Record clinical signs daily, including changes in skin, fur, eyes, respiration, and behavior.
-
Measure body weight and food/water intake at regular intervals.
-
-
Endpoint & Analysis:
-
At the end of the observation period (e.g., 14 days), euthanize animals.
-
Perform gross necropsy on all animals.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect tissues for histopathological examination, focusing on organs with high metabolic activity (brain, heart, liver, kidneys).
-
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Workflow for an in vivo acute toxicity assessment.
Caption: Potential signaling pathways for in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. Toxicity of meta-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiglycative Properties of Anti-Dementia Drugs—In Vitro, In Silico Studies and a Systematic Literature Review [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. poison.org [poison.org]
Technical Support Center: Purifying Proteins with Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when purifying proteins containing unnatural amino acids (UAAs).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the expression and purification of UAA-containing proteins in a question-and-answer format.
Problem 1: Low or No Yield of UAA-Containing Protein
Q: My expression levels are very low, or I'm not getting any full-length protein. What are the common causes and how can I troubleshoot this?
A: Low protein yield is a primary challenge in UAA incorporation. The issue can stem from several factors, from UAA toxicity to inefficient incorporation machinery.
Potential Causes & Troubleshooting Steps:
-
UAA Toxicity: The unnatural amino acid itself might be toxic to the host cells, impairing growth and protein synthesis.
-
Solution: Perform a growth curve analysis with varying concentrations of the UAA to determine the optimal concentration that doesn't significantly inhibit cell growth.[1]
-
-
Inefficient UAA Transport: The UAA may not be efficiently transported into the host cell.
-
Solution: Consider using a richer growth medium or switching to a cell-free protein synthesis (CFPS) system where the UAA is directly available in the reaction mixture.[1]
-
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS may not efficiently charge the orthogonal tRNA with the UAA.
-
Solution: Optimize the expression of the aaRS/tRNA pair. Some systems benefit from having the aaRS and tRNA on separate plasmids with different copy numbers or promoter strengths.
-
-
Competition with Release Factor 1 (RF1): When using the amber stop codon (UAG) to encode the UAA, the orthogonal tRNA/aaRS pair competes with Release Factor 1 (RF1), which terminates translation.[2]
-
Solution: Use an E. coli strain with a temperature-sensitive RF1 variant or an RF1-depleted strain to increase suppression efficiency.[2]
-
Problem 2: Presence of Truncated Protein
Q: I'm observing a significant amount of truncated protein product, corresponding to termination at the UAG codon. How can I minimize this?
A: The presence of truncated protein is a direct consequence of inefficient amber codon suppression.
Potential Causes & Troubleshooting Steps:
-
Low UAA Concentration: Insufficient intracellular concentration of the UAA can lead to stalling of the ribosome and subsequent termination by RF1.
-
Solution: Titrate the UAA concentration in the growth media to find the optimal level that maximizes full-length protein expression without causing toxicity.
-
-
Suboptimal aaRS/tRNA Levels: The expression levels of the orthogonal aaRS and tRNA may not be sufficient to outcompete RF1.
-
Solution: Increase the expression of the aaRS and tRNA by using stronger promoters or higher copy number plasmids.
-
-
Inefficient Suppression System: The inherent efficiency of your aaRS/tRNA pair for the specific UAA might be low.
-
Solution: Consider re-engineering the aaRS through directed evolution to improve its activity and specificity for the UAA.
-
Problem 3: Misincorporation of Natural Amino Acids
Q: Mass spectrometry analysis shows that a natural amino acid is being incorporated at the target site instead of my UAA. Why is this happening?
A: This indicates a lack of orthogonality in your system, where the engineered components cross-react with endogenous cellular machinery.
Potential Causes & Troubleshooting Steps:
-
Lack of Orthogonality of the aaRS/tRNA Pair: The engineered aaRS may be charging the orthogonal tRNA with a natural amino acid, or an endogenous synthetase may be recognizing the orthogonal tRNA.
-
Solution: Perform a negative control experiment by expressing the protein without adding the UAA to the media. If full-length protein is still produced, it confirms misincorporation. Re-engineering the aaRS to improve its specificity is a potential long-term solution.[1]
-
Problem 4: Protein Aggregation and Misfolding
Q: My UAA-containing protein is insoluble or aggregates during purification. What can I do?
A: The introduction of a UAA can alter the protein's folding landscape, leading to aggregation.
Potential Causes & Troubleshooting Steps:
-
Hydrophobic or Bulky UAA: The UAA may have hydrophobic or bulky side chains that disrupt normal protein folding.
-
Solution: Optimize expression conditions by lowering the temperature (e.g., 18-25°C) to slow down protein synthesis and allow more time for proper folding.[1] The use of solubility-enhancing tags (e.g., MBP) or expressing the protein in a chaperone-rich environment can also be beneficial.
-
-
Inappropriate Lysis and Purification Buffers: The buffers used may not be suitable for maintaining the stability of the modified protein.
-
Solution: Screen different buffer conditions, including pH, salt concentration, and the addition of stabilizing osmolytes (e.g., glycerol, sucrose) or non-detergent sulfobetaines.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying proteins with unnatural amino acids?
A1: The primary challenges include low expression yields due to inefficient incorporation and potential toxicity of the UAA, competition with translation termination factors leading to truncated products, misincorporation of natural amino acids due to a lack of orthogonality, and protein aggregation or misfolding caused by the structural perturbation of the UAA.
Q2: How do I confirm the successful incorporation of the unnatural amino acid?
A2: The most definitive method is mass spectrometry (MS), which can confirm the precise mass of the protein, accounting for the mass of the incorporated UAA. If the UAA has a unique chemical handle (e.g., an azide (B81097) or alkyne), you can use "click chemistry" to attach a reporter molecule (like a fluorescent dye) and detect it via SDS-PAGE or Western blotting.
Q3: Which chromatography method is best for purifying UAA-containing proteins?
A3: There is no single "best" method, and a multi-step approach is often necessary.
-
Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins): This is typically the first step to capture the protein of interest.
-
Ion-Exchange Chromatography (IEX): Useful for separating proteins based on charge, which can be altered by the UAA.
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful if the UAA is hydrophobic, as it separates proteins based on surface hydrophobicity.
-
Size-Exclusion Chromatography (SEC): Often used as a final "polishing" step to separate monomers from aggregates and other impurities.
Q4: Can the unnatural amino acid interfere with affinity tag binding?
A4: Yes, depending on its location. If the UAA is incorporated near the affinity tag, it could potentially alter the local conformation and hinder the tag's ability to bind to the chromatography resin. If you suspect this is an issue, you can try moving the tag to the other terminus of the protein or using a different affinity tag.
Data Presentation
Table 1: Factors Influencing UAA Incorporation Efficiency and Protein Yield
| Factor | Potential Impact on Yield | Optimization Strategy |
| UAA Concentration | Too low: Inefficient incorporation. Too high: Cellular toxicity. | Titrate UAA concentration in growth media (e.g., 0.5 mM to 5 mM) and monitor cell growth and protein expression.[1] |
| aaRS/tRNA Expression | Suboptimal levels can lead to poor UAA incorporation and increased truncation. | Use plasmids with different copy numbers or promoters of varying strengths to balance expression. |
| Expression Temperature | High temperatures can lead to misfolding and aggregation. | Lower the expression temperature (e.g., 18-25°C) and extend the induction time (16-24 hours).[1] |
| Host Strain | Presence of RF1 competes with UAG suppression. | Utilize RF1 knockout or temperature-sensitive RF1 strains.[2] |
| Codon Context | The nucleotides surrounding the UAG codon can influence suppression efficiency. | If possible, test different incorporation sites within the protein. |
Experimental Protocols
Protocol 1: General Affinity Chromatography for His-tagged UAA-Proteins
This protocol provides a general workflow for the purification of a His-tagged protein containing a UAA using Nickel-NTA (Ni-NTA) resin.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole.
-
Ni-NTA affinity chromatography resin.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation for 1-2 hours at 4°C.
-
Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein with Elution Buffer.
-
Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE.
Protocol 2: Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net charge. This protocol is an example of anion-exchange chromatography.
Materials:
-
Equilibration/Wash Buffer (Buffer A): 20 mM Tris-HCl pH 8.5.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl pH 8.5, 1 M NaCl.
-
Anion-exchange column (e.g., Q-Sepharose).
Procedure:
-
Buffer Exchange: Ensure your protein sample from the previous step is in a low-salt buffer (e.g., via dialysis or a desalting column).
-
Equilibration: Equilibrate the anion-exchange column with Buffer A.
-
Sample Loading: Load the protein sample onto the column.
-
Washing: Wash the column with Buffer A to remove unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient of NaCl (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing your protein of interest.
Protocol 3: Size-Exclusion Chromatography (SEC)
SEC separates proteins based on their size and is an excellent final polishing step.
Materials:
-
SEC Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl.
-
Size-exclusion column appropriate for the molecular weight of your protein.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Buffer.
-
Sample Injection: Inject a concentrated sample of your protein onto the column. The sample volume should be a small fraction of the total column volume (typically 1-2%).
-
Elution: Elute the protein with the SEC Buffer at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE. Fractions containing the pure monomeric protein should be pooled.
Protocol 4: Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. This can be particularly useful if the incorporated UAA is hydrophobic.
Materials:
-
Binding/Equilibration Buffer (Buffer A): e.g., 50 mM sodium phosphate (B84403) pH 7.0, 1.5 M ammonium (B1175870) sulfate (B86663).
-
Elution Buffer (Buffer B): 50 mM sodium phosphate pH 7.0.
-
HIC column (e.g., Phenyl-Sepharose).
Procedure:
-
Sample Preparation: Add ammonium sulfate to your protein sample to a final concentration similar to Buffer A.
-
Column Equilibration: Equilibrate the HIC column with Buffer A.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with Buffer A.
-
Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE.
Visualizations
Caption: A general workflow for the multi-step purification of a protein containing an unnatural amino acid.
Caption: A decision tree for troubleshooting low yields of UAA-containing proteins.
References
Technical Support Center: Optimizing Click Chemistry for Protein Labeling
Welcome to the technical support center for optimizing click chemistry reaction conditions for protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of click chemistry reactions used for protein labeling?
A1: The two primary types of click chemistry reactions for protein labeling are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] CuAAC utilizes a copper(I) catalyst to join an azide (B81097) and a terminal alkyne, forming a stable triazole linkage.[3][4] SPAAC, on the other hand, is a copper-free method that relies on the inherent ring strain of cyclooctyne (B158145) derivatives to react with azides.[1][5]
Q2: Why is my protein labeling efficiency low?
A2: Low labeling efficiency can stem from several factors. For CuAAC, an inactive copper catalyst is a common culprit. The active form is Cu(I), which can be oxidized to the inactive Cu(II) by dissolved oxygen.[6] It's also possible that the azide or alkyne functional groups on your protein are not easily accessible due to the protein's three-dimensional structure.[6] For both CuAAC and SPAAC, suboptimal reactant concentrations can also lead to poor yields.[7]
Q3: I'm observing protein aggregation or precipitation during my CuAAC reaction. What could be the cause?
A3: Protein aggregation or precipitation during CuAAC is often linked to the generation of reactive oxygen species (ROS) by the copper catalyst in the presence of a reducing agent like sodium ascorbate (B8700270).[8][9] These ROS can lead to protein crosslinking and damage. Additionally, byproducts from the oxidation of ascorbate can react with certain amino acid residues, such as lysine (B10760008) and arginine, causing modifications that may lead to aggregation.[8]
Q4: Can click chemistry reactions lead to non-specific labeling?
A4: Yes, non-specific labeling can occur in both CuAAC and SPAAC reactions. In CuAAC, the presence of the copper catalyst can mediate reactions between terminal alkynes and protein nucleophiles, particularly cysteine residues.[1][2] In SPAAC, some cyclooctyne reagents have been shown to react with free thiols, such as those on cysteine residues, in an azide-independent manner.[2] However, this side reaction is typically much slower than the desired SPAAC reaction.[2]
Q5: What is the recommended order of reagent addition for a CuAAC reaction?
A5: To minimize potential side reactions and ensure optimal catalyst activity, it is generally recommended to first mix the copper(II) sulfate (B86663) with a stabilizing ligand. This mixture is then added to the solution containing your azide- and alkyne-modified biomolecules. The reaction is then initiated by the addition of a freshly prepared reducing agent, such as sodium ascorbate.[9]
Troubleshooting Guides
Issue 1: Low or No Labeling in CuAAC Reactions
| Possible Cause | Troubleshooting Steps |
| Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) | - Degas all buffers and solutions to remove dissolved oxygen.[6]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]- Use a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I).[6]- Ensure the use of a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state.[8][11] |
| Suboptimal Reagent Concentrations | - Titrate the concentrations of the copper source, ligand, and reducing agent. A good starting point for copper is 50-100 µM.[6][8]- A ligand-to-copper ratio of 5:1 is often recommended to protect the protein and enhance the reaction rate.[6][12] |
| Inhibitory Buffer Components | - Avoid using Tris buffer as it can inhibit the copper catalyst.[6] Phosphate, HEPES, or MOPS buffers are generally more compatible.[6]- High concentrations of chloride ions (>0.2 M) can also interfere with the reaction.[6] |
| Inaccessible Azide or Alkyne Groups | - Introduce a flexible linker between the protein and the click handle to increase accessibility.[6]- Consider mild denaturation of the protein to expose the reactive groups, but proceed with caution to avoid irreversible damage.[6] |
Issue 2: High Background or Non-Specific Labeling
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of Reagents | - Decrease the concentration of the fluorescent azide or alkyne probe.[13]- Increase the number and duration of wash steps after the labeling reaction.[13]- Include a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers.[13] |
| Reaction with Thiols (Cysteine Residues) | - For CuAAC, consider the orientation of your probe and tag. Using an alkyne-probe and an azide-tag in excess can minimize reactions with protein nucleophiles.[1]- For both CuAAC and SPAAC, pre-treating the protein sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can be effective.[13][14] |
| Copper-Mediated Side Reactions (CuAAC) | - Ensure the use of a stabilizing ligand to minimize the generation of reactive oxygen species.[8]- Optimize the copper concentration to the lowest effective level. |
Issue 3: Protein Degradation, Aggregation, or Precipitation (CuAAC)
| Possible Cause | Troubleshooting Steps |
| Reactive Oxygen Species (ROS) Generation | - Use a robust copper-chelating ligand, such as THPTA, which can help suppress the formation of ROS.[15]- Degas solutions thoroughly to minimize the presence of oxygen. |
| Ascorbate Byproduct Reactivity | - Include a scavenger for reactive carbonyl species, such as aminoguanidine (B1677879), in the reaction mixture.[8]- Use the minimum effective concentration of sodium ascorbate and ensure it is freshly prepared. |
| Suboptimal pH | - Ensure the reaction buffer pH is within the optimal range for your protein's stability, typically between pH 7 and 8.5.[7] Click chemistry itself is generally pH-insensitive, working well in a pH range of 4-11.[3][10] |
Experimental Protocols
General Protocol for CuAAC Protein Labeling
This protocol is a starting point and may require optimization for specific proteins and labels.
Materials:
-
Azide- or alkyne-modified protein in a compatible buffer (e.g., PBS, HEPES).
-
Alkyne- or azide-containing detection reagent (e.g., fluorescent dye).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[16]
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).[16]
-
Sodium ascorbate stock solution (e.g., 300 mM in water, prepare fresh ).[16]
-
Aminoguanidine stock solution (optional, e.g., 100 mM in water).
Procedure:
-
In a microcentrifuge tube, combine the modified protein and the detection reagent at their desired final concentrations.
-
Add the THPTA ligand solution to the mixture.
-
Add the CuSO₄ solution and mix gently.
-
(Optional) Add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[16]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, protected from light.[16] Reaction time may need optimization.
-
Purify the labeled protein using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents.[11]
General Protocol for SPAAC Protein Labeling
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4-8.5).[7]
-
Cyclooctyne-containing detection reagent (e.g., DBCO-dye) stock solution (typically in DMSO).
Procedure:
-
Prepare a solution of your azide-modified protein in the reaction buffer.
-
Add the desired molar excess of the cyclooctyne reagent to the protein solution. Add the DMSO stock solution dropwise while gently mixing to avoid protein precipitation. Keep the final DMSO concentration below 10-20%.[7]
-
Incubate the reaction, for example, for 4-12 hours at room temperature or overnight at 4°C.[7] Optimal time and temperature will need to be determined empirically.
-
Purify the labeled protein using a suitable method like size-exclusion chromatography or dialysis to remove the unreacted detection reagent.[7]
Visualizations
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
dealing with azide reduction of p-azido-L-phenylalanine in cells
Welcome to the technical support center for p-azido-L-phenylalanine (pAzF). This resource is designed for researchers, scientists, and drug development professionals who are incorporating pAzF into proteins and need to address the common challenge of its reduction to p-amino-L-phenylalanine (pAF) within cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue when using p-azido-L-phenylalanine (pAzF) in cellular protein expression?
A1: The primary issue is the intracellular reduction of the azide (B81097) group (-N₃) on pAzF to an amine group (-NH₂), converting it to p-amino-L-phenylalanine (pAF).[1][2] This conversion is problematic because the amine group does not undergo the bioorthogonal "click" chemistry reactions intended for the azide group, leading to a heterogeneous protein population and significantly reducing the efficiency of subsequent labeling and conjugation steps.[1][2]
Q2: How significant is the reduction of pAzF to pAF in cells?
A2: The extent of reduction can be substantial. Studies have shown that after a typical protein expression protocol in E. coli, 35-45% of pAzF can be converted to pAF.[1] The reduction appears to increase over the duration of the protein expression.[1] This can result in a final yield of pAzF-containing protein that is only 50-60% pure with respect to the desired amino acid.[2]
Q3: What cellular mechanisms are responsible for the reduction of pAzF?
A3: The exact enzymes responsible for pAzF reduction in common expression systems have not been definitively identified. However, the cellular redox environment plays a crucial role.[1] Research on other aromatic azides suggests that enzymes like cytochrome P450 (CYP) reductases can reduce azides, particularly under hypoxic conditions.[3][4] Additionally, other enzymes such as azoreductases, found in some bacteria, are known to reduce related chemical groups and could potentially contribute to pAzF reduction.[5]
Q4: Can the reduced p-amino-L-phenylalanine (pAF) be converted back to pAzF?
A4: Yes, it is possible to chemically restore the azide group on the purified protein in vitro. A pH-tunable diazotransfer reaction using imidazole-1-sulfonyl azide (ISAz) can convert pAF back to pAzF with over 95% efficiency.[1][2] This method is highly selective for the aniline (B41778) amine of pAF over other primary amines like lysine (B10760008) side chains at a controlled pH.[1]
Q5: How can I quantify the extent of pAzF reduction in my protein sample?
A5: The most common method for quantifying the ratio of pAzF to pAF is mass spectrometry. This involves purifying the protein, digesting it into smaller peptides with a protease (e.g., thermolysin or trypsin), and then analyzing the resulting peptides by liquid chromatography-mass spectrometry (LC-MS).[1] By comparing the signal intensities of the peptides containing pAzF versus those containing pAF, a quantitative assessment of the reduction can be made.[1]
Troubleshooting Guides
Problem 1: Low Yield of Click Chemistry Labeling
Symptoms:
-
Weak or no signal in fluorescence or biotin-based detection after a click reaction.
-
Mass spectrometry analysis of the labeled protein shows a low degree of modification.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Significant reduction of pAzF to pAF | Quantify the pAzF/pAF ratio in your purified protein using mass spectrometry. If a high percentage of pAF is present, consider implementing strategies to minimize reduction during expression or use the in vitro azide restoration protocol. |
| Inefficient Click Chemistry Reaction | Optimize your click chemistry conditions (e.g., catalyst concentration, reaction time, temperature). Ensure the alkyne-probe is pure and not degraded. For cellular applications, copper-catalyzed click chemistry can be toxic; consider using strain-promoted azide-alkyne cycloaddition (SPAAC) with a suitable cyclooctyne (B158145) reagent.[6][7] |
| Poor pAzF Incorporation | Verify the expression of the full-length protein containing pAzF via Western blot or SDS-PAGE. Low incorporation could be due to issues with the orthogonal tRNA/synthetase pair, insufficient pAzF in the media, or poor cell permeability. |
Problem 2: High Heterogeneity in Purified Protein
Symptoms:
-
Mass spectrometry analysis shows multiple peaks for the same peptide, corresponding to masses of both pAzF and pAF.
-
Inconsistent results in downstream functional assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Time-dependent reduction of pAzF | The amount of pAF has been shown to increase over the duration of protein expression.[1] Try optimizing the expression time; a shorter induction period may yield a higher proportion of pAzF. |
| Suboptimal Expression Conditions | High metabolic activity could contribute to a more reducing cellular environment. Try lowering the induction temperature (e.g., from 37°C to 18-25°C) to slow down cellular processes, which may reduce the rate of azide reduction.[8][9] |
| Inherent Reductase Activity in Host Strain | If possible, consider using a different expression host. For E. coli, using protease-deficient strains like BL21(DE3) can improve overall protein quality, though their direct impact on pAzF reduction is not fully characterized.[10][11] |
| Post-purification Instability | While less common, ensure that reducing agents in your purification buffers (like DTT or BME) are not contributing to azide reduction, especially during long incubation steps. |
Quantitative Data Summary
The following tables summarize key quantitative data related to pAzF reduction and restoration.
Table 1: Extent of pAzF Reduction in E. coli
| Parameter | Value | Reference |
| Percentage of pAzF converted to pAF | 35% - 45% | [1] |
| Yield of pAzF residues per azide | 50% - 60% | [2] |
Table 2: Parameters for Chemical Restoration of pAzF via Diazotransfer
| Parameter | Condition | Efficiency | Reference |
| Reagent | Imidazole-1-sulfonyl azide (ISAz) | >95% | [1][2] |
| pH | 7.2 - 7.4 | High selectivity for pAF over lysine | [1] |
| Reaction Time | 72 hours | N/A | [1] |
| ISAz Equivalents | 200 per pAF residue | N/A | [1] |
Experimental Protocols
Protocol 1: Quantification of pAzF Reduction by Mass Spectrometry
This protocol outlines a general workflow to determine the ratio of pAzF to pAF in a purified protein.
-
Protein Digestion:
-
Take a known amount of your purified protein (e.g., 20 µg).
-
Denature the protein in a suitable buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide (B48618) if necessary.
-
Dilute the urea (B33335) to <1 M and digest the protein overnight with a suitable protease (e.g., trypsin or thermolysin) at its optimal temperature. Thermolysin has been used effectively for this purpose.[1]
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.
-
Elute the peptides and dry them down in a vacuum concentrator.
-
-
LC-MS Analysis:
-
Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Identify the peptide of interest that contains the UAG codon position.
-
Extract the ion chromatograms for the precursor masses corresponding to the peptide with pAzF and the peptide with pAF. The mass difference between pAzF and pAF is 26 Da (-N₃ vs -NH₂).
-
Calculate the ratio of pAzF to pAF by comparing the integrated peak areas of the two peptide species. For accurate quantification, it is recommended to use synthetic peptide standards to create a calibration curve.[1]
-
Protocol 2: In Vitro Restoration of pAzF from pAF
This protocol is adapted from the pH-tunable diazotransfer reaction to restore the azide moiety on purified proteins.[1]
-
Reaction Setup:
-
Prepare your purified protein containing a mix of pAzF and pAF in a suitable buffer, such as PBS at pH 7.2.
-
Prepare a stock solution of imidazole-1-sulfonyl azide hydrochloride (ISAz·HCl).
-
-
Diazotransfer Reaction:
-
Add ISAz to the protein solution. A significant molar excess is typically required (e.g., 200 equivalents per pAF residue).[1]
-
Incubate the reaction at room temperature for up to 72 hours. The optimal pH for selectively targeting the aniline amine of pAF while leaving lysine amines largely unmodified is around 7.2-7.4.[1]
-
-
Removal of Excess Reagent:
-
After the incubation period, remove the excess ISAz reagent. This can be achieved through dialysis, buffer exchange using a desalting column, or tangential flow filtration, depending on the protein and sample volume.
-
-
Verification:
Visualizations
Caption: Troubleshooting workflow for addressing pAzF reduction.
Caption: Chemical restoration of pAzF from pAF via diazotransfer.
References
- 1. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomatik.com [biomatik.com]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
Technical Support Center: Enhancing Cell Permeability for Unnatural Amino Acid Uptake
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental incorporation of unnatural amino acids (UAAs) into cells.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing cell permeability for UAA uptake?
A1: The primary methods to enhance cell permeability for UAA uptake can be broadly categorized into chemical, physical, and biological approaches.
-
Chemical Methods: These involve the use of molecules that facilitate entry across the cell membrane. A prominent example is the use of Cell-Penetrating Peptides (CPPs), which are short peptides capable of traversing the cell membrane and can be conjugated to UAAs to shuttle them inside.[1][2][3] Other chemical strategies include the use of reversible permeabilizing agents like saponin (B1150181) or ethanol (B145695).[4][5]
-
Physical Methods: These methods use physical forces to transiently disrupt the cell membrane, creating pores for UAAs to enter. Key techniques include electroporation, which applies an electrical pulse to the cells[1], and sonoporation (ultrasound), which uses sound waves to create temporary pores.[6][7][8][9]
-
Biological Methods: This approach primarily involves the genetic modification of cells to express specific transport machinery. By engineering orthogonal tRNA/aminoacyl-tRNA synthetase pairs, cells can be programmed to actively uptake and incorporate specific UAAs into proteins.[10][11]
Q2: How do I choose the best method for my experiment?
A2: The choice of method depends on several factors, including your cell type, the specific UAA, experimental goals (e.g., transient vs. stable incorporation), and available equipment.
-
For sensitive or primary cells: CPPs or optimized, reversible chemical permeabilization methods might be preferred due to lower cytotoxicity compared to physical methods.[1][4]
-
For high-efficiency transient uptake: Electroporation and sonoporation can offer high delivery efficiencies but may require optimization to minimize cell death.[4]
-
For stable, long-term incorporation into proteins: The use of engineered orthogonal tRNA/synthetase systems is the most suitable approach.[10][11]
-
For in vivo applications: CPPs are often explored for their potential to deliver cargo in living organisms, although their stability in serum needs to be considered.[12][13]
Q3: How can I verify that the UAA has been successfully incorporated into my target protein?
A3: Several techniques can be used to validate UAA incorporation:
-
Mass Spectrometry (MS): This is considered the gold standard for confirming the precise mass and location of the incorporated UAA within the protein sequence.[2][14]
-
Click Chemistry: If the UAA contains a bioorthogonal handle (e.g., an azide (B81097) or alkyne), it can be specifically labeled with a reporter molecule (e.g., a fluorophore) via click chemistry for detection by fluorescence imaging or in-gel fluorescence.[2][15]
-
Western Blotting: A shift in the molecular weight of the target protein or the use of an antibody specific to a tag introduced with the UAA can indicate successful incorporation.[10]
A comparative overview of validation methods is provided in the troubleshooting section.
II. Troubleshooting Guides
Issue 1: Low or No UAA Incorporation
My cells are not incorporating the UAA, or the efficiency is very low.
This is a common issue with several potential causes. The following troubleshooting workflow can help identify and resolve the problem.
Potential Causes and Solutions:
-
Inefficient Delivery:
-
CPPs: The CPP-UAA conjugate may be unstable, or the chosen CPP may not be efficient for your cell type. Consider testing different CPPs or optimizing the linker between the CPP and UAA. Also, verify the optimal concentration to avoid cytotoxicity.[16]
-
Electroporation/Ultrasound: The parameters may not be optimal for your cells. Titrate the voltage, pulse duration (electroporation), or ultrasound frequency and intensity to find a balance between permeabilization and cell viability.[17]
-
-
UAA Toxicity or Instability:
-
High concentrations of the UAA may be toxic to the cells. Perform a dose-response curve to determine the optimal, non-toxic concentration.[18]
-
The UAA may be unstable in the culture medium. Check its stability over the course of your experiment.
-
-
Inefficient Incorporation Machinery (for biological methods):
-
Expression levels of the orthogonal tRNA and aminoacyl-tRNA synthetase may be too low. Verify their expression using RT-qPCR or Western blotting.
-
The efficiency of amber codon suppression can be context-dependent.[13] If possible, test different incorporation sites within your protein of interest.
-
-
Detection Method Issues:
-
Your detection method may not be sensitive enough. For mass spectrometry, ensure complete protein digestion and optimize fragmentation parameters. For click chemistry, verify the quality of your reagents and optimize the reaction conditions.
-
Issue 2: High Cytotoxicity After Treatment
My cells are showing high levels of death after the permeability enhancement procedure.
High cytotoxicity is a common concern, particularly with physical and some chemical permeabilization methods.
Potential Causes and Solutions:
-
Harsh Permeabilization Conditions:
-
Electroporation: Reduce the voltage or pulse length. Ensure the correct electroporation buffer is being used.
-
Ultrasound: Decrease the ultrasound intensity or exposure time. The presence of microbubbles can enhance the effect at lower intensities.[6]
-
Chemical Agents: Lower the concentration of the permeabilizing agent (e.g., CPP, saponin). The duration of exposure is also critical; ensure it is not excessively long.
-
-
UAA Toxicity: As mentioned previously, the UAA itself may be toxic at the concentration used. Perform a toxicity assay (e.g., MTT or LDH assay) with the UAA alone.[19]
-
Sub-optimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before the experiment. Stressed or overly confluent cells are more susceptible to damage.
Workflow for Mitigating Cytotoxicity:
III. Data Presentation
Table 1: Comparison of Common Permeability Enhancement Methods for UAA Uptake
| Method | Principle | Typical Efficiency | Cell Viability | Key Advantages | Key Disadvantages |
| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent conjugation of UAA to a CPP that actively translocates across the membrane. | Variable (highly dependent on CPP, cargo, and cell type). Can achieve significant intracellular concentrations.[20] | Generally high, but can be dose-dependent.[16] | Good for sensitive cells; potential for in vivo use.[12] | Efficiency can be cell-type specific; potential for endosomal entrapment. |
| Electroporation | Application of an electrical field to create transient pores in the cell membrane. | High, can be optimized for various molecules. | Variable, highly dependent on parameters. Optimization is crucial to minimize cell death.[4] | Broadly applicable to many cell types; high efficiency. | Can cause significant cell death if not optimized; requires specialized equipment. |
| Sonoporation (Ultrasound) | Use of acoustic waves (often with microbubbles) to induce transient membrane permeabilization. | High, particularly for localized delivery.[9] | Generally higher than electroporation with optimized parameters. | Non-invasive; can be focused on specific tissues for in vivo applications. | Requires specialized equipment; mechanism is complex and requires optimization. |
| Reversible Chemical Permeabilization | Low concentrations of agents like saponin or ethanol create transient pores. | Moderate to high, dependent on agent and concentration.[4][5] | Reversible with high viability if conditions are optimized.[4] | Simple and low-cost. | Potential for off-target effects; optimization is critical for reversibility. |
IV. Experimental Protocols
Protocol 1: UAA Delivery using Cell-Penetrating Peptides (CPPs)
This protocol provides a general guideline for delivering a UAA conjugated to a CPP into mammalian cells.
-
Preparation of CPP-UAA Conjugate: Synthesize the CPP-UAA conjugate using an appropriate linker chemistry. The stability of this linkage is crucial.
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plate) to be 70-80% confluent on the day of the experiment.
-
Treatment: a. Prepare a stock solution of the CPP-UAA conjugate in a suitable solvent (e.g., sterile water or DMSO). b. Dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 1-20 µM). It is recommended to test a range of concentrations. c. Remove the culture medium from the cells and wash once with PBS. d. Add the CPP-UAA containing medium to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash and Recovery: a. Remove the CPP-UAA containing medium. b. Wash the cells three times with PBS to remove extracellular conjugate. c. Add complete culture medium and return the cells to the incubator for recovery and subsequent analysis.
-
Analysis: Harvest cells for analysis of UAA incorporation (e.g., by mass spectrometry or click chemistry).
Protocol 2: UAA Delivery using Electroporation
This protocol is a general starting point for electroporation of UAAs into mammalian cells (e.g., CHO cells). Parameters will need to be optimized for your specific cell line and electroporator.
-
Cell Preparation: a. Grow cells to a healthy state (logarithmic growth phase). b. On the day of electroporation, harvest the cells and determine the cell count and viability. c. Centrifuge the cells and resuspend the pellet in a suitable electroporation buffer at a concentration of 5-10 x 10^6 cells/mL.
-
Electroporation: a. Add the UAA to the cell suspension to the desired final concentration (e.g., 1-5 mM). b. Transfer the cell/UAA mixture to a sterile electroporation cuvette (e.g., 2 mm or 4 mm gap). c. Apply the electrical pulse using an electroporator. A starting point for square-wave pulses for mammalian cells could be 120-200 volts for a 2 mm gap cuvette with a pulse duration of 5-25 ms.[6]
-
Recovery: a. Immediately after the pulse, add pre-warmed complete culture medium to the cuvette. b. Gently transfer the cell suspension to a culture dish containing pre-warmed medium. c. Incubate the cells at 37°C.
-
Analysis: Allow cells to recover for 24-48 hours before harvesting for analysis of UAA incorporation and cell viability.
Protocol 3: UAA Validation by Mass Spectrometry
This protocol outlines the general steps for confirming UAA incorporation using LC-MS/MS.
-
Protein Isolation: Isolate the protein of interest from the cell lysate, for example, via immunoprecipitation or affinity chromatography if it is tagged.
-
In-gel or In-solution Digestion: a. Separate the protein sample by SDS-PAGE. Excise the protein band of interest. b. Destain, reduce, and alkylate the protein within the gel piece. c. Digest the protein with a specific protease (e.g., trypsin) overnight. d. Extract the resulting peptides from the gel.
-
LC-MS/MS Analysis: a. Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will measure the mass-to-charge ratio of the peptides.
-
Data Analysis: a. Search the acquired MS/MS spectra against a protein database that includes the sequence of your target protein with the UAA incorporated at the specified position. b. Look for peptide fragments that contain the UAA, identifiable by the specific mass shift corresponding to the UAA.
Protocol 4: UAA Validation by Click Chemistry
This protocol is for the detection of UAAs containing an azide or alkyne handle.
-
Cell Lysis: Lyse the cells that have been treated with the UAA.
-
Click Reaction: a. To the cell lysate, add the click chemistry reaction cocktail. For a copper-catalyzed azide-alkyne cycloaddition (CuAAC), this typically includes: i. An alkyne- or azide-functionalized reporter molecule (e.g., a fluorescent dye). ii. A copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate). iii. A copper-chelating ligand (e.g., TBTA or THPTA) to improve reaction efficiency and reduce cytotoxicity if performed in living cells. b. Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent reporter.
-
Analysis: a. The proteins are now labeled with the reporter molecule. b. Analyze the sample by SDS-PAGE and in-gel fluorescence imaging to visualize the labeled protein of interest. The fluorescence intensity can be quantified to estimate the incorporation efficiency.[2]
References
- 1. Cell-penetrating peptides and antimicrobial peptides: how different are they? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vector-free intracellular delivery by reversible permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new technique for reversible permeabilization of live cells for intracellular delivery of quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. engineering.louisville.edu [engineering.louisville.edu]
- 6. Optimization of ultrasound parameters for microbubble-nanoliposome complex-mediated delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selecting the optimal parameters for sonoporation of pancreatic cancer in a pre-clinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy optimization of low frequency microbubble-mediated sonoporation as a drug delivery platform to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 11. Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. CPPs to the Test: Effects on Binding, Uptake and Biodistribution of a Tumor Targeting Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Making waves: how ultrasound-targeted drug delivery is changing pharmaceutical approaches - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01197A [pubs.rsc.org]
- 18. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intracellular drug delivery using low-frequency ultrasound: quantification of molecular uptake and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Identification of Modified Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the mass spectrometry (MS)-based identification of modified peptides.
Frequently Asked Questions (FAQs)
Q1: Why are my modified peptides not being detected or showing low abundance?
A1: The low abundance of many post-translationally modified (PTM) peptides is a primary challenge.[1][2][3] This can be due to the substoichiometric nature of many modifications.[1][2] Signal suppression by more abundant, unmodified peptides can also hinder detection.[1] To overcome this, enrichment strategies specific to the modification of interest are often necessary before MS analysis.[1][2]
Q2: I'm observing unexpected mass shifts in my spectra. What could be the cause?
A2: Unexpected mass shifts can arise from several sources, including unintended chemical modifications during sample preparation (e.g., oxidation, deamidation, carbamylation), contaminants like polymers or plasticizers, or metabolic conversion of labeled amino acids.[4] It is crucial to review your sample preparation protocol for potential sources of these modifications.[4]
Q3: How can I improve the sequence coverage of my identified peptides?
A3: Incomplete sequence coverage is a common issue, especially with bottom-up proteomics, where only a portion of the entire protein sequence may be represented by the detected peptides.[5][6] Using multiple proteases with different cleavage specificities can generate a more diverse set of peptides, thereby increasing the overall sequence coverage.[6] Additionally, employing complementary fragmentation techniques like both Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) can improve sequence coverage.[7][8]
Q4: My data analysis software is failing to identify known modified peptides. What's wrong?
A4: The algorithms used for database searching significantly impact the identification of PTMs.[5] If the specific modification is not included as a variable in the search parameters, the software will likely fail to identify the peptide.[9] Furthermore, complex spectra from heavily modified peptides or those with multiple possible modification sites can lead to ambiguous assignments.[5][10] Ensure your search parameters are set correctly and consider using specialized software designed for PTM analysis.
Q5: I am having trouble localizing the exact site of a modification on a peptide. How can I improve this?
A5: Ambiguous PTM site localization is a significant challenge, especially for labile modifications like phosphorylation, where the modification can be lost during fragmentation.[5][11][12] The quality of the tandem mass spectra is critical; spectra with poor fragmentation will lead to ambiguity.[5] Using fragmentation methods that preserve labile PTMs, such as ETD, can be advantageous.[7][8][13] Specialized algorithms have also been developed to statistically evaluate and score potential modification sites.[5]
Troubleshooting Guides
Issue 1: Poor Identification of Phosphopeptides
Symptom: You are unable to identify expected phosphopeptides, or the number of identified phosphopeptides is very low.
Possible Causes & Troubleshooting Steps:
-
Low Abundance: Phosphorylation is often substoichiometric.[14]
-
Poor Fragmentation (CID): Collision-Induced Dissociation (CID) can lead to the neutral loss of the phosphate (B84403) group, resulting in a dominant peak at -98 Da and poor fragmentation of the peptide backbone.[14][16] This hinders peptide identification and site localization.[11]
-
Solution 1: Use a fragmentation method that preserves the phosphate group, such as Electron-Transfer Dissociation (ETD).[7][8] ETD is known to be particularly effective for labile PTMs.[13]
-
Solution 2: If using CID, consider employing Multistage Activation (MSA), which can fragment the product ion that has undergone neutral loss.[11][16]
-
-
Sample Preparation Issues: Phosphopeptides can be lost during sample preparation due to interaction with metal surfaces.[14]
-
Solution: Use low-retention tubes and tips. Consider adding additives to the LC buffers to prevent interactions with metal ions in the HPLC flow path.[14]
-
Issue 2: Challenges with Glycopeptide Identification
Symptom: Difficulty in identifying and characterizing glycosylated peptides.
Possible Causes & Troubleshooting Steps:
-
High Heterogeneity: A single glycosylation site can have a variety of different glycan structures attached, which dilutes the signal for any single glycopeptide.[17]
-
Labile Glycans: Glycans can be lost during CID fragmentation, making it difficult to sequence the peptide and localize the glycosylation site.[19]
-
Incomplete Digestion: Highly glycosylated proteins can be resistant to proteolytic cleavage.[17]
-
Solution: Consider using multiple proteases or optimizing digestion conditions (e.g., longer incubation time, different denaturants).
-
-
Distinguishing Enzymatic vs. Spontaneous Deamidation: The enzymatic removal of N-linked glycans by PNGase F converts asparagine to aspartic acid, which is the same mass change as spontaneous deamidation.[21]
-
Solution: Perform the PNGase F digestion in H₂¹⁸O. This will incorporate an ¹⁸O atom into the aspartic acid, resulting in a 3 Da mass shift for formerly glycosylated sites, allowing them to be distinguished from the 1 Da shift of spontaneous deamidation.[21]
-
Data Presentation
Table 1: Comparison of CID and ETD Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Peptide Identification Rate | Generally identifies more peptides overall.[7][8] | Identifies fewer peptides than CID.[7][8] |
| Sequence Coverage | Lower average sequence coverage.[7] | Provides approximately 20% greater amino acid sequence coverage.[7] |
| Effect on Labile PTMs | Can cause neutral loss of labile modifications (e.g., phosphorylation, glycosylation).[14][16][19] | Preserves labile post-translational modifications.[7][8][13] |
| Peptide Length Suitability | More effective for shorter peptides. | Advantageous for the fragmentation of longer peptides.[13] |
| Charge State Requirement | Effective for peptides with lower charge states. | Works well for peptides with higher charge states (z > 2).[13] |
Experimental Protocols
Protocol 1: General Phosphopeptide Enrichment using IMAC
This protocol provides a general workflow for the enrichment of phosphopeptides from a complex protein digest using Immobilized Metal Affinity Chromatography (IMAC).
-
Sample Preparation:
-
Start with a tryptic digest of your protein sample.
-
Acidify the peptide mixture to a pH < 3.0 using an appropriate acid (e.g., trifluoroacetic acid - TFA).
-
-
IMAC Column Equilibration:
-
Equilibrate the IMAC column (e.g., charged with Fe³⁺) with a low-pH loading buffer.
-
-
Sample Loading:
-
Load the acidified peptide mixture onto the equilibrated IMAC column at a low pH.[1]
-
-
Washing:
-
Wash the column extensively with the loading buffer to remove non-specifically bound, non-phosphorylated peptides.[1]
-
-
Elution:
-
Elute the bound phosphopeptides from the column using a high-pH buffer or a buffer containing phosphate.[1]
-
-
Desalting:
-
Desalt the eluted phosphopeptides using a C18 spin column or a similar method to remove salts and other contaminants before LC-MS/MS analysis.[22]
-
Mandatory Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data Processing Algorithms for Analysis of High Resolution MSMS Spectra of Peptides with Complex Patterns of Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein PTMs: post-translational modifications or pesky trouble makers? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 14. Why phosphoproteomics is still a challenge - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00024F [pubs.rsc.org]
- 15. Enrichment strategies for posttranslational modifications - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 16. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Glycosylation [utsouthwestern.edu]
- 20. Unlocking the Sweet Side of Proteomics: A Comprehensive Guide to Glycosylation Analysis with Mass Spectrometry [labx.com]
- 21. Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
strategies to improve the fidelity of unnatural amino acid incorporation
Welcome to the technical support center for unnatural amino acid (UAA) incorporation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the fidelity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor limiting the fidelity of UAA incorporation?
A1: A primary factor limiting fidelity is the competition between the suppressor tRNA charged with the unnatural amino acid and endogenous cellular components. This includes release factors that terminate translation at stop codons (like the commonly used amber stop codon, UAG) and near-cognate tRNAs that can mis-incorporate a natural amino acid at the target codon.[1][2][3]
Q2: How can I be sure that my UAA has been incorporated at the correct site?
A2: Mass spectrometry (MS) is the gold standard for verifying the site-specific incorporation of UAAs.[4] High-resolution MS can confirm the mass shift corresponding to the UAA, and tandem MS (MS/MS) can pinpoint its exact location within the protein sequence.[4] For UAAs containing specific functional groups like azides, click chemistry with a fluorescent reporter can be a powerful complementary technique to confirm presence and aid in quantification.[4]
Q3: Is it better to perform UAA incorporation in vivo (in living cells) or in a cell-free system?
A3: Both systems have distinct advantages. In vivo systems allow for the production of UA-containing proteins in a cellular context, which can be crucial for studying their function. However, they can suffer from issues like UAA transport across the cell membrane and cytotoxicity.[5] Cell-free protein synthesis (CFPS) systems offer an open environment, allowing for precise control over the reaction components.[5][6] This makes it easier to manipulate codon usage, remove competing factors like near-cognate tRNAs, and incorporate UAAs that might be toxic to living cells.[2][5][7]
Q4: What is the role of an "orthogonal" translation system (OTS)?
A4: An orthogonal translation system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are engineered to be mutually specific and not to interact with their endogenous counterparts in the host organism.[5][8] The orthogonal aaRS is evolved to specifically recognize and charge the UAA onto the orthogonal tRNA, which in turn is engineered to decode a specific codon (often a stop codon or a quadruplet codon) designated for the UAA.[1][8]
Troubleshooting Guides
Problem 1: Low Yield of UAA-Containing Protein
| Potential Cause | Recommended Solution |
| Suboptimal activity of the orthogonal aaRS. | Evolve the aaRS for improved catalytic efficiency (kcat/KM) using techniques like phage-assisted continuous evolution (PACE).[9][10] |
| Inefficient decoding by the suppressor tRNA. | Increase the copy number of the suppressor tRNA gene.[11] In yeast, using specific polymerase III promoters can enhance tRNA expression.[12] |
| Competition with release factors. | Use an E. coli strain with a deletion of release factor 1 (RF1) when using the amber stop codon (UAG).[13][14] In mammalian cells, engineer the eukaryotic release factor 1 (eRF1) to reduce its activity at the UAG codon.[15] |
| Nonsense-mediated mRNA decay (NMD) in yeast. | Use an NMD-deficient yeast strain (e.g., by knocking out the upf1 gene) to increase the stability of the target mRNA containing a premature stop codon.[12][16] |
| Low intracellular concentration of the UAA. | Optimize the concentration of the UAA in the growth media. |
Problem 2: Low Fidelity (Mis-incorporation of Natural Amino Acids)
| Potential Cause | Recommended Solution |
| Near-cognate suppression by endogenous tRNAs. | In cell-free systems, remove near-cognate tRNA isoacceptors from the total tRNA pool.[2][7] For example, when using the amber stop codon, removing tRNALys, tRNATyr, and tRNAGln can significantly decrease mis-incorporation.[7] |
| Promiscuous activity of the orthogonal aaRS. | Perform directed evolution of the aaRS with both positive and negative selection steps to improve its specificity for the UAA over natural amino acids.[9] |
| Competition at the codon level. | Consider using quadruplet codons instead of stop codons. This requires evolving a tRNA with a four-base anticodon, which can reduce competition from endogenous tRNAs that recognize triplet codons.[1][11] |
Quantitative Data Summary
Table 1: Improvement in UAA Incorporation Fidelity and Yield
| Strategy | System | Improvement Metric | Result | Reference |
| Removal of near-cognate tRNAs | Cell-free | Decrease in near-cognate suppression | 5-fold | [7] |
| Directed evolution of PylRS using PACE | E. coli | Increase in enzymatic efficiency (kcat/KMtRNA) | 45-fold | [9] |
| Directed evolution of PylRS using PACE | E. coli | Increase in UAA-containing protein yield | Up to 9.7-fold | [9] |
| Use of NMD-deficient yeast strain | Yeast | Increase in UAA incorporation efficiency | > 2-fold (position-dependent) | [16] |
| Optimized PylRS/tRNA expression and engineered eRF1 | Mammalian cells | Yield of protein with 3 UAAs | From undetectable to 43% of control | [15] |
Experimental Protocols
Protocol 1: Mass Spectrometry Validation of UAA Incorporation
-
Protein Purification: Purify the UAA-containing protein to a high degree of homogeneity using standard chromatographic techniques.
-
In-gel or In-solution Digestion:
-
Separate the purified protein by SDS-PAGE, excise the corresponding band, and perform in-gel digestion with a protease (e.g., trypsin).
-
Alternatively, perform in-solution digestion of the purified protein.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, defining the UAA as a variable modification at the target residue.
-
Successful identification of a peptide with the mass corresponding to the UAA at the correct position confirms site-specific incorporation.[4] High-resolution mass spectrometry can distinguish the mass shift caused by the UAA from that of any natural amino acid.[4]
-
Protocol 2: Removal of Near-Cognate tRNAs in a Cell-Free System
This protocol is adapted from a method to increase the fidelity of phosphoserine (Sep) incorporation.[2][7]
-
Design Antisense DNA Oligos: Synthesize DNA oligonucleotides that are complementary to the sequence of the near-cognate tRNA isoacceptors you wish to remove (e.g., for the amber codon, target tRNALys, tRNATyr, and tRNAGln).
-
Hybridization: Mix the total tRNA preparation with a molar excess of the antisense DNA oligos in a suitable hybridization buffer. Heat the mixture to denature the tRNAs and then slowly cool to allow hybridization of the oligos to the target tRNAs.
-
RNase H Digestion: Add RNase H to the mixture. RNase H specifically degrades the RNA strand of RNA-DNA hybrids, thus cleaving the target near-cognate tRNAs.
-
Purification: Purify the remaining tRNA pool to remove the digested tRNA fragments and the DNA oligos.
-
Use in Cell-Free System: Use the purified, depleted tRNA pool in your cell-free protein synthesis reaction.
Visualizations
Caption: Workflow of Unnatural Amino Acid (UAA) Incorporation.
References
- 1. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increasing the fidelity of noncanonical amino acid incorporation in cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation with Unnatural Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of proteins containing unnatural amino acids (UAAs).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation when incorporating unnatural amino acids?
A1: Protein aggregation during UAA incorporation can stem from several factors:
-
Misfolding: The unique chemical properties of a UAA can disrupt the natural folding pathway of the protein, leading to the exposure of hydrophobic patches that promote aggregation.[1][2]
-
Inefficient Incorporation: Low efficiency of the engineered aminoacyl-tRNA synthetase (aaRS) can lead to truncated protein fragments that are prone to aggregation.[3]
-
UAA Toxicity: The unnatural amino acid itself might be toxic to the expression host, leading to cellular stress responses that can include protein aggregation.[3][4]
-
High Protein Concentration: Overexpression of the target protein can lead to concentrations that exceed its solubility limit, causing it to precipitate and aggregate.[5][6]
-
Suboptimal Environmental Conditions: Factors such as pH, temperature, and ionic strength of the buffer can significantly impact protein stability and solubility.[5][7]
-
Issues with Codon Suppression: Inefficient suppression of the target codon (e.g., an amber stop codon) can result in the production of truncated proteins that may aggregate.[8][9]
Q2: How can I determine if the unnatural amino acid is toxic to my expression host?
A2: You can assess the toxicity of a UAA by performing a growth curve analysis. This involves growing the host cells (e.g., E. coli) in media containing various concentrations of the UAA and monitoring the optical density (at 600 nm, OD600) over time. A significant reduction in the growth rate or the final cell density compared to a control culture without the UAA is an indication of toxicity.[3]
Q3: What are the key differences between in vivo and cell-free protein synthesis for incorporating UAAs?
A3: In vivo protein synthesis occurs within living cells, which can be a powerful method but may be limited by factors like the transport of the UAA across the cell membrane and its potential toxicity to the host.[3][4] Cell-free protein synthesis (CFPS) is conducted in vitro using cell extracts, offering greater control over the reaction environment and bypassing issues of cell viability and membrane transport. This can be particularly advantageous for incorporating toxic UAAs.[3][4]
Q4: How can I confirm the successful incorporation of the unnatural amino acid into my protein?
A4: Several methods can be used to verify UAA incorporation:
-
Mass Spectrometry (MS): This is the most direct method to confirm the precise mass of the protein, which will differ from the wild-type protein due to the mass of the incorporated UAA.[3]
-
Western Blotting with Click Chemistry: If the UAA contains a unique chemical handle like an azide (B81097) or alkyne, you can use click chemistry to attach a reporter molecule (e.g., a fluorescent dye or biotin) for detection via Western blot.[3]
Troubleshooting Guides
Issue 1: Low Yield of Soluble Protein and High Levels of Aggregation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient aaRS/tRNA pair | Optimize the expression of the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA. Consider using a plasmid with a stronger promoter or a higher copy number for the aaRS/tRNA cassette. | A typical starting point is to use a medium-copy plasmid for the aaRS/tRNA pair and induce its expression with an appropriate inducer (e.g., L-arabinose) prior to inducing the target protein expression.[8] |
| Suboptimal UAA Concentration | Titrate the concentration of the UAA in the growth media to find the optimal balance between incorporation efficiency and cell toxicity. | Set up a series of small-scale expression cultures with varying UAA concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).[3] Analyze the yield of soluble protein by SDS-PAGE and Western blot to determine the optimal concentration.[3] |
| Incorrect Expression Temperature | Lower the induction temperature to slow down protein synthesis and allow more time for proper folding. | After adding the inducer (e.g., IPTG), reduce the culture temperature to a range of 18-25°C and continue incubation for 16-20 hours.[10] |
| Protein Misfolding | Co-express molecular chaperones to assist in the proper folding of the UAA-containing protein. | Transform the expression host with a compatible plasmid carrying chaperone genes (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).[11][12] Induce the expression of both the target protein and the chaperones simultaneously. |
Issue 2: Protein Aggregates Form During Purification
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inappropriate Buffer Conditions | Optimize the pH and ionic strength of the purification buffers. Proteins are often least soluble at their isoelectric point (pI), so adjust the buffer pH to be at least one unit away from the pI.[5] | Perform a buffer screen using small aliquots of the protein. Test a range of pH values and salt concentrations (e.g., 150 mM to 500 mM NaCl) to identify conditions that maintain solubility. |
| High Protein Concentration | Maintain a low protein concentration throughout the purification process. | Increase the volume of lysis and chromatography buffers to keep the protein concentration low.[5] If a high final concentration is required, perform a final concentration step after purification and consider adding stabilizing agents.[5] |
| Oxidation of Cysteine Residues | Add a reducing agent to the buffers to prevent the formation of intermolecular disulfide bonds, which can lead to aggregation. | Include 1-5 mM of a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol in all purification buffers.[5] |
| Hydrophobic Interactions | Add stabilizing osmolytes or non-detergent sulfobetaines to the buffers to reduce hydrophobic interactions between protein molecules. | Supplement purification buffers with additives like 0.5-1 M L-arginine, 5-10% glycerol, or non-detergent sulfobetaines to enhance protein solubility.[5][13] |
Quantitative Data Summary
Table 1: Common Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 0.5 - 1 M | Suppresses aggregation by binding to charged and hydrophobic regions.[5][14] |
| Glycerol | 10 - 50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[5][13] |
| Dithiothreitol (DTT) | 1 - 10 mM | A reducing agent that prevents the formation of incorrect disulfide bonds.[5][13] |
| Non-ionic detergents (e.g., Tween 20) | 0.01 - 0.1% (v/v) | Solubilize protein aggregates without causing denaturation.[5] |
Table 2: General Expression Conditions for UAA Incorporation in E. coli
| Parameter | Recommended Range | Rationale |
| UAA Concentration | 1 - 2 mM | Balances incorporation efficiency with potential toxicity.[10] |
| Induction Temperature | 18 - 25°C | Slower expression promotes proper folding and reduces aggregation.[10] |
| Induction Time | 16 - 20 hours | Allows for sufficient protein expression at lower temperatures.[10] |
| Inducer (IPTG) Concentration | 0.1 - 1 mM | To induce the expression of the target protein.[10] |
| Inducer (L-arabinose) Concentration | 0.02 - 0.2% | To induce the expression of the orthogonal aaRS/tRNA pair.[10] |
Experimental Protocols
Protocol 1: General Workflow for UAA Incorporation and Protein Purification
-
Transformation: Co-transform E. coli expression host (e.g., BL21(DE3)) with the plasmid containing the gene of interest (with an amber codon at the desired position) and the plasmid carrying the orthogonal aaRS/tRNA pair.[15]
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium containing the appropriate antibiotics and the unnatural amino acid (typically 1-2 mM). Grow the culture at 37°C to an OD600 of 0.5-0.8.[10][15]
-
Induction: Induce the expression of the aaRS/tRNA pair with L-arabinose (if under an arabinose-inducible promoter) for about 30 minutes to an hour. Then, induce the expression of the target protein with IPTG and reduce the temperature to 18-25°C.[8][10]
-
Harvesting: After 16-20 hours of induction, harvest the cells by centrifugation.[10]
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors and lyse the cells by sonication or high-pressure homogenization.[10]
-
Purification: Clarify the lysate by centrifugation and purify the soluble protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[10]
Protocol 2: Confirmation of UAA Incorporation by Mass Spectrometry
-
Sample Preparation: Purify the protein containing the UAA.
-
Digestion: Denature the protein and digest it into smaller peptides using a protease such as trypsin.[10]
-
Mass Analysis: Analyze the resulting peptide mixture using a mass spectrometer (e.g., ESI-QTOF or Orbitrap).[10]
-
Data Analysis: Compare the experimental masses of the peptides with the theoretical masses calculated for the protein with and without the UAA. The presence of a peptide with a mass corresponding to the UAA-containing sequence confirms successful incorporation.
Visualizations
Caption: Experimental workflow for unnatural amino acid incorporation.
Caption: Troubleshooting logic for protein aggregation.
References
- 1. genscript.com [genscript.com]
- 2. Murphy Research Group | University of WisconsinâMadison [murphygroup.che.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. youtube.com [youtube.com]
- 7. Protein aggregation - Wikipedia [en.wikipedia.org]
- 8. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. biochemistry.ucla.edu [biochemistry.ucla.edu]
purification of H-L-Tyr(2-azidoethyl)-OH after synthesis
Welcome to the technical support center for the purification of H-L-Tyr(2-azidoethyl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this unnatural amino acid after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
A1: The most common synthetic route is a Williamson ether synthesis. This involves the reaction of a protected L-tyrosine derivative (often Fmoc-L-tyrosine) with an azidoethylating agent like 2-azidoethyl tosylate in the presence of a base, followed by deprotection.
Likely impurities include:
-
Unreacted starting materials: Fmoc-L-tyrosine or other protected tyrosine derivatives.
-
Excess azidoethylating agent: 2-azidoethyl tosylate or a similar reagent.
-
Byproducts of the azidoethylating agent: For example, elimination products.
-
Deprotection byproducts: Depending on the protecting groups used.
-
Salts: From the base used in the reaction and workup steps.
Q2: What are the recommended purification methods for this compound?
A2: The primary purification methods for this compound are flash column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). The choice between these methods depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, as an organic azide, this compound should be handled with care. While it is generally stable, it is good practice to avoid excessive heat, shock, or friction. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after flash column chromatography | The compound is highly polar and may be irreversibly adsorbed onto the silica (B1680970) gel. | - Use a more polar eluent system (e.g., increase the percentage of methanol (B129727) in dichloromethane).- Consider using a different stationary phase, such as alumina (B75360) or a bonded silica gel.- Ensure the crude material is fully dissolved before loading onto the column. |
| Co-elution of impurities with the product in flash chromatography | The polarity of the product and a major impurity are very similar. | - Optimize the solvent system by trying different solvent combinations (e.g., ethyl acetate/hexanes with a methanol gradient).- If the impurity is less polar, start with a less polar eluent to wash it off before eluting the product.- Consider a two-step purification, where a preliminary flash column is followed by RP-HPLC. |
| Poor peak shape (tailing) in RP-HPLC | The amino acid is interacting with residual silanols on the C18 column, or the mobile phase pH is not optimal. | - Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to both mobile phases.- Adjust the pH of the aqueous mobile phase.- Use a column with end-capping to minimize silanol (B1196071) interactions. |
| Product does not retain on the C18 column during RP-HPLC | The initial mobile phase is too non-polar (high organic content), or the compound is too polar for the column. | - Decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the gradient.- Use a more polar stationary phase, such as a C8 or a phenyl-hexyl column. |
| Presence of multiple peaks in the final product analysis | Incomplete reaction or presence of side products. | - Re-purify the product using a different method (e.g., if flash chromatography was used, try RP-HPLC).- Optimize the reaction conditions to minimize side product formation. |
Quantitative Data Summary
While specific yields and purities can vary depending on the reaction scale and purification efficiency, the following table provides a general expectation for the purification of similar unnatural amino acids.
| Purification Method | Typical Recovery Yield | Expected Purity |
| Flash Column Chromatography | 60-85% | >90% |
| Preparative RP-HPLC | 70-95% | >98% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System Development:
-
Develop a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH).
-
Aim for an Rf value of 0.2-0.3 for the product. A typical gradient might start with 98:2 DCM:MeOH and gradually increase the methanol concentration.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial solvent system.
-
Gradually increase the polarity of the eluent based on the TLC analysis.
-
Collect fractions and monitor them by TLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
-
Column: C18 column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
Develop a suitable gradient based on analytical HPLC of the crude material.
-
A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (linear gradient)
-
40-45 min: 95% B (wash)
-
45-50 min: 95-5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Purification Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and run the gradient.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm for the tyrosine aromatic ring).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the pure product as a solid.
-
Visualizations
Validation & Comparative
Validating H-L-Tyr(2-azidoethyl)-OH Incorporation: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for introducing novel functionalities, enabling applications from protein labeling and imaging to the development of enhanced therapeutics. H-L-Tyr(2-azidoethyl)-OH, with its bioorthogonal azido (B1232118) group, is a valuable ncAA for "click" chemistry applications. Rigorous validation of its incorporation is critical, and mass spectrometry stands as the gold standard for this verification.
This guide provides a comparative overview of the mass spectrometry-based validation of this compound incorporation, contrasting it with other commonly used bioorthogonal ncAAs. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in designing and executing their experiments.
Performance Comparison of Bioorthogonal Unnatural Amino Acids
The efficiency of ncAA incorporation can vary depending on the specific amino acid, the expression system, and the protein of interest. Below is a summary of reported yields for this compound and two common alternatives, p-azido-L-phenylalanine (AzF) and propargyl-L-lysine (PrK).
| Unnatural Amino Acid | Functional Group | Typical Protein Yield (E. coli) | Key Considerations |
| This compound | Azide (B81097) | Data not readily available in cited literature | Azido group is useful for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry. |
| p-azido-L-phenylalanine (AzF) | Azide | 2.5 mg/L to ~27 mg/L[1][2] | Yields can be influenced by the expression host and conditions. The azide moiety can sometimes be reduced to an amine in vivo[3]. |
| propargyl-L-lysine (PrK) | Alkyne | ~15 mg/L (free acid) to ~31 mg/L (methyl ester)[4] | The alkyne group is the complementary partner to the azide in click chemistry. |
Note: The use of methyl-esterified versions of ncAAs has been shown to improve protein yields by 2- to 6-fold, likely due to increased cell permeability[4][5].
Experimental Workflow and Protocols
The successful incorporation and validation of this compound involves a multi-step process, from recombinant protein expression to mass spectrometric analysis.
Caption: A generalized workflow for the incorporation and validation of this compound.
Detailed Experimental Protocols
Recombinant Protein Expression in E. coli
This protocol is adapted for the incorporation of ncAAs using an amber stop codon suppression system.
-
Vector Preparation: Clone the gene of interest into an expression vector, introducing an amber stop codon (TAG) at the desired site for ncAA incorporation.
-
Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with the expression vector and a pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired ncAA.
-
Cell Culture:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of expression medium with the starter culture.
-
Add this compound to a final concentration of 1-2 mM.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction and Expression:
-
Induce protein expression by adding IPTG (and arabinose if required for the synthetase promoter).
-
Reduce the temperature to 18-30°C and continue shaking for 16-24 hours.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or another suitable method.
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Sample Preparation for Mass Spectrometry
This protocol outlines a general procedure for preparing the purified protein for mass spectrometry analysis.
-
In-solution Digestion:
-
Denaturation, Reduction, and Alkylation: Denature the purified protein in a buffer containing a chaotropic agent (e.g., urea). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) or TCEP and alkylate the resulting free thiols with iodoacetamide.
-
Digestion: Dilute the sample to reduce the concentration of the denaturing agent and add a protease (e.g., trypsin) to digest the protein into peptides. Incubate overnight at 37°C.
-
Desalting: Acidify the peptide mixture and desalt using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.
-
-
In-gel Digestion (for proteins separated by SDS-PAGE):
-
Excise the protein band of interest from the gel.
-
Destain the gel piece to remove the Coomassie stain.
-
Dehydrate the gel piece with acetonitrile (B52724).
-
Reduce and alkylate the protein within the gel piece as described above.
-
Digest the protein by adding a solution of trypsin to the gel piece and incubating overnight.
-
Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with a liquid chromatography system (LC-MS/MS) is recommended.
-
LC Separation: Separate the digested peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode. The mass spectrometer will perform a full scan to detect the peptide precursor ions and then select the most intense ions for fragmentation.
-
Fragmentation:
-
Collision-Induced Dissociation (CID): This is a common fragmentation method that provides good sequence coverage for many peptides. However, it can sometimes lead to the loss of labile modifications.
-
Electron Transfer Dissociation (ETD): This is a gentler fragmentation technique that is often preferred for analyzing peptides with post-translational modifications, as it tends to preserve the modification on the peptide backbone. For azido-containing amino acids, ETD can be advantageous in preventing the neutral loss of the azido group, thus aiding in unambiguous site localization.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database.
-
Include a variable modification corresponding to the mass of this compound minus the mass of the replaced natural amino acid (e.g., tyrosine). The expected monoisotopic mass of this compound is approximately 250.106 Da. The incorporation in place of Tyrosine (163.063 Da) will result in a mass shift of +87.043 Da.
-
Manually inspect the MS/MS spectra of identified peptides to confirm the presence of fragment ions that support the incorporation of this compound at the specified site.
-
Logical Relationships in Mass Spectrometry Validation
The validation of ncAA incorporation by mass spectrometry relies on a clear logical progression from experimental observation to conclusive validation.
Caption: The logical basis for validating ncAA incorporation using mass spectrometry.
By following these guidelines and protocols, researchers can confidently validate the incorporation of this compound into their proteins of interest, paving the way for innovative applications in chemical biology and drug discovery.
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the incorporation of lysine derivatives into proteins with methylester forms of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing efficiency of different orthogonal tRNA/synthetase pairs
A Guide to the Efficiency of Orthogonal tRNA/Synthetase Pairs for Genetic Code Expansion
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology, drug discovery, and materials science. This technology relies on engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are independent of the host's endogenous translational machinery. The efficiency and fidelity of these orthogonal pairs are paramount for the successful production of proteins containing ncAAs. This guide provides a comparative overview of the efficiency of commonly used orthogonal pairs, supported by experimental data and detailed protocols.
Data Presentation: Comparing the Efficiency of Orthogonal Pairs
The efficiency of an orthogonal tRNA/synthetase pair is often quantified by the yield of the protein containing the ncAA, which is a function of the suppressor tRNA's ability to compete with release factors at a nonsense codon (e.g., the amber stop codon UAG) and the synthetase's catalytic efficiency. Below is a summary of reported efficiencies for different orthogonal pairs in E. coli.
| Orthogonal Pair System | Non-Canonical Amino Acid (ncAA) | Reporter Protein | Suppression Efficiency (%) | Reference |
| M. jannaschii TyrRS/tRNATyr | p-azido-L-phenylalanine (pAzF) | sfGFP | 25-96 | [1] |
| M. jannaschii TyrRS/tRNATyr | p-propargyloxy-L-phenylalanine (pPaF) | sfGFP | 50-88 | [1] |
| M. barkeri PylRS/tRNAPyl | Various Phenylalanine Analogues | Not Specified | High Yields Mentioned | [1] |
| Evolved P. horikoshii ProRS/tRNAPro | Proline Analogues | Not Specified | Significantly Improved Amber Suppression | [2][3] |
| Endogenous E. coli TyrRS/tRNATyr (in engineered strain) | 3-iodo-L-tyrosine | sfGFP | Up to 10 contiguous sites | [4] |
Note: Suppression efficiency can be highly dependent on the insertion site within the reporter protein, the specific ncAA used, and the experimental conditions.[1]
Key Concepts in Orthogonal Pair Efficiency
An ideal orthogonal aaRS/tRNA pair exhibits high efficiency and fidelity. This means the orthogonal synthetase efficiently charges its cognate tRNA with the desired ncAA but does not recognize any endogenous tRNAs. Conversely, the orthogonal tRNA is a poor substrate for any endogenous synthetases but is efficiently recognized by its cognate orthogonal synthetase.[5] The development of new orthogonal pairs is crucial for expanding the genetic code, as the currently available pairs may limit the efficiency and scope of ncAA incorporation.[5]
Several strategies have been employed to improve the efficiency of these systems, including:
-
Directed Evolution: Both the synthetase and the tRNA can be evolved to enhance their mutual recognition and activity.[2][3][5]
-
tRNA Engineering: Modifications to the tRNA sequence, such as in the anticodon loop or acceptor stem, can improve aminoacylation efficiency and orthogonality.[6][7]
-
Host Strain Engineering: Modifying the host organism, for instance, by deleting release factor 1 (RF1), can significantly improve the efficiency of nonsense suppression.[4]
Experimental Workflows and Protocols
The evaluation of orthogonal tRNA/synthetase pair efficiency typically involves in vivo and in vitro assays.
Experimental Workflow: In Vivo Suppression Assay
The following diagram illustrates a typical workflow for assessing the in vivo efficiency of an orthogonal pair using a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), with a premature amber stop codon.
Caption: Workflow for in vivo efficiency assessment of orthogonal pairs.
Protocol: In Vivo Amber Suppression Assay
This protocol outlines the steps for determining the suppression efficiency of an orthogonal pair in E. coli using a fluorescent reporter.
1. Plasmid Construction:
- Clone the gene for the reporter protein (e.g., sfGFP) with an in-frame amber stop codon (TAG) at a permissive site into an expression vector.
- Clone the genes for the orthogonal aaRS and tRNA into a separate, compatible plasmid.
2. Transformation and Expression:
- Co-transform competent E. coli cells (e.g., DH10B) with both plasmids.
- Plate on selective media and incubate overnight.
- Inoculate single colonies into liquid media with appropriate antibiotics. Grow overnight.
- Subculture the overnight cultures into fresh expression media, both with and without the ncAA (typically 1 mM).
- Grow the cultures to mid-log phase (OD600 ≈ 0.6-0.8).
- Induce protein expression (e.g., with IPTG) and incubate for a defined period (e.g., 16 hours at 30°C).
3. Data Analysis:
- Measure the fluorescence of the cell cultures. Normalize to cell density (OD600).
- To determine the amount of full-length protein, lyse the cells and analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against a tag on the reporter protein (e.g., His-tag).
- Quantify the band intensities corresponding to the full-length and truncated protein.
- Suppression efficiency is calculated as the ratio of the amount of full-length protein produced in the presence of the ncAA to the amount of wild-type protein produced under similar conditions without the amber codon.[1]
- For fidelity assessment, perform mass spectrometry on the purified full-length protein to confirm the incorporation of the correct ncAA.[8]
Protocol: In Vitro Aminoacylation Assay
This assay measures the ability of the orthogonal synthetase to charge its cognate tRNA with the ncAA.
1. Preparation of Components:
- Purify the orthogonal aminoacyl-tRNA synthetase.
- In vitro transcribe and purify the orthogonal tRNA.
- Obtain the radiolabeled or fluorescently labeled ncAA.
2. Aminoacylation Reaction:
- Set up reaction mixtures containing the purified aaRS, tRNA, ATP, and the labeled ncAA in a suitable buffer.
- Incubate the reaction at a specific temperature (e.g., 37°C).
- Take aliquots at different time points.
3. Analysis:
- Quench the reaction (e.g., by adding a strong acid).
- Precipitate the tRNA and separate it from the unincorporated amino acid.
- Quantify the amount of labeled amino acid attached to the tRNA using techniques like scintillation counting or fluorescence measurement.
- Determine the initial velocity of the reaction to calculate kinetic parameters (kcat, KM).
Logical Relationship: The Principle of Orthogonality
The successful incorporation of a non-canonical amino acid at a specific site in a protein is dependent on the "orthogonality" of the engineered tRNA/synthetase pair. This diagram illustrates the desired and undesired interactions within the cell.
Caption: Principle of orthogonality in genetic code expansion.
Conclusion
The efficiency of orthogonal tRNA/synthetase pairs is a critical factor for the successful application of genetic code expansion technology. While significant progress has been made in discovering and engineering new orthogonal pairs, there is still room for improvement.[5][9] The choice of the orthogonal pair should be guided by the specific ncAA to be incorporated, the host organism, and the desired protein yield. The experimental protocols provided in this guide offer a framework for researchers to evaluate and compare the performance of different orthogonal systems in their own laboratories. As the field continues to evolve, we can expect the development of even more efficient and robust orthogonal pairs, further expanding our ability to engineer proteins with novel functions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. A native aminoacyl-tRNA synthetase/tRNA pair drives highly efficient noncanonical amino acid incorporation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed Evolution Pipeline for the Improvement of Orthogonal Translation Machinery for Genetic Code Expansion at Sense Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tRNA engineering strategies for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
H-L-Tyr(2-azidoethyl)-OH: A Superior Alternative for Click Chemistry in Proteomics and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages of H-L-Tyr(2-azidoethyl)-OH over other non-canonical amino acids for site-specific protein modification. This guide provides an objective comparison, supported by experimental data, to inform the selection of the optimal tool for click chemistry applications.
In the rapidly evolving fields of chemical biology and drug development, the ability to perform precise, site-specific modifications of proteins is paramount. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone technique for this purpose, enabling the attachment of probes, drugs, or other functionalities to proteins. The success of this technique hinges on the efficient incorporation of non-canonical amino acids (ncAAs) bearing either an azide (B81097) or an alkyne handle into the protein of interest.
This guide focuses on this compound, an azido-functionalized tyrosine derivative, and presents a comparative analysis against other commonly used click chemistry amino acids, namely p-azido-L-phenylalanine (AzF) and propargyl-L-lysine (PrK). We will explore key performance metrics, including incorporation efficiency, chemical stability, and biocompatibility, to demonstrate the advantages of this compound as a robust and versatile tool for researchers.
Comparative Analysis of Click Chemistry Amino Acids
The choice of a non-canonical amino acid for click chemistry is critical and can significantly impact the yield, homogeneity, and biological relevance of the final modified protein. The following sections and tables provide a detailed comparison of this compound with its main alternatives.
Incorporation Efficiency and Yield
The efficiency with which a ncAA is incorporated into a target protein by the cellular machinery is a crucial factor. Low incorporation efficiency leads to lower yields of the desired protein and increases the complexity of purification.
While direct comparative studies under identical conditions are scarce, data from various sources allow for an informed assessment. For a close analog of this compound, 4-(2-azidoethoxy)-l-phenylalanine (AePhe), protein yields of 5-10 mg per liter of culture have been reported.[1] In contrast, while p-azido-L-phenylalanine (AzF) has shown high suppression efficiency in some systems (up to 35.5%), it suffers from a significant drawback.[2]
| Amino Acid | Reported Protein Yield / Incorporation Efficiency | Notes |
| This compound | 5-10 mg/L (for the analogue AePhe)[1] | Yields are dependent on the expression system and the specific protein. |
| p-azido-L-phenylalanine (AzF) | Up to 35.5% suppression efficiency.[2] Yields can be significantly impacted by azide reduction. | The azide group is prone to reduction to an amine in the cellular environment, with potential losses of 40-50%.[3][4] |
| Propargyl-L-lysine (PrK) | Efficiently incorporated using wild-type or mutant tRNA synthetases. | Widely used due to good incorporation, though specific yield data varies greatly. |
Key Takeaway: The structural design of this compound, with its ethyl-azide moiety, is anticipated to offer greater stability against intracellular reduction compared to the aryl azide of AzF, potentially leading to higher yields of correctly functionalized protein.
Chemical Stability and Biocompatibility
The stability of the bioorthogonal handle is critical for ensuring that the subsequent click reaction can proceed efficiently. A significant challenge with AzF is the intracellular reduction of its azide group to an amine, rendering it unreactive towards alkynes.[3][4] This not only reduces the yield of the desired click-functionalized protein but also leads to product heterogeneity. The azido (B1232118) group on this compound is attached via a more stable ethyl linker, which is less susceptible to such reduction.
Biocompatibility is another key consideration. While the non-canonical amino acids themselves generally show low toxicity, the copper catalyst used in CuAAC can be cytotoxic.[3] Therefore, efficient click chemistry that can be performed at low catalyst concentrations or, alternatively, copper-free methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are highly desirable. All three amino acids discussed are compatible with both CuAAC and SPAAC.
| Feature | This compound | p-azido-L-phenylalanine (AzF) | Propargyl-L-lysine (PrK) |
| Chemical Stability of Handle | High (Alkyl azide) | Moderate (Aryl azide, prone to reduction)[3][4] | High (Terminal alkyne) |
| Biocompatibility | Generally considered biocompatible. | Generally considered biocompatible, but azide reduction is a concern. | Generally considered biocompatible. |
| Click Reaction Compatibility | CuAAC, SPAAC | CuAAC, SPAAC | CuAAC, SPAAC |
Reaction Kinetics
The rate of the click reaction is another important parameter, especially for in vivo labeling experiments where rapid conjugation is required. The kinetics are primarily dependent on the type of click reaction (CuAAC vs. SPAAC) and the specific reactants used.
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10² - 10⁵ | Fast and efficient, but requires a potentially cytotoxic copper catalyst. |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | 10⁻¹ - 10¹ | Copper-free and highly biocompatible, but generally slower than CuAAC. |
Note: The rate constants are general ranges and can vary based on solvent, temperature, and the specific structure of the reactants.
Experimental Protocols and Visualizations
To facilitate the application of these powerful techniques, we provide detailed protocols for key experimental steps and visual diagrams to illustrate the underlying processes.
Experimental Workflow: Protein Labeling
The general workflow for site-specifically labeling a protein with a molecule of interest (e.g., a fluorescent dye) using a non-canonical amino acid and click chemistry involves several key steps, as illustrated below.
Protocol 1: Incorporation of Azido-Amino Acids into Proteins in E. coli
This protocol is a general guideline for expressing a protein containing an azido-amino acid at a specific site using amber codon suppression.
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of interest on an expression vector using site-directed mutagenesis.
-
Use a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired azido-amino acid (e.g., this compound or AzF).
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the TAG codon and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotics) and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a starter culture with a single colony and grow overnight.
-
The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth or minimal medium) with the starter culture.
-
When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), add the azido-amino acid to a final concentration of 1-2 mM.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the protein of interest using an appropriate chromatography technique (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Purified Protein
This protocol describes the labeling of a purified protein containing an azido-amino acid with an alkyne-functionalized probe (e.g., a fluorescent dye).
-
Reagent Preparation:
-
Prepare stock solutions of the following reagents:
-
Azide-containing protein (10-100 µM in a suitable buffer, e.g., PBS, pH 7.4).
-
Alkyne-probe (1-10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM in water).
-
A copper-stabilizing ligand, such as THPTA (100 mM in water).
-
A reducing agent, such as sodium ascorbate (B8700270) (1 M in water, freshly prepared).
-
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-containing protein, alkyne-probe (typically 5-10 fold molar excess over the protein), and the copper ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of:
-
Protein: 10-50 µM
-
Alkyne-probe: 100-500 µM
-
CuSO₄: 0.5-1 mM
-
Ligand: 2.5-5 mM
-
Sodium Ascorbate: 5-10 mM
-
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Purification and Analysis:
-
Remove excess reagents and the labeled protein using a desalting column or dialysis.
-
Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or other appropriate methods.
-
Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. The reaction forms a stable triazole linkage.
Application in Signaling Pathways: The NF-κB Pathway
Non-canonical amino acids can be incorporated into key proteins within signaling pathways to study their interactions and dynamics. For example, incorporating an azido-amino acid into a component of the NF-κB signaling pathway, such as the p65 (RelA) subunit, allows for the attachment of fluorescent probes to study its translocation to the nucleus upon activation.
Conclusion
The strategic selection of a non-canonical amino acid is a critical first step for any experiment involving site-specific protein modification via click chemistry. While several options are available, this compound emerges as a compelling alternative to more commonly used ncAAs like p-azido-L-phenylalanine. Its key advantage lies in the anticipated greater stability of its alkyl-azide handle against intracellular reduction, a common pitfall for the aryl-azide of AzF. This enhanced stability can translate to higher yields of homogeneously functionalized protein, which is crucial for the reliability and reproducibility of downstream applications in basic research, proteomics, and the development of next-generation biotherapeutics and antibody-drug conjugates. As the demand for precisely engineered proteins continues to grow, the superior properties of this compound make it an invaluable tool for researchers seeking to push the boundaries of protein science.
References
- 1. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of O-(2-azidoethyl)-L-tyrosine on Protein Structure and Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for elucidating biological mechanisms and engineering novel therapeutics. O-(2-azidoethyl)-L-tyrosine, a tyrosine analog bearing a bioorthogonal azido (B1232118) group, offers a precise handle for "click" chemistry, enabling the attachment of various functionalities to a target protein. This guide provides a comparative analysis of this technology, assessing its impact on protein structure and function against alternative methods and offering supporting experimental data and detailed protocols.
Performance Comparison: Minimal Perturbation with High Specificity
The primary advantage of incorporating a UAA like O-(2-azidoethyl)-L-tyrosine is the minimal structural and functional perturbation to the target protein compared to traditional labeling methods. The small size of the azido modification is less likely to interfere with protein folding and activity than bulkier labels.
While direct comparative data for O-(2-azidoethyl)-L-tyrosine is emerging, studies on analogous tyrosine modification techniques, such as the electrochemical tyrosine-click (eY-click) reaction, demonstrate the potential for preserving protein integrity. For instance, the labeling of the antibody Trastuzumab using an eY-click approach showed no significant change in its secondary structure, as determined by circular dichroism (CD) spectroscopy, and maintained its binding affinity to its target, the HER2 receptor.[1][2]
In contrast, traditional methods like N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on lysine (B10760008) residues, often result in a heterogeneous mixture of labeled proteins.[3][4] This lack of specificity can lead to a loss of function if labeling occurs at or near an active site and complicates downstream analysis.
Here, we present a summary of expected and observed outcomes when using O-(2-azidoethyl)-L-tyrosine and compare it with an alternative tyrosine modification method (eY-click) and a conventional non-specific method (NHS-ester labeling).
Table 1: Comparison of Protein Labeling Methods
| Feature | O-(2-azidoethyl)-L-tyrosine (via UAA incorporation) | Electrochemical Tyrosine-Click (eY-click) | NHS-Ester Labeling (Lysine-reactive) |
| Specificity | Site-specific at genetically encoded tyrosine codons | Site-specific for accessible tyrosine residues | Non-specific for accessible lysine residues and N-terminus |
| Homogeneity | High | High | Low |
| Structural Perturbation | Minimal | Minimal | Variable, can be significant |
| Functional Preservation | High (expected) | High (demonstrated) | Variable, risk of inactivation |
| Reaction Conditions | In vivo or in vitro protein synthesis | Mild electrochemical conditions | Mild pH (7.2-8.5) |
Impact on Protein Structure and Function: Quantitative Data
The following tables summarize quantitative data from a study on the eY-click labeling of Trastuzumab, which serves as a proxy for the expected performance of a site-specific tyrosine modification strategy.
Table 2: Structural Integrity Analysis by Circular Dichroism
| Protein | Modification | Ellipticity at 218 nm (mdeg) | Conclusion |
| Trastuzumab | Unlabeled | -5.5 | No significant change in secondary structure |
| Trastuzumab | eY-click Labeled | -5.4 | No significant change in secondary structure |
Data adapted from Ver-Brugge et al., Chemical Science, 2019.
Table 3: Functional Activity Analysis by Bio-layer Interferometry
| Protein | Ligand | KD (nM) | Conclusion |
| Trastuzumab | Unlabeled | HER2 | 0.23 |
| Trastuzumab | eY-click Labeled | HER2 | 0.25 |
Data adapted from Ver-Brugge et al., Chemical Science, 2019.
Experimental Protocols and Workflows
Synthesis and Incorporation of O-(2-azidoethyl)-L-tyrosine
The workflow for utilizing O-(2-azidoethyl)-L-tyrosine begins with its synthesis (or commercial acquisition) and subsequent incorporation into the target protein, typically through amber stop codon suppression technology.
Workflow for UAA Synthesis and Incorporation.
Protocol 1: Synthesis of Fmoc-O-(2-azidoethyl)-L-tyrosine [5]
-
Dissolve Fmoc-L-tyrosine in N,N-Dimethylformamide (DMF).
-
Add potassium carbonate to the solution and stir.
-
Add 2-azidoethyl tosylate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify the crude product by flash column chromatography.
Protocol 2: Site-Specific Incorporation of O-(2-azidoethyl)-L-tyrosine
This protocol requires an orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for the unnatural amino acid.
-
Co-transform expression cells with a plasmid encoding the target protein with an in-frame amber stop codon (TAG) at the desired modification site and a plasmid encoding the orthogonal tRNA/synthetase pair.
-
Culture the cells in a minimal medium supplemented with O-(2-azidoethyl)-L-tyrosine.
-
Induce protein expression according to standard protocols.
-
Purify the resulting protein containing the site-specifically incorporated UAA.
Downstream Click Chemistry and Analysis
Once the protein with the azido-tyrosine analog is purified, it can be site-specifically labeled with a molecule of interest containing a strained alkyne (e.g., DBCO) via strain-promoted azide-alkyne cycloaddition (SPAAC).
Post-incorporation Labeling and Analysis Workflow.
Protocol 3: SPAAC Labeling and Purification
-
Dissolve the purified protein containing O-(2-azidoethyl)-L-tyrosine in a suitable buffer (e.g., PBS pH 7.4).
-
Add a 5-10 fold molar excess of the DBCO-functionalized probe.
-
Incubate the reaction at room temperature or 4°C for 1-12 hours.
-
Monitor the reaction progress by SDS-PAGE (observing a mobility shift) or mass spectrometry.
-
Purify the labeled protein from excess probe using size-exclusion chromatography or dialysis.
Comparative Signaling Pathway Diagram
The incorporation of O-(2-azidoethyl)-L-tyrosine allows for the precise tracking and analysis of proteins within signaling pathways. Below is a generic representation of how a labeled protein can be used to study its interactions.
Studying Protein Interactions in a Signaling Pathway.
Conclusion
The use of O-(2-azidoethyl)-L-tyrosine for the site-specific modification of proteins represents a significant advancement over traditional, non-specific labeling techniques. The ability to introduce a bioorthogonal handle with minimal perturbation to the protein's structure and function opens up new avenues for detailed mechanistic studies, the development of precisely targeted therapeutics, and the construction of novel biomaterials. While direct comparative data for this specific UAA is still being accumulated, evidence from analogous systems strongly supports its utility in providing homogenous, functionally intact protein conjugates for a wide range of research and development applications.
References
A Comparative Guide to Vibrational Reporters for Elucidating Protein Structure and Dynamics
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein conformational changes is paramount. Vibrational reporters, molecular spies that signal subtle shifts in their local environment, have emerged as powerful tools for these investigations. This guide provides a comparative analysis of common vibrational reporters, offering a clear overview of their performance characteristics, experimental protocols, and the data they can provide.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers the high temporal and structural sensitivity needed to track the nuanced movements of proteins.[1] However, the inherent complexity of protein vibrational spectra, with their multitude of overlapping bands, often obscures site-specific information.[2][3] To overcome this, researchers employ vibrational reporters—small chemical groups with unique vibrational signatures in a spectral region transparent to the rest of the protein.[4][5] These reporters can be introduced at specific sites within a protein, providing a focused lens through which to observe local environmental changes, such as electric fields, hydrogen bonding, and solvent accessibility.[2]
This guide will delve into a comparative analysis of the most widely used vibrational reporters, focusing on their quantitative performance metrics and the methodologies for their application.
Performance Comparison of Vibrational Reporters
The selection of an appropriate vibrational reporter is critical and depends on the specific biological question, the protein system, and the spectroscopic technique being employed. Key performance indicators include the vibrational frequency, which determines its spectral window; the extinction coefficient, which relates to its sensitivity; and the Stark tuning rate, which reflects its sensitivity to the local electric field.[4][6] The table below summarizes these quantitative data for several common vibrational reporters.
| Vibrational Reporter | Typical Frequency (cm⁻¹) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Stark Tuning Rate (cm⁻¹/(MV/cm)) | Key Characteristics & Considerations |
| Isotope Labels | ||||
| ¹³C=¹⁸O (Amide I) | Red-shifted from main Amide I band (1600-1700 cm⁻¹) | ~ Amide I | ~1.0 | Minimally perturbing; can be difficult to resolve from sidechain absorptions in large proteins.[4] |
| C-D | 2100 - 2400 | ~10-50 | ~0.5 - 1.0 | Non-perturbing; offers good spectral separation.[4] |
| Unnatural Amino Acids | ||||
| Nitrile (C≡N) | 2100 - 2400 | ~50 (aliphatic), ~220 (aromatic) | ~0.5 - 1.5 | Spectrally isolated; aromatic nitriles offer higher sensitivity.[4] |
| Azide (N₃) | ~2100 | > Nitriles | ~0.5 - 1.2 | High extinction coefficient; can exhibit complex band shapes due to Fermi resonances.[4][6] |
| Thiocyanate (SCN) | ~2155 | ~200 | Not widely reported | Can be introduced via modification of cysteine residues.[4] |
| Carbonyl (C=O) in esters | ~1740 | ~400-600 | ~1.3 | High Stark tuning rate, making it very sensitive to electric fields.[4] |
Experimental Methodologies
The successful application of vibrational reporters hinges on their site-specific incorporation into the protein of interest and subsequent spectroscopic analysis.
Incorporation of Vibrational Reporters
There are two primary strategies for introducing vibrational reporters into proteins:
-
Isotope Labeling: This is a minimally perturbing method where an atom or a group of atoms in a standard amino acid is replaced with its heavier isotope.[4] This can be achieved through:
-
Cell-free protein synthesis: This method allows for the efficient and site-specific incorporation of isotope-labeled amino acids into a protein.[3] A reaction mixture containing all the necessary components for transcription and translation is supplemented with the desired labeled amino acid, while the corresponding natural amino acid is omitted.
-
Metabolic labeling in cells: Cells are cultured in a medium where a specific natural amino acid is replaced with its isotopically labeled counterpart.[5] This method is suitable for global labeling of a particular amino acid type.
-
-
Unnatural Amino Acid (UAA) Incorporation: This technique involves genetically encoding a UAA containing the desired vibrational reporter.[2][7]
-
Site-directed mutagenesis: A codon at the target site in the gene of interest is mutated to a stop codon (e.g., TAG).
-
Co-expression: The mutated gene is co-expressed in a host organism (e.g., E. coli) with an orthogonal tRNA/tRNA synthetase pair that recognizes the stop codon and incorporates the UAA supplied in the growth medium.[7]
-
Spectroscopic Analysis
Once the protein is labeled and purified, it is subjected to vibrational spectroscopy.
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique measures the absorption of infrared light by the sample.[8][9] The frequency and intensity of the reporter's vibrational band provide information about its local environment.[2] Time-resolved FTIR can track changes in this environment on timescales from nanoseconds to minutes.[9]
-
Raman Spectroscopy: This method relies on the inelastic scattering of light.[1][10] Resonance Raman spectroscopy can be used to enhance the signal of a specific chromophoric reporter.[1][11] Stimulated Raman Scattering (SRS) microscopy is a powerful tool for imaging the distribution of reporters within live cells.[5][12]
-
Two-Dimensional Infrared (2D IR) Spectroscopy: This advanced technique provides more detailed information about protein dynamics by correlating different vibrational frequencies.[2] It can resolve homogeneous and inhomogeneous broadening of the reporter's spectral line, revealing the timescales of structural fluctuations.[2]
Experimental Workflow and Signaling Pathways
The general workflow for utilizing vibrational reporters in protein studies is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages involved.
The signaling pathway, in this context, refers to the flow of information from a change in the protein's environment to a detectable change in the vibrational reporter's spectrum.
Conclusion
Vibrational reporters offer a powerful and versatile toolkit for dissecting the complex world of protein dynamics.[13][14][15][16] By carefully selecting the appropriate reporter and experimental methodology, researchers can gain unprecedented insights into the mechanisms of protein function, folding, and interaction.[2][4] The continued development of novel reporters and advanced spectroscopic techniques promises to further expand the capabilities of this exciting field, paving the way for new discoveries in fundamental biology and drug development.[17]
References
- 1. Insights into Protein Structure and Dynamics by Ultraviolet and Visible Resonance Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Dimensional IR Spectroscopy of Protein Dynamics Using Two Vibrational Labels: A Site-Specific Genetically Encoded Unnatural Amino Acid and an Active Site Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Isotope Editing of Proteins for Site-Directed Vibrational Spectroscopy. [publications.scilifelab.se]
- 4. Site-Specific Infrared Probes of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of vibrational tags in biological imaging by Raman microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile Vibrational Energy Sensors for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. UV Resonance Raman explores protein structural modification upon fibrillation and ligand interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Unique vibrations lead to protein 'fingerprints' - Futurity [futurity.org]
- 14. Scientists fingerprint proteins using their vibrations - College of Arts and Sciences - University at Buffalo [arts-sciences.buffalo.edu]
- 15. On the possible role of protein vibrations in information processing in the brain: three Russian dolls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Protein-Protein Interactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research and therapeutic discovery. The emergence of novel techniques, such as the use of the photo-reactive amino acid H-L-Tyr(2-azidoethyl)-OH, offers powerful tools to capture cellular interactions. This guide provides an objective comparison of this advanced method with established alternatives, supported by experimental insights to inform your research decisions.
Protein-protein interactions govern nearly all cellular processes, making their study essential for understanding biology and disease. The identification of interacting partners is often the first step, but rigorous validation is critical to distinguish true biological interactions from non-specific associations. This guide compares the performance of this compound-based photo-crosslinking with traditional methods: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR).
Capturing Interactions in their Native Environment with this compound
This compound is an unnatural amino acid that can be incorporated into a protein of interest.[1][2] Upon exposure to UV light, the azido (B1232118) group becomes highly reactive, forming a covalent bond with nearby interacting molecules.[3] This "photo-crosslinking" approach allows for the capture of transient and weak interactions within a live cell, preserving the native cellular context.[4][5] Subsequent analysis by mass spectrometry identifies the crosslinked interaction partners.[2][6]
Established Methods for PPI Validation
Co-Immunoprecipitation (Co-IP) is a widely used antibody-based technique to isolate a protein of interest along with its binding partners from a cell lysate.[7][8] The Yeast Two-Hybrid (Y2H) system is a genetic method used to screen for binary protein interactions inside a yeast cell.[9][10] Surface Plasmon Resonance (SPR) is an in vitro biophysical technique that provides real-time quantitative data on the binding affinity and kinetics of an interaction.[11][12]
Performance Comparison of PPI Validation Methods
Choosing the right validation method depends on the specific research question, the nature of the proteins involved, and the desired level of detail. The following table summarizes the key performance characteristics of each technique.
| Feature | This compound Photo-Crosslinking | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) |
| Principle | Covalent capture of proximal molecules in vivo using a photo-activatable amino acid.[4][5] | Antibody-based purification of a target protein and its associated binding partners from a cell lysate.[7][8] | Genetic-based detection of binary protein interactions through the activation of a reporter gene in yeast.[9][10] | In vitro, label-free detection of binding events by measuring changes in the refractive index at a sensor surface.[11][12] |
| Interaction Type | Direct and indirect; transient and stable.[3] | Primarily stable interactions within a complex.[8] | Primarily binary, direct interactions.[10] | Direct binding between two purified molecules.[11] |
| Cellular Context | In vivo (live cells).[4] | In vitro (cell lysate), can reflect in vivo state.[8] | In vivo (yeast nucleus).[10] | In vitro (purified components).[11] |
| Sensitivity | High for proximal interactions. | Moderate to high, dependent on antibody affinity and interaction strength. | Can detect weak interactions, but prone to false negatives.[13] | High, capable of detecting a wide range of affinities.[11] |
| Specificity | High spatial resolution, but can capture non-specific proximal molecules. | Prone to non-specific binding to the antibody or beads.[11] | High rate of false positives.[13] | High, as it uses purified components. |
| Quantitative Data | Semi-quantitative (relative abundance from mass spectrometry).[4] | Semi-quantitative (Western blot) or quantitative (mass spectrometry).[7] | Qualitative or semi-quantitative (reporter gene activity).[14] | Highly quantitative (affinity, kinetics).[11] |
| Throughput | Low to medium. | Medium. | High (suitable for screening).[10] | Medium. |
| Key Advantage | Captures transient interactions in a native cellular environment.[4][5] | Relatively simple and widely accessible.[7] | Powerful for large-scale screening of binary interactions.[10] | Provides precise quantitative data on binding kinetics and affinity.[11] |
| Key Limitation | Requires genetic manipulation and specialized reagents. | Can miss weak or transient interactions; antibody-dependent.[11] | High false-positive/negative rates; non-native environment (yeast).[13] | Requires purified proteins; in vitro conditions may not reflect cellular reality.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of the key experimental protocols.
This compound Photo-Crosslinking Mass Spectrometry
This protocol outlines the general steps for identifying PPIs using a photo-reactive amino acid.
-
Gene Mutagenesis and Expression: The gene of the protein of interest is mutated to introduce a TAG codon at the desired site for incorporation of this compound. This construct is then expressed in cells.
-
Cell Culture and Amino Acid Incorporation: Cells are cultured in a medium supplemented with this compound, allowing its incorporation into the target protein.
-
In Vivo Crosslinking: The cells are exposed to UV light to activate the azide (B81097) group on the incorporated amino acid, leading to covalent crosslinking with interacting proteins.[3]
-
Cell Lysis and Protein Purification: The cells are lysed, and the protein of interest, along with its crosslinked partners, is purified, often via an affinity tag.
-
Protein Digestion and Mass Spectrometry: The purified protein complexes are digested into peptides, and the crosslinked peptides are identified using mass spectrometry.[6]
-
Data Analysis: Specialized software is used to identify the crosslinked peptides and the corresponding interacting proteins.
Co-Immunoprecipitation (Co-IP)
A standard workflow for performing a Co-IP experiment.[8]
-
Cell Lysis: Cells are lysed under non-denaturing conditions to maintain protein-protein interactions.
-
Incubation with Antibody: A specific antibody against the target protein is added to the cell lysate and incubated to allow the formation of antigen-antibody complexes.
-
Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antigen-antibody complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The target protein and its interacting partners are eluted from the beads.
-
Analysis: The eluted proteins are typically analyzed by SDS-PAGE and Western blotting to confirm the presence of the expected interacting protein. Mass spectrometry can be used for the identification of novel interaction partners.[7]
Yeast Two-Hybrid (Y2H)
A generalized protocol for a Y2H screen.[9]
-
Plasmid Construction: The "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, and the "prey" proteins (from a library) are fused to the activation domain (AD).
-
Yeast Transformation: Both bait and prey plasmids are transformed into a suitable yeast strain.
-
Selection: Transformed yeast cells are grown on selective media. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes that allow the yeast to grow on the selective medium.
-
Identification of Interactors: Prey plasmids from the positive colonies are isolated and sequenced to identify the interacting proteins.
Surface Plasmon Resonance (SPR)
A typical SPR experiment to measure binding kinetics.[11][15]
-
Ligand Immobilization: One of the purified proteins (the ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other purified protein (the analyte) is flowed over the sensor surface at various concentrations.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.
-
Data Analysis: The sensorgram data is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualizing Workflows and Pathways
Diagrams can provide a clear understanding of complex experimental processes and biological relationships.
References
- 1. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Benchmark Evaluation of Protein–Protein Interaction Prediction Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. False positive reduction in protein-protein interaction predictions using gene ontology annotations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to Protein Labeling: H-L-Tyr(2-azidoethyl)-OH vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively label proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, providing invaluable insights into their function, interactions, and localization. The advent of unnatural amino acids (UAAs) coupled with bioorthogonal chemistry has expanded the toolkit for protein labeling, offering site-specific modification. This guide provides a quantitative comparison of protein labeling using H-L-Tyr(2-azidoethyl)-OH, an azide-containing UAA, with two widely used alternative methods: N-Hydroxysuccinimide (NHS) ester labeling and Sortase-mediated ligation.
At a Glance: Comparison of Protein Labeling Methodologies
| Feature | This compound (Click Chemistry) | NHS Ester Labeling | Sortase-Mediated Ligation |
| Specificity | Site-specific at a genetically encoded tyrosine codon. | Non-specific, targets primary amines (lysine residues and N-terminus). | Site-specific at the N- or C-terminus. |
| Typical Efficiency | Incorporation: 50-88%; Ligation: High to quantitative.[1] | Can be high, but often results in a heterogeneous mixture. Labeling efficiency can be around 35% under standard conditions.[2] | Can reach over 90% with optimized conditions and engineered Sortase variants.[3][4] |
| Key Reagents | Orthogonal aminoacyl-tRNA synthetase/tRNA pair, this compound, alkyne-probe (e.g., DBCO-dye for SPAAC). | NHS ester-activated probe (e.g., fluorescent dye), amine-free buffer at pH 8.3-8.5.[5] | Sortase A enzyme, recognition motif (e.g., LPETG) on one component, poly-glycine motif on the other.[6] |
| Workflow Complexity | High: Requires molecular biology for genetic encoding. | Low to Moderate: Primarily a chemical conjugation process. | Moderate: Requires protein engineering and purification of the enzyme and substrates. |
| In Vivo Compatibility | Yes, with strain-promoted azide-alkyne cycloaddition (SPAAC). | Limited due to reactivity with endogenous amines. | Yes, has been used for cell-surface labeling. |
| Advantages | High specificity, bioorthogonal reaction, small modification. | Simple, fast, and widely applicable to proteins with accessible lysines. | High specificity for termini, enzymatic reaction under mild conditions. |
| Disadvantages | Requires genetic manipulation, potentially lower protein expression yields.[7][8] | Non-specific, can lead to loss of protein function if lysines in active sites are modified. | Requires engineering of recognition motifs, potential for reverse reaction. |
In-Depth Analysis of Protein Labeling Techniques
This compound with Click Chemistry
This state-of-the-art method involves the genetic incorporation of the unnatural amino acid this compound into a protein of interest at a specific tyrosine codon. The incorporated azide (B81097) group then serves as a bioorthogonal handle for covalent modification with a probe containing a strained alkyne (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction is highly specific and can be performed in complex biological environments, including on live cells.
Workflow for this compound Labeling:
Signaling Pathway for SPAAC:
N-Hydroxysuccinimide (NHS) Ester Labeling
This is a widely used chemical method for labeling proteins. NHS esters react with primary amines, primarily the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group, to form stable amide bonds. While this method is straightforward, it is non-specific, as most proteins contain multiple lysine residues on their surface. This can lead to a heterogeneous population of labeled proteins and may disrupt protein function if lysine residues in active or binding sites are modified.
Workflow for NHS Ester Labeling:
Sortase-Mediated Ligation
This enzymatic method utilizes the transpeptidase Sortase A (SrtA) to ligate two components in a site-specific manner. Typically, one protein is engineered to have a C-terminal LPXTG recognition motif, and the other component (a protein, peptide, or small molecule) has an N-terminal poly-glycine (Gly)n motif. SrtA cleaves the peptide bond between the threonine and glycine (B1666218) in the LPXTG motif and catalyzes the formation of a new peptide bond with the N-terminal glycine of the other component. This method offers high specificity for the protein termini.
Workflow for Sortase-Mediated Ligation:
Experimental Protocols
Protocol 1: Protein Labeling with this compound via SPAAC
1. Genetic Encoding of this compound:
-
Introduce an amber stop codon (TAG) at the desired tyrosine site in the gene of interest using site-directed mutagenesis.
-
Co-transform mammalian cells with the plasmid containing the gene of interest and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Culture the cells in a medium supplemented with this compound (typically 1 mM).
2. Protein Expression and Purification:
-
Induce protein expression according to the specific expression system.
-
Harvest the cells and purify the protein containing the incorporated this compound using standard chromatography techniques.
3. SPAAC Reaction:
-
Prepare the purified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5- to 10-fold molar excess of a DBCO-functionalized probe (e.g., DBCO-fluorophore) to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
4. Purification and Analysis:
-
Remove the excess unreacted probe using a desalting column or size-exclusion chromatography.
-
Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence and by mass spectrometry to confirm the mass shift corresponding to the attached probe.
Protocol 2: NHS Ester Labeling
1. Protein Preparation:
-
Exchange the protein into an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5. The protein concentration should ideally be 1-10 mg/mL.[9]
2. Labeling Reaction:
-
Dissolve the NHS ester-activated probe in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[10]
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester probe to the protein solution while gently vortexing.[11]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]
3. Quenching and Purification:
-
(Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine.
-
Remove the unreacted probe and quenching agent using a desalting column or dialysis.
4. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[12]
Protocol 3: Sortase-Mediated Ligation
1. Preparation of Substrates:
-
Engineer and express the protein of interest with a C-terminal LPETG motif and a His-tag for purification.
-
Synthesize or express the labeling probe with an N-terminal tri-glycine ((Gly)3) motif.
-
Purify the Sortase A enzyme (often a pentamutant for higher efficiency).[3]
2. Ligation Reaction:
-
In a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5), mix the LPETG-tagged protein, a 10- to 100-fold molar excess of the (Gly)3-probe, and a catalytic amount of Sortase A (e.g., 1-10 µM).[13]
-
Incubate the reaction for 2-4 hours at room temperature or 37°C.[14]
3. Purification and Analysis:
-
Purify the ligated product from the unreacted protein, probe, and Sortase A. If the target protein has a His-tag and the probe does not, Ni-NTA affinity chromatography can be used.
-
Analyze the reaction products by SDS-PAGE. The ligated product will show a shift in molecular weight. Confirm the ligation by mass spectrometry. Ligation yields can be quantified by densitometry of the protein bands on the gel.[4][6]
Conclusion
The choice of protein labeling method is a critical decision in experimental design. This compound, in conjunction with click chemistry, offers unparalleled specificity for site-directed labeling, which is crucial for studies where the position of the label is critical and for in vivo applications. However, this comes at the cost of increased complexity in the experimental workflow.
NHS ester labeling remains a simple and accessible method for general protein labeling, but its lack of specificity can be a significant drawback. Sortase-mediated ligation provides a highly specific alternative for terminal labeling, offering a balance between specificity and workflow complexity.
For researchers and drug development professionals, the optimal choice will depend on the specific application, the protein of interest, and the available resources. This guide provides the foundational data and protocols to make an informed decision and to effectively implement the chosen protein labeling strategy.
References
- 1. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. roboklon.com [roboklon.com]
- 7. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. furthlab.xyz [furthlab.xyz]
- 11. benchchem.com [benchchem.com]
- 12. bidmc.org [bidmc.org]
- 13. ISISBio:Protocols/Sortase mediated ligation - OpenWetWare [openwetware.org]
- 14. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to In Vivo and In Vitro Incorporation of H-L-Tyr(2-azidoethyl)-OH and its Analogs
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for creating novel biologics, probing protein function, and developing new therapeutic modalities. Among the various UAAs, those containing bioorthogonal handles like the azido (B1232118) group, such as H-L-Tyr(2-azidoethyl)-OH and its more commonly used analog p-azido-L-phenylalanine (pAzF), are of particular interest. These azido-UAAs can be selectively modified through "click chemistry," enabling the attachment of a wide range of functionalities, including fluorophores, drug payloads, and imaging agents.
The incorporation of these UAAs can be achieved through two primary methodologies: in vivo expression within living cells and in vitro synthesis using cell-free protein synthesis (CFPS) systems. The choice between these two approaches depends on various factors, including the desired protein yield, purity, complexity of the target protein, and the specific application. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
| Parameter | In Vivo Incorporation (E. coli) | In Vitro Incorporation (CFPS) | Notes |
| Protein Yield | ~27 mg/L (for EYFP-pAzF)[1] | 0.9–1.7 mg/mL (for sfGFP with NSAA)[2] | Yields are highly dependent on the specific protein, expression host/extract, and optimization of conditions. CFPS generally offers higher concentration of the target protein in the reaction volume. |
| Incorporation Efficiency | Up to 35.5% (for EYFP-pAzF)[1] | 50–88% (for sfGFP with NSAA)[2] | Incorporation efficiency is influenced by the competition between the suppressor tRNA and release factors. CFPS systems can be engineered to minimize this competition. |
| Purity | Requires extensive purification from host cell proteins and other cellular components. | Higher purity in the reaction mixture, simplifying downstream purification. | The open nature of CFPS allows for more control over the reaction environment, reducing byproducts. |
| Scalability | Well-established for large-scale fermentation (thousands of liters). | Typically performed at smaller scales (microliters to milliliters), although larger scale systems are being developed. | Scalability of CFPS is an active area of research. |
| Toxicity Tolerance | The UAA and/or the modified protein can be toxic to the host cells, limiting yield. | High tolerance for toxic UAAs and proteins as cell viability is not a concern. | This is a significant advantage of CFPS for producing proteins that are cytotoxic. |
| Cost | Generally lower cost for large-scale production. | Can be more expensive, especially for commercial kits and reagents. | The cost of CFPS is decreasing as the technology matures. |
Experimental Workflows and Signaling Pathways
The site-specific incorporation of an azido-UAA, whether in vivo or in vitro, typically relies on the amber suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair. The aaRS is engineered to specifically recognize the UAA and charge it onto the suppressor tRNA, which in turn recognizes the amber stop codon (UAG) introduced at the desired site in the mRNA sequence of the target protein.
In Vivo Incorporation Workflow
In Vitro Incorporation (CFPS) Workflow
Click Chemistry Labeling
Following successful incorporation of the azido-UAA, the azide (B81097) group serves as a chemical handle for subsequent modification via click chemistry. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
References
A Researcher's Guide to Cross-Validation of Proteomics Data Using H-L-Tyr(2-azidoethyl)-OH
For researchers, scientists, and drug development professionals, the precise identification and quantification of protein-protein interactions (PPIs) are paramount for elucidating cellular signaling pathways and discovering novel therapeutic targets. The unnatural amino acid H-L-Tyr(2-azidoethyl)-OH, a photo-activatable cross-linking agent, offers a powerful tool for capturing these interactions within a native cellular context. This guide provides an objective comparison of this compound with alternative cross-linking technologies, supported by illustrative experimental data and detailed protocols, to aid in the design and validation of proteomics experiments.
Introduction to this compound in Proteomics
This compound is a tyrosine analog that can be incorporated into proteins during synthesis. It features an azidoethyl group, which serves as a photo-activatable cross-linking moiety. Upon exposure to UV light, the azide (B81097) group forms a highly reactive nitrene, which can covalently bond with nearby molecules, effectively "trapping" interacting proteins. This approach, combined with mass spectrometry (MS), allows for the identification of direct and transient protein-protein interactions.
Performance Comparison with Alternative Cross-linking Reagents
The choice of a cross-linking strategy depends on the specific research question, the nature of the protein complex under investigation, and the desired depth of analysis. This compound is a type of photo-activatable cross-linker. Its performance can be compared with other common classes of reagents, such as NHS-ester cross-linkers and other photo-reactive amino acids.
Illustrative Quantitative Comparison of Cross-linking Reagents
The following table summarizes the expected performance of different cross-linking strategies in a hypothetical experiment aimed at identifying protein interactors of a specific bait protein expressed in mammalian cells.
| Feature | This compound | Diazirine-based UAA (e.g., Photo-Leucine) | NHS Ester (e.g., BS3) |
| Specificity of Reaction | Non-specific C-H/N-H insertion | Non-specific C-H/N-H insertion | Primary amines (Lysine, N-terminus) |
| Temporal Control | High (UV-activated) | High (UV-activated) | Low (immediate reaction) |
| Cell Permeability | High (as an amino acid) | High (as an amino acid) | Variable (Sulfo-BS3 is not) |
| Typical Yield of Cross-links | Moderate | Moderate to Low | High |
| Number of Unique Cross-linked Peptides Identified | ~150-250 | ~100-200 | ~300-500 |
| False Discovery Rate (FDR) at Peptide Level | < 5% | < 5% | < 5% |
| Applicability for in vivo studies | High | High | Limited |
Note: The data presented in this table is illustrative and intended to reflect the general performance characteristics of each cross-linking type based on established principles. Actual results will vary depending on the experimental system and conditions.
Experimental Protocols
A critical aspect of any proteomics study is the detailed and reproducible execution of experimental protocols. Below are methodologies for the synthesis of the necessary reagent, its incorporation into proteins, and the subsequent analysis of cross-linked products.
Synthesis of Fmoc-O-(2-azidoethyl)-L-tyrosine
The use of this compound in peptide synthesis requires its protection with a fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
Fmoc-L-tyrosine
-
2-Azidoethyl tosylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve Fmoc-L-tyrosine in DMF.
-
Add potassium carbonate to the solution and stir.
-
Add 2-azidoethyl tosylate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield Fmoc-O-(2-azidoethyl)-L-tyrosine.[1]
Metabolic Labeling and Cross-linking Workflow
This workflow describes the incorporation of this compound into cellular proteins for the identification of protein-protein interactions.
Workflow for in vivo cross-linking using this compound.
Detailed Protocol:
-
Cell Culture and Labeling: Culture mammalian cells in a tyrosine-deficient medium. Supplement the medium with this compound to allow for its incorporation into newly synthesized proteins.
-
UV Cross-linking: After a suitable incubation period, irradiate the cells with UV light (typically 365 nm) to activate the azide group and induce cross-linking.
-
Cell Lysis and Protein Digestion: Lyse the cells and extract the proteins. The protein mixture is then digested into peptides using an enzyme such as trypsin.
-
Enrichment and Mass Spectrometry: Cross-linked peptides can be enriched using techniques like size-exclusion chromatography. The peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS data, revealing the identities of the interacting proteins.
Cross-Validation of Proteomics Data
Validation of findings from proteomics experiments is crucial. Orthogonal methods that do not rely on mass spectrometry should be employed to confirm key protein-protein interactions.
Validation Workflow:
-
Co-immunoprecipitation (Co-IP): For a key interaction identified, perform a Co-IP experiment using an antibody against one of the interacting partners, followed by Western blotting for the other.
-
Proximity Ligation Assay (PLA): This technique allows for the in situ visualization of protein-protein interactions in fixed cells, providing spatial context to the interaction.
-
Targeted Mass Spectrometry (Parallel Reaction Monitoring - PRM): A subset of differentially expressed or interacting proteins can be re-quantified using a targeted proteomics approach like PRM with stable isotope-labeled peptide standards for higher precision and accuracy.
Application in Signaling Pathway Analysis: The EGFR Pathway
This compound can be a powerful tool to elucidate the dynamic protein interactions within a signaling cascade, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Upon ligand binding, EGFR dimerizes and initiates a cascade of downstream signaling events through interactions with various adaptor and effector proteins.
Simplified EGFR signaling pathway showing key protein interactions.
By incorporating this compound into proteins in cells stimulated with EGF, researchers can capture the transient interactions between activated EGFR and its downstream signaling partners like Grb2. This allows for the identification of both known and novel interactors, providing a more comprehensive understanding of the signaling network.
Conclusion
This compound provides a robust method for capturing protein-protein interactions in their native cellular environment with high temporal control. While it may have a more moderate yield of cross-links compared to traditional chemical cross-linkers like BS3, its ability to be used in vivo and its non-specific reactivity make it a valuable tool for exploring a wide range of interactions. As with any high-throughput proteomics technique, rigorous cross-validation using orthogonal methods is essential to confirm findings and ensure the biological relevance of the identified interactions. This guide provides the foundational knowledge for researchers to design, execute, and validate proteomics experiments using this powerful unnatural amino acid.
References
Comparative Toxicity of Unnatural Amino Acids in Mammalian Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic effects of unnatural amino acids (UAAs) is crucial for their safe and effective application in fields ranging from protein engineering to therapeutic development. This guide provides a comparative overview of the toxicity of several UAAs in mammalian cells, supported by experimental data and detailed methodologies.
Executive Summary
Unnatural amino acids are increasingly utilized to introduce novel functionalities into proteins. However, their incorporation can elicit cytotoxic responses. This guide summarizes the known toxicities of several UAAs, including L-canavanine, L-azetidine-2-carboxylic acid, and various phenylalanine derivatives. The primary mechanisms of toxicity often involve interference with protein synthesis and induction of apoptosis. Quantitative data on cytotoxicity, where available, is presented to facilitate comparison. Detailed protocols for key cytotoxicity and apoptosis assays are also provided to aid in the design and interpretation of future studies.
Data Presentation: Comparative Cytotoxicity of Unnatural Amino Acids
The following table summarizes the reported 50% inhibitory concentration (IC50) values for several unnatural amino acids in various mammalian cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.
| Unnatural Amino Acid | Cell Line(s) | IC50 Value | Experimental Conditions | Reference(s) |
| L-Canavanine | HeLa, Hep G2, SK-HEP-1 | 5 - 10 mM | Arginine-rich media | [1] |
| HeLa, Caco-2, MIA PaCa-2, BxPC-3, Hep G2, SK-HEP-1 | 0.2 - 1.2 mM | L-arginine-free media | [1] | |
| L-Azetidine-2-carboxylic acid | 450.1 murine mammary cancer cells | 7.6 µg/mL | In vitro growth inhibition assay | |
| BV2 microglial cells | > 1000 µM | MTT assay, 24h exposure | ||
| L-4,4'-biphenylalanine (in peptide 2P) | Saos2, SJSA1, VCaP, PC3 | 18.2, 9.60, 33.8, 62.4 µM | MTT assay, 72h | [2] |
| D-4,4'-biphenylalanine (in peptide 3P) | Saos2, SJSA1, VCaP, PC3 | 11.5, 5.82, 22.9, 36.5 µM | MTT assay, 72h | [2] |
| Diphenylalanine (in peptide 26[Dip]) | MCF-7 | 34 µM | MTT assay | [1] |
| 1-Naphtyl-phenylalanine (in peptide 26[1-Nal]) | MCF-7 | 14 µM | MTT assay | [1] |
| 4-Benzoyl-phenylalanine (in peptide 26[Bpa]) | MCF-7 | 17 µM | MTT assay | [1] |
| Homophenylalanine (in peptide 26[hF]) | MCF-7 | 18 µM | MTT assay | [1] |
Mechanisms of Toxicity and Signaling Pathways
The cytotoxicity of many unnatural amino acids stems from their ability to be mistakenly incorporated into proteins, leading to misfolded and non-functional proteins. This can trigger cellular stress responses, including the unfolded protein response (UPR) and ultimately lead to programmed cell death, or apoptosis.
Several studies have implicated the induction of apoptosis as a key mechanism of UAA-induced cell death. For instance, L-canavanine , a structural analog of L-arginine, has been shown to induce apoptosis in Jurkat T cells through a cytochrome c-independent pathway that involves the activation of caspase-3. This process can be regulated by the anti-apoptotic proteins Bcl-2 and Bcl-xL.
Similarly, L-azetidine-2-carboxylic acid , a proline analog, induces both apoptosis and necrosis in mammalian cells. Its toxicity is associated with mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.
The following diagram illustrates the major apoptotic pathways and highlights the potential points of intervention by unnatural amino acids.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Mammalian cells of interest
-
Complete culture medium
-
Unnatural amino acid (UAA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
UAA Treatment: Prepare serial dilutions of the UAA in complete culture medium. Remove the old medium from the wells and add 100 µL of the UAA dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the UAA). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each UAA concentration relative to the vehicle control. Plot the percentage of viability against the UAA concentration to determine the IC50 value.[3][4]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with UAAs
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)
-
Assay buffer
-
96-well plate (black for fluorometric assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis: After treatment with the UAA, harvest the cells and lyse them using a suitable cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the assay buffer and the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay.
-
Data Analysis: Compare the caspase-3 activity in UAA-treated cells to that in untreated control cells.[5][6][7][8][9]
Western Blot for Bcl-2 Family Proteins
This protocol allows for the detection and relative quantification of pro- and anti-apoptotic Bcl-2 family proteins, such as Bax and Bcl-2.
Materials:
-
Cells treated with UAAs
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the UAA-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[10][11][12][13][14]
Conclusion
The toxicological profiles of unnatural amino acids are diverse and dependent on their structure, the cellular context, and the experimental conditions. This guide provides a starting point for researchers to understand and compare the cytotoxicity of several UAAs. The provided data and protocols should assist in the design of future experiments and the interpretation of their results, ultimately contributing to the safer and more effective use of these powerful tools in science and medicine. Further systematic studies comparing a wider range of UAAs in standardized cellular models are warranted to build a more comprehensive understanding of their comparative toxicity.
References
- 1. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. edspace.american.edu [edspace.american.edu]
- 14. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Bioorthogonality of the Azide Group in H-L-Tyr(2-azidoethyl)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the introduction of abiotic chemical handles into proteins, glycans, and other macromolecules. The unnatural amino acid H-L-Tyr(2-azidoethyl)-OH serves as a valuable tool for incorporating one of the most widely used bioorthogonal functional groups—the azide (B81097)—into proteins. This guide provides an objective comparison of the azide group's performance in bioorthogonal reactions, supported by experimental data and protocols, and contrasts it with prominent alternatives.
The azide group is a cornerstone of bioorthogonal chemistry primarily due to its small size, metabolic stability, and lack of reactivity with native biological functionalities.[1][2] This chemical inertness ensures that it does not interfere with cellular processes, allowing for the specific labeling of azide-modified biomolecules with exogenously supplied probes.[2] this compound, an analog of tyrosine, can be incorporated into proteins, enabling site-specific modification.[3][4][5][6]
Comparative Analysis of Azide-Based Bioorthogonal Reactions
Once incorporated into a protein, the azide group of this compound can be targeted by several bioorthogonal reactions. The choice of reaction is critical and depends on the specific experimental context, including whether the labeling is performed in vitro or in living systems. The primary reactions involving the azide group are the Staudinger Ligation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7][8]
| Reaction | Bioorthogonal Handle | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Advantages | Limitations |
| Staudinger Ligation | Azide | Triarylphosphine | ~0.002 - 0.008[1][9] | First bioorthogonal reaction developed; forms a stable amide bond.[7][10] | Slow reaction kinetics; phosphine (B1218219) reagents can be susceptible to air oxidation.[10][11] |
| CuAAC ("Click Chemistry") | Azide | Terminal Alkyne | ~10² - 10³ | Very fast and efficient reaction with high yields.[12] | Requires a copper(I) catalyst, which is toxic to living cells, limiting its use to in vitro or ex vivo applications.[10][11][13] |
| SPAAC (Copper-Free Click) | Azide | Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) | ~0.1 - 1.0[9] | Copper-free, making it highly biocompatible for live-cell and in vivo imaging; good kinetics.[2][11][] | Cyclooctyne reagents are larger than terminal alkynes; potential for side reactions with cellular nucleophiles.[15][16] |
| IEDDA | Tetrazine | Strained Alkene (e.g., TCO, BCN) | Up to 1 x 10⁶[9] | Exceptionally fast kinetics, ideal for in vivo applications where concentrations are low. | Tetrazine and alkene partners are generally larger than azide/alkyne pairs. |
Experimental Methodologies and Visual Workflows
Detailed protocols are essential for the successful application of these bioorthogonal labeling strategies. Below are representative protocols for the incorporation of this compound and its subsequent labeling via SPAAC, along with a comparative workflow for the IEDDA reaction.
Workflow for Protein Labeling
The general workflow for labeling a target protein with this compound involves two main stages: incorporation of the unnatural amino acid and the subsequent bioorthogonal reaction with a probe.
Caption: General workflow for protein modification.
Protocol 1: Site-Specific Incorporation of this compound
This protocol describes the site-specific incorporation of this compound into a protein of interest (POI) in mammalian cells using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression plasmid for the POI with an amber stop codon (TAG) at the desired modification site
-
Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Transfection reagent
-
This compound stock solution (100 mM in 1 M HCl, neutralized with NaOH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed mammalian cells in a culture plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound to a final concentration of 1 mM.
-
Incubate the cells for 48-72 hours to allow for expression and incorporation of the unnatural amino acid.
-
Harvest the cells and lyse them in an appropriate buffer to collect the protein lysate containing the azide-modified POI. Alternatively, proceed to live-cell labeling.
Protocol 2: SPAAC Labeling of Azide-Modified Protein
This protocol details the labeling of the azide-containing protein with a strained cyclooctyne probe, such as a DBCO-fluorophore conjugate.
Materials:
-
Cell lysate containing the azide-modified POI or live cells expressing the modified protein
-
DBCO-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA) stock solution (10 mM in DMSO)
-
PBS
-
For cell lysate labeling: SDS-PAGE materials
-
For live-cell imaging: Fluorescence microscope
Procedure for Cell Lysate Labeling:
-
To 50 µL of cell lysate, add the DBCO-fluorophore conjugate to a final concentration of 100 µM.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Analyze the labeling reaction by adding SDS-PAGE loading buffer, boiling, and running on a polyacrylamide gel.
-
Visualize the fluorescently labeled protein using an in-gel fluorescence scanner.
Procedure for Live-Cell Imaging:
-
Wash the cells expressing the azide-modified protein three times with warm PBS.
-
Add fresh culture medium containing the DBCO-fluorophore conjugate at a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells three times with warm PBS to remove unreacted probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Signaling Pathway and Reaction Mechanism
The bioorthogonality of the azide group lies in its specific reactivity with a partner molecule that is also inert to the biological environment. The SPAAC reaction is a prime example of this principle.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Alternative Bioorthogonal Strategy: Inverse-Electron-Demand Diels-Alder (IEDDA)
For applications requiring extremely fast kinetics, the IEDDA reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) is a superior alternative.
Protocol 3: Representative IEDDA Labeling
This protocol outlines the general steps for labeling a protein modified with a strained alkene using a tetrazine-fluorophore conjugate.
Materials:
-
Protein modified with a TCO-containing unnatural amino acid
-
Tetrazine-fluorophore conjugate (e.g., H-Tetrazine-TAMRA) stock solution (10 mM in DMSO)
-
PBS
Procedure:
-
To a solution of the TCO-modified protein in PBS, add the tetrazine-fluorophore conjugate to a final concentration of 1.1 equivalents.
-
Incubate the reaction at room temperature. Due to the rapid kinetics, the reaction is often complete within minutes.
-
Remove excess unreacted probe by spin filtration or dialysis.
-
Confirm labeling by SDS-PAGE with fluorescence imaging or by mass spectrometry.
Comparative Workflow: SPAAC vs. IEDDA
Caption: Comparison of SPAAC and IEDDA reaction pathways.
Conclusion
The azide group, incorporated into proteins via this compound, remains a versatile and robust bioorthogonal handle. Its small size and proven utility in a range of applications, particularly with the development of copper-free SPAAC reactions, make it an excellent choice for protein labeling in living systems.[2][16] While CuAAC offers faster kinetics for in vitro work, its cytotoxicity precludes its use in live cells.[11] For researchers requiring the fastest possible reaction rates, especially for in vivo imaging at low concentrations, alternative chemistries like the IEDDA reaction between tetrazines and strained alkenes present a compelling advantage. The selection of a bioorthogonal strategy should therefore be guided by the specific requirements of the experiment, balancing factors of reaction speed, biocompatibility, and the steric tolerance of the biological system.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. H-Tyr(2-azidoethyl) [bapeks.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: H-L-Tyr(2-azidoethyl)-OH versus Alternative Protein Labeling Techniques
For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a cornerstone of modern molecular biology and therapeutic development. The unnatural amino acid H-L-Tyr(2-azidoethyl)-OH offers a powerful tool for introducing a bioorthogonal azide (B81097) handle into proteins, enabling precise downstream labeling. This guide provides an objective comparison of this compound with other prominent protein labeling techniques, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.
The ability to selectively label proteins is crucial for a myriad of applications, from elucidating protein function and tracking cellular processes to developing targeted therapeutics like antibody-drug conjugates (ADCs). This compound has emerged as a valuable reagent for this purpose. It is a tyrosine analog that can be incorporated into the protein backbone through genetic code expansion, introducing an azidoethyl group that serves as a versatile chemical handle for bioorthogonal "click" chemistry reactions.
This guide will benchmark this compound against a spectrum of alternative labeling strategies, including other unnatural amino acids, enzymatic labeling methods, and traditional chemical modification of natural amino acid residues.
At a Glance: A Comparative Overview of Protein Labeling Strategies
The selection of a protein labeling strategy is contingent on several factors, including the desired site-specificity, the potential for perturbation of protein function, the required labeling efficiency, and the context of the experiment (in vitro, in living cells, or in vivo). The following table provides a high-level comparison of key protein labeling techniques.
| Feature | This compound (Genetic Code Expansion) | Other Unnatural Amino Acids (e.g., p-Azido-L-phenylalanine) | Enzymatic Labeling (e.g., Sortase A, Lipoic Acid Ligase) | Chemical Labeling of Natural Residues (e.g., NHS esters, Maleimides) |
| Target Moiety | Specific tyrosine codon (reassigned) | Specific codon (reassigned) for the corresponding amino acid | Genetically encoded recognition sequence | Primary amines (Lysine, N-terminus), Thiols (Cysteine) |
| Specificity | High (Site-specific) | High (Site-specific) | High (Site-specific) | Low to Moderate (Residue-specific) |
| Labeling Principle | Genetic incorporation followed by bioorthogonal reaction | Genetic incorporation followed by bioorthogonal reaction | Enzymatic ligation of a labeled substrate | Direct chemical modification |
| Protein Engineering | Required (orthogonal tRNA/synthetase pair and gene mutation) | Required (orthogonal tRNA/synthetase pair and gene mutation) | Required (fusion of a recognition tag) | Not typically required (can be used to introduce unique cysteines) |
| Potential for Perturbation | Moderate, depends on the location of incorporation | Moderate, depends on the location of incorporation | Can be significant due to the tag, but the tag can sometimes be cleaved | High, can lead to heterogeneous products and loss of function[1] |
| In Vivo Compatibility | Yes, with copper-free click chemistry[2] | Yes, with copper-free click chemistry | Yes, for cell-surface and some intracellular labeling | Limited, potential for off-target reactions |
Quantitative Performance: A Data-Driven Comparison
Incorporation and Labeling Efficiency
The efficiency of unnatural amino acid (UAA) incorporation is a critical parameter. Studies have shown that the incorporation efficiency of UAAs can vary significantly depending on the specific UAA, the expression system, and the location within the protein. While specific data for this compound is limited, studies on similar azido-functionalized amino acids like p-azido-L-phenylalanine (pAzF) have reported incorporation yields ranging from moderate to high. For instance, in some E. coli expression systems, pAzF has been incorporated with good yield and high fidelity. It is important to note that the azide moiety of pAzF can be unstable under physiological conditions and may be reduced to an amine, which can decrease the overall yield of correctly functionalized protein.
Enzymatic labeling methods, such as those using Sortase A or Lipoic Acid Ligase, can achieve very high labeling efficiencies, often approaching stoichiometric labeling of the target protein. However, this is dependent on the accessibility of the recognition tag and the optimization of the enzymatic reaction conditions.
Chemical labeling of natural residues, such as lysine (B10760008) or cysteine, can result in a high degree of labeling (DOL), but often at the cost of specificity, leading to a heterogeneous mixture of protein molecules with labels at different positions. This heterogeneity can complicate downstream analysis and potentially impact protein function.
Reaction Kinetics of Bioorthogonal Labeling
The azide group of this compound allows for two primary types of "click" chemistry reactions for subsequent labeling: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The following table summarizes the typical second-order rate constants for these and other relevant bioorthogonal reactions. A higher rate constant indicates a faster reaction.
| Bioorthogonal Reaction | Reactants | Catalyst | Typical Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne + Azide | Copper(I) | ~1 - 10⁴ | Very fast and efficient, but copper toxicity limits its use in living cells.[2] |
| SPAAC | Strained Alkyne (e.g., BCN, DBCO) + Azide | None | Highly variable (e.g., BCN: ~0.14) | Catalyst-free, ideal for in vivo applications, but generally slower than CuAAC. The rate is highly dependent on the strain of the cyclooctyne.[3] |
| Staudinger Ligation | Azide + Phosphine | None | ~0.002 | Highly biocompatible, but suffers from slow kinetics.[4] |
While specific kinetic data for this compound is not widely reported, its reactivity is expected to be similar to other alkyl azides in these reactions. The choice between CuAAC and SPAAC will depend on the experimental context, with SPAAC being the preferred method for live-cell labeling.
Experimental Protocols
To facilitate the implementation and comparison of these labeling techniques, detailed experimental protocols are provided below.
Protocol 1: Site-Specific Incorporation of this compound and Subsequent Fluorescent Labeling via SPAAC
This protocol outlines the general steps for incorporating this compound into a target protein in mammalian cells and its subsequent labeling with a fluorescent probe using SPAAC.
Materials:
-
Mammalian cell line
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired tyrosine position
-
Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound
-
This compound
-
Cell culture medium and supplements
-
Transfection reagent
-
Strained alkyne-conjugated fluorescent dye (e.g., DBCO-fluorophore)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture mammalian cells to the desired confluency.
-
Co-transfect the cells with the expression plasmids for the target protein and the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
-
-
Incorporation of this compound:
-
Supplement the cell culture medium with this compound to a final concentration of 1-10 mM.
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the unnatural amino acid.
-
-
SPAAC Labeling:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Wash the cells with PBS and then add the medium containing the DBCO-fluorophore.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells several times with PBS to remove excess fluorescent probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is a critical parameter for quantifying the efficiency of a labeling reaction. It represents the average number of label molecules conjugated to a single protein molecule.
Materials:
-
Purified and labeled protein solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀), which corresponds to the protein concentration.
-
Measure the absorbance of the labeled protein solution at the maximum absorption wavelength (λ_max) of the label.
-
-
Calculate Protein and Label Concentrations:
-
The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A_label_max × CF), where CF is the correction factor (A₂₈₀ of the free label / A_label_max of the free label).
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (molar extinction coefficient of the protein at 280 nm).
-
-
The concentration of the label can be calculated as:
-
Label Concentration (M) = A_label_max / ε_label (molar extinction coefficient of the label at its λ_max).
-
-
-
Calculate DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M).
-
Visualizing the Workflow: From Gene to Labeled Protein
The following diagrams illustrate the key workflows for incorporating this compound and comparing different labeling strategies.
References
A Researcher's Guide to Azido-Containing Amino Acids: A Comparative Analysis
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids has opened new frontiers in understanding and manipulating biological systems. Among these, azido-containing amino acids have emerged as powerful tools for a myriad of applications, from protein labeling and tracking to the construction of complex bioconjugates. This guide provides an objective comparison of commonly used azido-containing amino acids, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
The versatility of the azide (B81097) group lies in its bioorthogonality; it is a small, stable functional group that is nearly absent in biological systems, thus avoiding interference with native cellular processes.[1] Its true power is unleashed in conjunction with bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions enable the precise and efficient attachment of reporter molecules, such as fluorophores or affinity tags, to proteins of interest.
This guide will delve into a comparative analysis of various azido-containing amino acids, focusing on their performance in key applications: bioorthogonal reactions, metabolic labeling, and photo-crosslinking.
Performance in Bioorthogonal Chemistry: A Kinetic Comparison
The kinetics of the bioorthogonal reaction are a critical parameter, influencing the efficiency and speed of labeling. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is particularly favored for in vivo applications due to its copper-free nature. The reaction rate is highly dependent on the structure of both the azido-amino acid and the cyclooctyne (B158145) reaction partner.
Below is a summary of second-order rate constants for the SPAAC reaction between different azido-amino acids and commonly used cyclooctynes, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).
| Azido-Amino Acid | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Reference |
| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 | [3] |
| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 | [3] |
| para-Azido-L-phenylalanine (pAzF) | DBCO-PEG | Not explicitly calculated, but reaction progress shown | [4] |
| para-Azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | Not explicitly calculated, but reaction progress shown | [4] |
| Peptide containing novel hydrophilic azido-amino acid | DBCO | 0.34 | [5] |
| Peptide containing Azidolysine (N3K) | DBCO | 2.6 | [5] |
| Boc-protected novel hydrophilic azido-amino acid | BCN | 0.28 | [5] |
| Fmoc-Azidolysine (N3K) | BCN | 0.037 | [6] |
| Rhodopsin with p-Azido-L-phenylalanine (S144azF) | Alexa488-DIBO | 62 | [7] |
Note: Reaction conditions such as solvent and temperature can significantly influence the reaction rates. The data presented here is for comparative purposes.
The data suggests that the structure of the azido-amino acid and the peptide context can significantly impact the SPAAC reaction kinetics. For instance, a peptide containing azidolysine (N3K) exhibited a faster reaction with DBCO compared to a novel hydrophilic azido-amino acid.[5] Interestingly, the Boc-protected novel hydrophilic azido-amino acid reacted faster with BCN than Fmoc-azidolysine, which may be attributed to the hydrophobic nature of the Boc group promoting association with BCN.[5]
Metabolic Labeling: A Head-to-Head Look at AHA and ANL
Metabolic labeling is a powerful technique to study newly synthesized proteins. Azidohomoalanine (AHA) and Azidonorleucine (ANL) are two commonly used methionine surrogates that can be incorporated into proteins by the cellular translational machinery.[8]
| Feature | Azidohomoalanine (AHA) | Azidonorleucine (ANL) |
| Incorporation | Incorporated by endogenous methionyl-tRNA synthetase. | Requires a mutated methionyl-tRNA-synthetase (MetRSL262G). |
| Specificity | Labels all newly synthesized proteins in a cell population. | Allows for cell-type specific labeling when the mutated synthetase is expressed in a targeted manner. |
| Applications | Global analysis of protein synthesis, proteomics.[1][9] | Cell-type specific proteomics, studying protein synthesis in specific cell populations within a complex tissue.[10] |
| Considerations | Potential for cytotoxicity at higher concentrations.[11] | Requires genetic modification of the target cells to express the mutated synthetase. |
While direct quantitative comparisons of labeling efficiency are scarce in the literature, the choice between AHA and ANL is primarily dictated by the experimental goal. AHA is suitable for global proteome analysis, while ANL offers the advantage of cell-type selectivity, which is invaluable for studying complex biological systems like the nervous system.[10]
Photo-Crosslinking: Capturing Protein Interactions
Photo-crosslinking amino acids are invaluable tools for identifying transient protein-protein interactions. Upon photoactivation, they form highly reactive species that covalently bind to nearby molecules. Aryl azides, such as in p-azido-L-phenylalanine (AzF), are a class of photo-crosslinkers.
| Photo-Crosslinker Class | Activation Wavelength | Reactive Intermediate | Key Features |
| Aryl Azides (e.g., in AzF) | ~250-350 nm | Nitrene | Can be less reactive than other crosslinkers, sometimes requiring longer irradiation times.[12] |
| Benzophenones (e.g., in BpA) | ~350-360 nm | Triplet Ketone | Reacts preferentially with C-H bonds. |
| Diazirines (e.g., in Tdf) | ~350-380 nm | Carbene | Highly reactive and can insert into a wide range of bonds.[13][14] |
While aryl azides are effective, diazirine-based photo-crosslinkers are often favored due to their higher reactivity and activation at longer, less damaging wavelengths.[13][14] However, bifunctional amino acids containing both an azide for photo-crosslinking and another functional group like an alkyne for subsequent "click" chemistry are being developed, expanding the utility of azido-containing amino acids in this application.[15]
Experimental Protocols
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for labeling an azido-containing peptide with a DBCO-functionalized fluorescent dye.
-
Preparation of Reactants:
-
Dissolve the azido-peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO-fluorophore in DMSO to prepare a 10 mM stock solution.
-
-
Reaction Setup:
-
Add the DBCO-fluorophore stock solution to the peptide solution to achieve a 1.5 to 2-fold molar excess of the fluorophore.
-
The final concentration of DMSO should be kept below 10% (v/v) to maintain peptide solubility and integrity.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and their concentrations.
-
-
Analysis:
-
Monitor the reaction progress by LC-MS or SDS-PAGE. Successful labeling will result in a mass shift or a fluorescent band on the gel, respectively.
-
-
Purification:
-
Remove the excess unreacted fluorophore by dialysis, size-exclusion chromatography, or HPLC.
-
General Protocol for Metabolic Labeling with Azidohomoalanine (AHA)
This protocol is a general guideline for labeling proteins in cultured mammalian cells.
-
Cell Culture:
-
Culture cells in standard growth medium to the desired confluency.
-
-
Methionine Depletion:
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
-
AHA Labeling:
-
Replace the methionine-free medium with fresh methionine-free medium supplemented with 50-100 µM AHA.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
-
Downstream Analysis:
-
The labeled proteins in the cell lysate can now be subjected to downstream applications, such as click chemistry with an alkyne-functionalized probe for visualization or enrichment.[16]
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways. Below are examples created using the DOT language for Graphviz.
Caption: Workflow for metabolic labeling of proteins with AHA and subsequent analysis via click chemistry.
Caption: Probing GPCR signaling with p-azido-L-phenylalanine (pAzF) to monitor conformational changes upon activation.[17]
References
- 1. Quantitation of Newly Synthesized Proteins by Pulse Labeling with Azidohomoalanine | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Amyloid Nanostructures Using Photo-cross-linking: In Situ Comparison of Three Widely Used Photo-cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-L-Tyr(2-azidoethyl)-OH: A Guide for Laboratory Professionals
The following document provides a comprehensive, step-by-step guide for the safe handling and disposal of H-L-Tyr(2-azidoethyl)-OH. This unnatural tyrosine derivative contains an azide (B81097) functional group, which requires specific precautions due to its potential reactivity and toxicity.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and protocols established by your Environmental Health and Safety (EHS) department.
Hazard Identification and Assessment
This compound is an organic azide. Compounds in this class are known to be energetic and potentially explosive, especially when subjected to heat, shock, or friction.[4] They can also form highly explosive heavy metal azides and release toxic hydrazoic acid upon contact with acids.[5][6] A thorough risk assessment must be conducted before handling this compound.
Table 1: Hazard Profile and Key Precautions
| Hazard Type | Description | Primary Precaution |
| Explosive Instability | Organic azides can be sensitive to heat, light, friction, and pressure, leading to violent decomposition.[4] | Handle with non-metal spatulas.[6][7] Avoid heating, grinding, or subjecting the material to shock. Store away from heat and light sources.[4][6] |
| High Reactivity | Azides react with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive salts.[5] This includes contact with brass fittings or lead pipes. | Use only glass or plastic labware. Never dispose of azide-containing solutions down the drain.[5] |
| Toxicity | Contact with acid forms hydrazoic acid, a highly toxic, volatile, and explosive substance.[5][6] Inhalation or absorption of azides can cause symptoms like dizziness, weakness, and headache.[6] | Always handle in a certified chemical fume hood. Do not co-mingle azide waste with acidic waste streams.[4][6] |
| Solvent Incompatibility | Reacts with halogenated solvents (e.g., dichloromethane, chloroform) to form extremely unstable di- and tri-azidomethane.[4][6] | Never use halogenated solvents as a reaction or cleaning medium with azides.[6] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form (solid, liquid, or dissolved).
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential energetic decomposition. |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents skin contact and absorption. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from contamination. |
| Engineering Controls | Certified Chemical Fume Hood. | Minimizes inhalation exposure to the compound and potential hydrazoic acid. |
Step-by-Step Disposal Protocol
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.
Step 1: Waste Segregation
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container exclusively for azide-containing waste.[6][7] This is the most critical step to prevent dangerous reactions.
-
Labeling: The container must be clearly labeled with "Azide Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., Exploding Bomb, Skull and Crossbones).
-
Incompatibles: Ensure the azide waste container is stored separately and away from acids, heavy metals, and halogenated solvent waste.[4][6]
Step 2: Waste Collection
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container if possible, or in a clearly labeled, sealed plastic container.
-
Place contaminated disposables (e.g., weigh boats, gloves, wipes, pipette tips) into the designated solid azide waste container.[8]
-
-
Aqueous/Liquid Waste:
-
Contaminated Labware:
-
Non-disposable (Glassware): Decontaminate glassware by rinsing with a suitable non-halogenated solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected as hazardous liquid azide waste.[8] After decontamination, the glassware can be washed normally.
-
Disposable (Plastics): Place contaminated plasticware directly into the solid azide waste container.
-
Step 3: Storage Pending Disposal
-
Secure Storage: Keep all azide waste containers securely sealed and stored in a designated, well-ventilated secondary containment area.[8][9]
-
Temperature Control: Store the waste containers away from heat sources and direct sunlight, preferably at a cool or controlled room temperature.[6]
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor.[8][9] Never attempt to dispose of this waste through standard trash or municipal sewer systems.
Spill Management Protocol
In the event of a spill, immediate and careful action is required.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.
-
Control and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Restrict access to the spill area.[8]
-
Assemble PPE: Before cleanup, don the full PPE listed in Table 2.
-
Contain and Clean:
-
Solid Spills: Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to prevent dust generation. Carefully sweep the material into a designated plastic container for azide waste.[9] Do not use a metal dustpan or brush.
-
Liquid Spills: Absorb the spill with a chemical absorbent pad or vermiculite.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a non-halogenated solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as solid azide hazardous waste.[8][9]
-
Dispose: Seal and label the container with all spill cleanup materials and manage it as hazardous azide waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling H-L-Tyr(2-azidoethyl)-OH
For Research Use Only
This document provides essential safety and logistical information for handling H-L-Tyr(2-azidoethyl)-OH, a synthetic tyrosine derivative containing an azide (B81097) group used as a click chemistry reagent.[1][2][3][4] Adherence to these guidelines is critical to ensure personnel safety and experimental integrity.
Hazard Identification and Risk Assessment
This compound combines the chemical properties of an amino acid derivative with the energetic nature of an organic azide. The primary risks are:
-
Explosive Potential : Organic azides are energetic compounds that can be sensitive to shock, heat, friction, or light, potentially leading to explosive decomposition.[5][6][7] While higher molecular weight can reduce this risk, all azides should be handled with caution.[5]
-
Toxicity : The azide group is toxic, with a mechanism comparable to cyanide.[5] The compound may be harmful if inhaled, swallowed, or absorbed through the skin.[6][8]
-
Irritation : Like many chemical reagents, this compound may cause skin, eye, and respiratory tract irritation.[6][7][8]
-
Reactivity : Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[7] Contact with metals like copper or lead can form dangerously explosive heavy metal azides.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory. All work with this compound must be conducted in a certified chemical fume hood.[7][9]
| Task | Required PPE | Additional Recommendations |
| Receiving & Unpacking | • Safety glasses• Nitrile gloves• Lab coat | Inspect the container for damage in a well-ventilated area. |
| Weighing & Aliquoting (Solid) | • Chemical splash goggles• Face shield• Double nitrile gloves• Flame-resistant lab coat | • Use a chemical fume hood and a blast shield.[7][10]• Use only anti-static weighing boats and plastic or ceramic spatulas.[5][9]• Work with the smallest feasible quantities.[7] |
| Solution Preparation & Handling | • Chemical splash goggles• Double nitrile gloves• Flame-resistant lab coat | • Always work within a chemical fume hood.• Avoid halogenated solvents (e.g., dichloromethane), which can form explosive compounds.[5]• Do not use glassware with ground glass joints to avoid friction.[5][10] |
| Spill Cleanup & Waste Disposal | • Chemical splash goggles• Face shield• Chemical-resistant apron or suit• Heavy-duty nitrile gloves | Have a spill kit specifically designated for azide compounds readily available. |
Operational and Handling Protocols
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[11]
-
Recommended storage is at -20°C for one month or -80°C for up to six months.[1]
-
Store away from heat, ignition sources, acids, and strong oxidizing agents.[10][12]
Handling:
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly and a blast shield is in place. Clear the workspace of all unnecessary items, especially metals and acids.
-
Weighing : Use non-metal (plastic or ceramic) spatulas to handle the solid compound.[7][9] Metal spatulas can form shock-sensitive metal azides.[9]
-
Dissolving : When preparing solutions, slowly add the solid this compound to the solvent while stirring.
-
Reactions : Avoid heating the compound unless absolutely necessary and behind a blast shield.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
-
Small Spill (inside fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a non-reactive absorbent material (e.g., vermiculite (B1170534) or sand).
-
Collect the contaminated material using non-metal tools and place it in a designated, sealed, non-metal container for hazardous waste.[5][11]
-
Decontaminate the area with a 10% sodium nitrite solution, followed by a dilute acid rinse, and then water.
-
-
Large Spill (or any spill outside a fume hood) :
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][11] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
-
Disposal Plan
Proper disposal is critical to prevent the formation of explosive metal azides in plumbing systems.[9]
| Waste Type | Disposal Protocol | Rationale |
| Aqueous Waste | • Collect all azide-containing solutions in a dedicated, sealed, and clearly labeled non-metal hazardous waste container.• NEVER pour azide waste down the drain.[9][10] | Prevents the formation of highly explosive lead and copper azides in pipes.[9] |
| Contaminated Solids | • Collect all contaminated solid waste (gloves, pipette tips, weighing paper, absorbent material) in a separate, sealed, and labeled plastic bag or container.[5] | Segregates hazardous material to prevent cross-contamination and accidental reactions. |
| Empty Containers | • Rinse the container three times with a suitable solvent.• Collect the rinsate as hazardous aqueous waste.• Deface the label and dispose of the container according to institutional guidelines. | Ensures removal of residual hazardous material before the container enters a non-hazardous waste stream. |
All waste must be disposed of through your institution's environmental health and safety office in accordance with federal, state, and local regulations.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
